2-Chloro-5-fluoro-3-nitropyridin-4-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-5-fluoro-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAHRASZIVBVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624359 | |
| Record name | 2-Chloro-5-fluoro-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-90-2 | |
| Record name | 2-Chloro-5-fluoro-3-nitro-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405230-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoro-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-fluoro-3-nitropyridin-4-amine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-3-nitropyridin-4-amine, a key building block in modern medicinal chemistry. We will delve into its chemical properties, explore validated synthesis protocols, analyze its reactivity, and highlight its critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Core Characteristics
This compound is a highly functionalized pyridine derivative. Its strategic placement of chloro, fluoro, nitro, and amine groups on the pyridine ring makes it an exceptionally versatile intermediate for creating complex molecular architectures. The electron-withdrawing nature of the nitro group, combined with the halogen substituents, significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its utility.[1][2]
Chemical Identity and Properties
A clear understanding of the physicochemical properties is fundamental to the effective use of this reagent in any synthetic workflow.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 405230-90-2 | [3] |
| Molecular Formula | C₅H₃ClFN₃O₂ | [3] |
| Molecular Weight | 191.55 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Solubility | Soluble in Methanol, Acetone, Methylene Chloride (MDC). Insoluble in water. | [6] |
These properties dictate the handling, storage, and reaction conditions necessary for successful and safe experimentation.
Synthesis and Manufacturing
The synthesis of substituted nitropyridines often involves multi-step processes that require careful control of reaction conditions to achieve desired regioselectivity and yield. While specific literature on the direct synthesis of this compound is not abundant in public-domain journals, we can infer logical synthetic pathways based on established pyridine chemistry. A common and logical approach involves the nitration of a pre-functionalized pyridine precursor.
A plausible synthetic route starts with 2-chloro-4-amino-5-fluoropyridine. The critical step is the regioselective nitration at the C3 position.
Key Synthetic Protocol: Nitration of 2-Chloro-4-aminopyridine Derivatives
This protocol is adapted from established methods for the nitration of substituted aminopyridines.[7][8] The core principle is the use of a strong nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the electron-rich pyridine ring, with the amino group directing the substitution.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and a cooling bath, carefully add the starting material, 2-chloro-4-amino-5-fluoropyridine, to concentrated sulfuric acid at a temperature maintained between 0-5°C.
-
Nitration: Slowly add a nitrating mixture (e.g., a combination of fuming nitric acid and concentrated sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10°C. The causality here is critical: the sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Reaction Monitoring: Stir the mixture at a low temperature for several hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, the mixture is cautiously poured onto crushed ice. This step quenches the reaction and precipitates the product.[7]
-
Neutralization and Isolation: The acidic solution is then carefully neutralized with a base (e.g., concentrated aqueous ammonia) to a pH of approximately 3. This pH adjustment is crucial for precipitating the amine product while keeping impurities in solution.[7][8] The resulting solid is collected by filtration.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography, to yield the pure this compound.[7][8]
This self-validating protocol relies on the distinct physical properties of the product at different pH levels for effective isolation.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the nitro group at the C3 position. This makes the carbon atom at the C2 position, bonded to the chlorine atom, highly electrophilic and susceptible to attack by nucleophiles.[1]
The chlorine atom serves as an excellent leaving group in these reactions.[1][9] The general mechanism involves the addition of a nucleophile to the C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride ion.[10]
Typical Reactions
-
Amination: The chloro group can be readily displaced by primary or secondary amines to form substituted 4-amino-3-nitropyridines. This reaction is fundamental in building more complex nitrogen-containing scaffolds for drug candidates.
-
Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) leads to the formation of 2-alkoxy-5-fluoro-3-nitropyridin-4-amine derivatives.
-
Thiolation: Similarly, thiolates can displace the chloride to introduce sulfur-containing moieties.
These reactions are typically carried out in polar aprotic solvents like DMF or DMSO and may be facilitated by a non-nucleophilic base to neutralize the HCl generated.
Applications in Drug Discovery and Development
Halogenated and nitrated pyridine derivatives are privileged structures in medicinal chemistry. They serve as essential intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antivirals, and other therapeutic agents.[11][12][13]
The specific compound, this compound, acts as a versatile precursor. After a nucleophilic substitution reaction at the C2 position, the nitro group at C3 can be readily reduced to an amino group. This newly formed amine can then be further functionalized, for example, through acylation, alkylation, or by participating in cyclization reactions to form fused heterocyclic systems.
This stepwise functionalization allows for the systematic and controlled construction of complex molecules, making this reagent invaluable in fragment-based and lead optimization campaigns in drug discovery.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[6]
-
Precautionary Measures: Always handle this compound in a well-ventilated area or a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][16] Avoid creating dust.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[14][16]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[17] If on skin, wash with plenty of soap and water.[17] If swallowed, call a poison center or doctor.[6]
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[6][14][15][17]
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in the fundamental principles of physical organic chemistry. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, combined with the potential for subsequent functionalization of the nitro and amine groups, provides a robust platform for the synthesis of diverse and complex molecules. For researchers in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
Please note that direct URLs to chemical supplier pages may change. The provided links were verified at the time of writing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C5H3ClFN3O2 | CID 22284013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. echemi.com [echemi.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. echemi.com [echemi.com]
- 8. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. guidechem.com [guidechem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. fishersci.com [fishersci.com]
- 15. biosynth.com [biosynth.com]
- 16. cms9files.revize.com [cms9files.revize.com]
- 17. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to 2-Chloro-5-fluoro-3-nitropyridin-4-amine: A Multifunctional Scaffold in Modern Medicinal Chemistry
Executive Summary: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of a program's success. Among the vast arsenal of heterocyclic intermediates, 2-Chloro-5-fluoro-3-nitropyridin-4-amine (CAS: 405230-90-2) emerges as a scaffold of exceptional utility.[1] Its polysubstituted pyridine core, adorned with a carefully orchestrated arrangement of functional groups, offers medicinal chemists a powerful platform for crafting complex and highly functionalized molecules. This guide provides an in-depth analysis of the compound's physicochemical properties, explores the strategic rationale behind its use, details key synthetic transformations, and illustrates its application in the generation of bioactive molecular architectures.
Physicochemical Profile and Structural Rationale
A molecule's utility is fundamentally dictated by its structure. This compound is a testament to this principle, where each substituent is strategically placed to influence the reactivity and properties of the pyridine ring.
Chemical Identity and Properties:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 405230-90-2 | PubChem[1] |
| Molecular Formula | C₅H₃ClFN₃O₂ | PubChem[1] |
| Molecular Weight | 191.55 g/mol | PubChem[1] |
| Appearance | White to light yellow crystalline powder | Inferred from related compounds[2][3] |
| XLogP3 | 1.6 | PubChem[1] |
The true value of this intermediate lies in the electronic interplay of its functional groups. The pyridine nitrogen, the nitro group (NO₂), the chloro (Cl), and fluoro (F) atoms are all powerfully electron-withdrawing. This electronic pull renders the pyridine ring highly electron-deficient, which is the cornerstone of its primary reactivity profile. Conversely, the amine (NH₂) group at the C4 position acts as an electron-donating group, modulating the overall electronics and providing an additional, orthogonal reactive handle.
Strategic Importance in Synthetic Chemistry: A Multi-Tool for Molecular Assembly
The arrangement of functional groups on the this compound scaffold is not accidental; it provides a series of distinct and selectively addressable reaction sites. This "multi-tool" nature is what makes it so valuable for constructing diverse chemical libraries.
The Activated Pyridine Core for Nucleophilic Aromatic Substitution (SNA_r_)
The most significant feature is the extreme activation of the C2 position for nucleophilic aromatic substitution (SNA_r_). The combined electron-withdrawing effect of the ring nitrogen and the ortho-nitro group dramatically stabilizes the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step for the reaction. The chlorine atom at C2 serves as an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles (amines, thiols, alcohols, etc.). This is the primary and most powerful transformation for this scaffold.
Orthogonal Reactive Sites for Sequential Functionalization
Beyond the C2 position, the molecule offers two additional sites for elaboration, which can be addressed under different reaction conditions, providing synthetic orthogonality.
-
The Nitro Group (C3): The nitro group is a versatile precursor to an amine. Its reduction, typically achieved under conditions that do not affect the chloro or fluoro substituents (e.g., using iron powder in acidic medium, or catalytic hydrogenation), unmasks a new nucleophilic site. This newly formed diamine can be used for subsequent cyclization reactions or further derivatization.
-
The Amino Group (C4): The existing exocyclic amine can be functionalized through acylation, sulfonylation, or alkylation, providing another vector for molecular elaboration.
This strategic arrangement allows for a controlled, stepwise construction of complex molecules from a single, versatile starting material.
Caption: Reactivity map of this compound.
Key Synthetic Transformations and Methodologies
The theoretical reactivity of the scaffold is borne out in practice through robust and reproducible synthetic protocols. The following methodologies represent core, field-proven transformations essential for leveraging this building block.
Protocol: Nucleophilic Aromatic Substitution (SNA_r_) with a Primary Amine
This protocol describes the most common and critical reaction: the displacement of the C2-chloride. The choice of a primary amine as the nucleophile is illustrative of a common strategy to build scaffolds for kinase inhibitors and other targeted therapies.
-
Objective: To synthesize a 2-(alkylamino)-5-fluoro-3-nitropyridin-4-amine derivative.
-
Rationale: This reaction leverages the high electrophilicity of the C2 position. A tertiary amine base is used to scavenge the HCl byproduct without competing as a nucleophile. A polar aprotic solvent is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Methodology:
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or N-Methyl-2-pyrrolidone, approx. 0.2 M concentration).
-
Reagent Addition: Add the primary amine nucleophile (e.g., benzylamine, 1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Stir the mixture at a temperature ranging from 60 °C to 100 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water, which will often precipitate the product. Alternatively, perform an aqueous work-up by diluting with water and extracting with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.
-
Protocol: Reduction of the Nitro Group
This transformation unmasks a second amine, creating a valuable ortho-phenylenediamine-like moiety, which is a precursor for many heterocyclic ring systems (e.g., benzimidazoles).
-
Objective: To convert the C3-nitro group to a C3-amino group.
-
Rationale: Reduction with iron powder in a mildly acidic medium is a classic, cost-effective, and chemoselective method that typically does not affect aryl halides.
-
Methodology:
-
Setup: Suspend the 2-substituted-5-fluoro-3-nitropyridin-4-amine (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Reagent Addition: Add iron powder (Fe, ~5.0 eq) and a mild acid such as ammonium chloride (NH₄Cl, ~4.0 eq) or acetic acid (catalytic amount).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the nitro compound (typically 1-4 hours).
-
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol or methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude diamine is often of sufficient purity for the next step, or it can be purified further by crystallization or chromatography if necessary.
-
Caption: A typical two-step synthetic workflow.
Application in Scaffolding for Bioactive Molecules
The true power of this compound is realized in its application as a foundational scaffold for molecules designed to interact with biological targets. Its derivatives are frequently explored in the synthesis of kinase inhibitors, antibacterials, and other therapeutic agents.[4][5]
Case Study: A Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Inhibitors typically bind in the ATP-binding pocket. The pyridine-3,4-diamine product from the workflow above is an excellent starting point for building such inhibitors.
-
Hinge-Binding Motif: The pyridine nitrogen and the adjacent C4-amine can form crucial hydrogen bonds with the "hinge" region of the kinase active site, a common anchoring strategy for potent inhibitors.
-
Solvent-Front Interactions: The substituent introduced at the C2 position can be designed to extend into the solvent-exposed region, allowing for modulation of pharmacokinetic properties like solubility and cell permeability.
-
Gatekeeper Pocket: The fluoro group at C5 can project towards the "gatekeeper" residue, and its properties can be tuned to achieve selectivity for different kinases.
Caption: Conceptual model for kinase inhibitor design.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed platform for innovation in medicinal chemistry. Its predictable reactivity, multiple orthogonal functionalization sites, and proven applicability in constructing complex bioactive scaffolds ensure its continued relevance. Future work will likely focus on expanding the repertoire of reactions at each position, including late-stage functionalization and the use of this scaffold to access novel chemical space for challenging biological targets. For researchers and drug development professionals, a thorough understanding of this building block's potential is a key asset in the quest for the next generation of therapeutics.
References
- Title: this compound | C5H3ClFN3O2 | CID 22284013 - PubChem Source: PubChem URL:[Link]
- Title: 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem Source: PubChem URL:[Link]
- Title: Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate Source: Ningbo Purest Foreign Trade Co., Ltd. URL:[Link]
- Title: 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem Source: PubChem URL:[Link]
- Title: Synthesis of 2-chloro-5-nitropyridine - PrepChem.com Source: PrepChem.com URL:[Link]
- Title: What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Source: Autech URL:[Link]
- Title: 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem Source: PubChem URL:[Link]
- Title: 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: 2-Amino-4-chloro-5-nitropyridine - Chem-Impex Source: Chem-Impex URL:[Link]
Sources
Topic: 2-Chloro-5-fluoro-3-nitropyridin-4-amine as a Strategic Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Complexity from a Pre-activated Core
In the landscape of modern medicinal chemistry, the demand for structurally complex and functionally diverse small molecules has never been greater. The ability to rapidly access novel chemical space is paramount in the discovery of next-generation therapeutics. At the heart of this endeavor lies the strategic use of highly functionalized, pre-activated building blocks. 2-Chloro-5-fluoro-3-nitropyridin-4-amine is a prime exemplar of such a scaffold. Its unique arrangement of activating and directing groups on a pyridine core provides a versatile platform for constructing elaborate molecular architectures, particularly those found in potent kinase inhibitors and other targeted therapies. This guide moves beyond a simple catalog of reactions to provide a deep, mechanistic understanding of why this molecule is so effective, offering field-proven insights and detailed protocols to empower its application in your research.
Molecular Profile and Physicochemical Characteristics
This compound is a polysubstituted pyridine derivative designed for sequential, regioselective functionalization. Understanding its fundamental properties is the first step toward mastering its synthetic utility.
Chemical Structure:
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 405230-90-2 | |
| Molecular Formula | C₅H₃ClFN₃O₂ | |
| Molecular Weight | 191.55 g/mol | |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 155-156 °C | [1] |
| XLogP3 | 1.6 |
This data represents a consolidation of information from various chemical databases and suppliers.
Safety and Handling: A Self-Validating Protocol
As with any highly activated chemical intermediate, adherence to strict safety protocols is non-negotiable. The reactivity that makes this compound synthetically valuable also necessitates careful handling to mitigate risk.
GHS Hazard Profile: This compound is classified as hazardous. Key GHS hazard statements aggregated from multiple sources include:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
Recommended Handling Protocol:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4] Ensure an eyewash station and safety shower are in close proximity.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[5]
-
Skin Protection: Use nitrile or neoprene gloves. Wear a flame-retardant lab coat. Ensure no skin is exposed.[3][4]
-
Respiratory Protection: For weighing or operations that may generate dust, use a respirator with an appropriate particulate filter.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][7]
The Heart of Reactivity: Mechanistic Causality
The synthetic power of this compound stems from the precise electronic and steric interplay of its substituents. The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the potent electron-withdrawing effects of the C3-nitro group, the C5-fluoro group, and the ring nitrogen itself. This severe electron deficiency renders the positions ortho and para to the activating groups highly electrophilic and thus susceptible to nucleophilic attack.
The primary mode of reaction is Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom at the C2 position is an excellent leaving group, making this the principal site for substitution.[8][9]
The Addition-Elimination Mechanism: The SNAr reaction proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[10]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the C3-nitro group. This stabilization is the key driving force for the initial attack.
-
Elimination & Aromatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.
The high electronegativity of the fluorine atom at C5 further enhances the electrophilicity of the ring, accelerating the rate of nucleophilic attack compared to non-fluorinated analogues.[11]
Caption: General Mechanism of Nucleophilic Aromatic Substitution.
Field-Proven Applications in Kinase Inhibitor Synthesis
A primary application of this building block is in the synthesis of fused heterocyclic cores common to many kinase inhibitors, such as imidazo[4,5-b]pyridines.[12][13] The inherent functionality allows for a logical and high-yielding synthetic sequence.
Workflow: Synthesis of a Substituted Imidazo[4,5-b]pyridine Core
This workflow demonstrates the strategic, sequential functionalization of the building block.
-
SNAr Displacement of C2-Chloride: The most labile position is first addressed. Reaction with a primary amine (R¹-NH₂) selectively displaces the C2-chloride, installing the first point of diversity. The reaction is typically base-mediated to neutralize the HCl generated.
-
Reduction of the Nitro Group: The C3-nitro group is then reduced to an amine. This is a critical step, creating an ortho-diamine functionality on the pyridine ring. Common reducing agents include sodium dithionite, iron in acetic acid, or catalytic hydrogenation.
-
Cyclization to form the Imidazole Ring: The resulting 2-(alkylamino)-5-fluoropyridine-3,4-diamine is a versatile precursor. Condensation with an aldehyde (R²-CHO) under oxidative conditions, or with a carboxylic acid equivalent, leads to the formation of the fused imidazole ring, installing a second point of diversity.
Caption: Experimental workflow for kinase inhibitor core synthesis.
Experimental Protocol: Synthesis of a 2-Substituted-4-amino-5-fluoro-3-nitropyridine Intermediate
This protocol details the critical first step in the workflow, providing a self-validating system for researchers.
Objective: To synthesize a representative intermediate via SNAr displacement of the C2-chloride with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., 4-methylpiperazine) (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol (EtOH)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.0 eq) and the chosen solvent (e.g., NMP, 10 mL per mmol of starting material).
-
Add the primary amine (1.1 eq) to the suspension.
-
Add the base (DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction at a temperature between 80-120 °C. The causality here is that thermal energy is required to overcome the activation energy for the formation of the Meisenheimer complex.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-16 hours). The disappearance of the starting material spot/peak validates the reaction's progression.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water. A precipitate of the product should form. The rationale is to precipitate the less polar product from the aqueous mixture.
-
Isolate the solid product by vacuum filtration, washing with cold water and then a non-polar solvent like hexane to remove residual impurities.
-
Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity. The expected mass shift corresponds to the replacement of -Cl with the -N(R¹) group.
This protocol is analogous to procedures used in the synthesis of advanced kinase inhibitors, where the displacement of a 4-chloro group on a similar nitropyridine core is a key step.[12][13]
Conclusion: A Versatile Tool for Drug Discovery
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its carefully orchestrated electronic properties allow for predictable, high-yielding, and regioselective transformations. By understanding the mechanistic principles that govern its reactivity, researchers can logically design and execute complex synthetic routes to novel therapeutics. The protocols and insights provided in this guide serve as a robust foundation for harnessing the full potential of this powerful building block in the quest for new medicines.
References
- Vertex AI Search. Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
- Fisher Scientific. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- PubChem. This compound | C5H3ClFN3O2 | CID 22284013.
- BenchChem. What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.
- BenchChem. Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- ECHEMI. Buy 2-Chloro-5-nitropyridin-4-amine from HANGZHOU LEAP CHEM CO., LTD..
- PrepChem.com. Synthesis of 2-chloro-5-nitropyridine.
- ChemicalBook. 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis.
- Jubilant Ingrevia Limited. 2-Chloro-5-nitropyridine Safety Data Sheet.
- ECHEMI. 2604-39-9, 2-Chloro-5-nitropyridin-4-amine Formula.
- Chem-Impex. 2-Amino-4-chloro-5-nitropyridine.
- Journal of Applied Pharmaceutical Science. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
- ChemicalBook. 2-Chloro-5-nitropyridine synthesis.
- ECHEMI. 2-Chloro-5-nitropyridine SDS, 4548-45-2 Safety Data Sheets.
- PubChem. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308.
- PubChem. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058.
- PubChem. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868.
- ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. J Med Chem. 2012.
- PubMed Central. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
- ResearchGate. Synthetic scheme for chloro, fluoro, and nitro pyrano pyrimidines.
- YouTube. nucleophilic aromatic substitutions. 2019.
- Scimplify. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS NO : 79456-26-1).
- PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions.
- PubMed Central. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Pipzine Chemicals. 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China.
- BLD Pharm. 4548-45-2|2-Chloro-5-nitropyridine.
- Ambeed. Nucleophilic Aromatic Substitution with Amine.
- ResearchGate. Synthesis of 2-amino-5-fluoropyridine. 2025.
- PubMed. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors.
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- BLD Pharm. 136888-21-6|2-Chloro-5-fluoro-3-nitropyridine.
- PubMed Central. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system.
- PubMed. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.
- PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor.
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of 2-Chloro-5-fluoro-3-nitropyridin-4-amine Derivatives
Foreword: The Strategic Value of the Substituted Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal starting point for drug design. This guide focuses on a particularly promising, highly functionalized pyridine core: 2-Chloro-5-fluoro-3-nitropyridin-4-amine .
The strategic incorporation of specific substituents onto this core provides chemists with a powerful toolkit to modulate physicochemical and pharmacological properties. The fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and bioavailability.[4][5] The nitro group at the 3-position is a potent electron-withdrawing group that not only activates the ring for certain reactions but also serves as a versatile synthetic handle for further derivatization.[1][2] Finally, the chlorine atom at the 2-position acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing the primary avenue for diversification of the scaffold. This guide provides a comprehensive overview of the discovery process for novel derivatives of this core, from rational synthesis to biological evaluation and mechanistic insight.
Part 1: Synthesis of Novel Derivatives via Nucleophilic Aromatic Substitution (SNAr)
The discovery of new chemical entities begins with their synthesis. For the this compound core, the most logical and efficient pathway to generate a library of diverse analogs is through the SNAr reaction.
Causality of the Experimental Choice: Why SNAr?
The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack. This effect is dramatically amplified by the presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom. This group, along with the ring nitrogen, powerfully polarizes the C2-Cl bond, making the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols). The fluorine and amine groups further modulate the electronic landscape of the ring. This inherent reactivity makes SNAr the most direct and versatile method for creating a library of derivatives from this starting material.[1][4]
General Synthetic Workflow Diagram
The following diagram illustrates the straightforward, one-step conversion of the core scaffold into a diverse library of derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
The Strategic Intermediate: A Technical Guide to 2-Chloro-5-fluoro-3-nitropyridin-4-amine
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized heterocyclic intermediates is paramount. These molecular building blocks provide the essential framework for the synthesis of complex active pharmaceutical ingredients (APIs). Among these, 2-Chloro-5-fluoro-3-nitropyridin-4-amine, with the CAS number 405230-90-2, has emerged as a compound of significant interest.[1] Its unique arrangement of activating and directing groups on a pyridine core makes it a highly valuable precursor, particularly in the synthesis of targeted cancer therapeutics.
This technical guide offers an in-depth review of this compound, designed for researchers, scientists, and professionals in drug development. We will explore its chemical and physical properties, delve into its synthesis and reactivity, and highlight its critical role in the production of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis. The key properties are summarized in the table below, based on computational data.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₃ClFN₃O₂ | PubChem[1] |
| Molecular Weight | 191.55 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 405230-90-2 | PubChem[1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 84.7 Ų | PubChem[1] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the aromatic proton and the amine protons. ¹³C NMR would provide information on the carbon skeleton, with the carbon atoms attached to the electron-withdrawing groups (nitro, chloro, fluoro) exhibiting characteristic downfield shifts.
-
Mass Spectrometry (MS): This would be used to confirm the molecular weight and provide information on the fragmentation pattern, aiding in structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretching of the amine, C-NO₂ stretching of the nitro group, and vibrations associated with the aromatic ring and the C-Cl and C-F bonds.
Synthesis of this compound
A definitive, step-by-step synthesis protocol for this compound is not widely published in peer-reviewed journals, likely due to its specific application as a commercial intermediate. However, a plausible synthetic route can be constructed based on established pyridine chemistry and patent literature for related compounds. The synthesis would likely start from a more readily available substituted pyridine. A potential synthetic pathway is outlined below.
Caption: Plausible synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothesized):
Step 1: Synthesis of 4-Amino-2-chloro-5-fluoropyridine
-
To a cooled solution of 2-amino-5-fluoropyridine in a suitable solvent such as acetonitrile, add a chlorinating agent like N-chlorosuccinimide (NCS) portion-wise.
-
The reaction is stirred at a controlled temperature (e.g., 0-10 °C) to manage exothermicity and improve regioselectivity.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
The 4-Amino-2-chloro-5-fluoropyridine is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (typically below 0 °C).
-
The reaction mixture is stirred while allowing it to slowly warm to room temperature.
-
The reaction is monitored until the starting material is consumed.
-
The reaction is then carefully quenched by pouring it onto ice.
-
The pH of the solution is adjusted to neutral or slightly basic with a base (e.g., sodium carbonate) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried to afford this compound.
Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this is further amplified by the presence of the strongly electron-withdrawing nitro group. This makes the carbon atoms of the pyridine ring susceptible to attack by nucleophiles.
The key factors influencing the reactivity of this molecule are:
-
Activation by the Nitro Group: The nitro group at the 3-position strongly activates the ring towards nucleophilic attack, particularly at the ortho (C2 and C4) and para (C6) positions.
-
Leaving Groups: Both the chlorine atom at the 2-position and the fluorine atom at the 5-position can act as leaving groups. In SNAr reactions on activated aromatic systems, fluoride is often a better leaving group than chloride due to the higher electronegativity of fluorine, which stabilizes the transition state.
-
Directing Effects of the Amino Group: The amino group at the 4-position is an activating group for electrophilic aromatic substitution, but in the context of SNAr, its primary role is to modulate the electronic properties of the ring and potentially participate in directing the incoming nucleophile.
The most probable site for nucleophilic attack is the C2 position, leading to the displacement of the chloride ion. This is due to the combined activating effect of the nitro group and the inherent reactivity of the α-position in pyridines.
Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.
Application in Drug Synthesis: The Case of Ceritinib
The primary and most significant application of this compound is as a key starting material in the synthesis of Ceritinib (LDK378), a potent and selective inhibitor of anaplastic lymphoma kinase (ALK).[2] ALK is a receptor tyrosine kinase that, when genetically altered, can become a driver of oncogenesis in several cancers, most notably in non-small cell lung cancer (NSCLC).[3][4] Ceritinib is a second-generation ALK inhibitor designed to be effective against both wild-type ALK and mutant forms that confer resistance to the first-generation inhibitor, crizotinib.[2][3]
The synthesis of Ceritinib utilizes this compound as a scaffold onto which other key fragments of the final drug molecule are assembled. A simplified representation of its role in the synthesis is depicted below.
Caption: Role of this compound in the synthesis of Ceritinib.
The fluorine atom at the 5-position is often incorporated into drug molecules to improve metabolic stability and binding affinity. The strategic placement of the various functional groups on the this compound ring allows for a convergent and efficient synthesis of the final complex drug molecule.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound stands as a testament to the importance of rational design in chemical synthesis for drug discovery. Its highly functionalized structure provides a versatile platform for the construction of complex and potent pharmaceutical agents. The strategic placement of chloro, fluoro, nitro, and amino groups on the pyridine ring creates a unique reactivity profile that has been successfully exploited in the synthesis of the important anti-cancer drug, Ceritinib. As the demand for targeted therapies continues to grow, the role of such well-designed chemical intermediates will undoubtedly become even more critical in the advancement of medicinal chemistry.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Guo, D., Yu, Y., Long, B., Deng, P., Ran, D., Han, L., Zheng, J., & Gan, Z. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114757.
- Facchinetti, F., Tiseo, M., & Ardizzoni, A. (2021). ALK fusions turn sixteen in lung cancer: a review on their biology, detection and therapy. Translational Lung Cancer Research, 10(1), 473–488.
- Lee, H. J., Choi, H. S., Lee, J. Y., Kim, H. R., & Kim, P. (2017). Novel 2,4-diaminopyrimidines bearing fused tricyclic ring moiety for anaplastic lymphoma kinase (ALK) inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(10), 2133–2137.
- Zhang, S., Wang, F., Ke, S., & Zhang, Q. (2018). Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. Current Medicinal Chemistry, 25(33), 4064–4081.
- PubChem. (n.d.). Ceritinib. National Center for Biotechnology Information.
- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
- Google Patents. (n.d.). Process for the preparation of fluorinated pyridines.
- Google Patents. (n.d.). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
- MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.
- MDPI. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Pipzine Chemicals. (n.d.). 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China.
Sources
- 1. This compound | C5H3ClFN3O2 | CID 22284013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK fusions turn sixteen in lung cancer: a review on their biology, detection and therapy - Facchinetti - Precision Cancer Medicine [pcm.amegroups.org]
- 4. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-5-fluoro-3-nitropyridin-4-amine (CAS No. 405230-90-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-3-nitropyridin-4-amine (CAS No. 405230-90-2), a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. This document elucidates the compound's physicochemical properties, safety and handling protocols, and its primary role as a versatile chemical intermediate. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, this guide explores its potential applications in drug discovery and agrochemical research by analyzing the reactivity of its functional groups and drawing parallels with structurally similar compounds. The guide also presents a representative synthetic approach and discusses the compound's utility in the generation of diverse chemical scaffolds.
Introduction: A Versatile Building Block for Complex Molecule Synthesis
This compound is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis.[1][2] Its pyridine core, substituted with chloro, fluoro, nitro, and amine groups, offers multiple reaction sites for chemical modification. This strategic arrangement of functional groups allows for selective and sequential transformations, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity.[3][4][5]
The primary utility of this compound lies in its role as a pharmaceutical and agrochemical intermediate.[2][5] Halogenated and nitrated pyridines are key components in a wide array of bioactive compounds, including kinase inhibitors, and agents with antibacterial or anticancer properties.[6] This guide will delve into the chemical reactivity and synthetic potential of this compound, providing researchers and drug development professionals with the foundational knowledge to leverage this compound in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in a laboratory setting. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 405230-90-2 | [1] |
| Molecular Formula | C5H3ClFN3O2 | [1] |
| Molecular Weight | 191.55 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-AMINO-2-CHLORO-5-FLUORO-3-NITROPYRIDINE | [1] |
| Appearance | White crystalline powder (typical) | [2] |
| Solubility | Data not widely available, likely soluble in common organic solvents. | |
| Melting Point | Not consistently reported. | |
| Boiling Point | Not consistently reported. | |
| Density | ~1.6 g/cm³ (estimated for similar compounds) | [2] |
Synthesis and Reactivity
The synthesis of this compound and its subsequent reactions are central to its application as a chemical intermediate.
Representative Synthetic Pathway
The following diagram illustrates a conceptual synthetic workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its functional groups:
-
Amino Group (-NH2): The primary amine can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents.
-
Chloro Group (-Cl): The chlorine atom is a good leaving group, susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols.
-
Nitro Group (-NO2): The nitro group can be readily reduced to an amino group, providing another site for functionalization. This transformation is a key step in the synthesis of many bioactive molecules.[9]
-
Fluoro Group (-F): The fluorine atom can also participate in nucleophilic aromatic substitution reactions, often with different selectivity compared to the chlorine atom.
This multi-functional nature allows for a modular approach to synthesis, where different regions of the molecule can be modified in a controlled manner to build a library of derivatives for biological screening.
Potential Applications in Drug Discovery and Agrochemicals
While specific biological data for this compound is limited, its structural motifs are present in numerous bioactive compounds. This suggests its potential as a key intermediate in the development of novel therapeutic agents and agrochemicals.
Scaffolding for Kinase Inhibitors
Substituted pyridines are a common scaffold in the design of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases. The functional groups on this compound provide the necessary handles to synthesize derivatives that can be tailored to fit the ATP-binding pocket of specific kinases. For instance, the amino group can be functionalized to form hydrogen bonds with the kinase hinge region, a common binding motif for this class of inhibitors.
Precursor for Bioactive Heterocycles
The reactivity of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic systems. For example, the nitro and chloro groups can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of fused ring systems that are often found in medicinally relevant molecules.
The following diagram illustrates the potential synthetic utility of this compound:
Caption: Synthetic pathways from this compound to potential APIs.
Intermediate in Agrochemical Synthesis
Similar to pharmaceuticals, the development of novel herbicides and pesticides often relies on the synthesis of complex organic molecules.[5] The structural features of this compound make it a candidate for the synthesis of new agrochemicals with improved efficacy and selectivity.
Safety and Handling
Proper safety precautions are essential when handling this compound. The following information is based on available safety data sheets for this compound.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this compound.
Conclusion
This compound (CAS No. 405230-90-2) is a highly functionalized chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. While direct biological activity data is not extensively available, its versatile chemical nature, characterized by multiple reactive sites, makes it a valuable building block for the synthesis of diverse and complex molecules. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is paramount for its effective and safe utilization in the laboratory. This guide provides a foundational understanding for researchers and scientists looking to explore the synthetic utility of this compound in the development of novel bioactive agents.
References
- PubChem. This compound.
- Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermedi
- PrepChem. Synthesis of 2-chloro-5-nitropyridine. [Link]
- Accela ChemBio Inc. 2430019-25-1 | (S)-3-[Fmoc-(methyl)amino]-4-(dimethylamino)-4-oxobutanoic Acid. [Link]
- PubChem. 2-Chloro-5-nitropyridin-4-amine.
- Pipzine Chemicals. 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China. [Link]
- Chem-Impex. 2-Amino-4-chloro-5-nitropyridine. [Link]
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
Sources
- 1. This compound | C5H3ClFN3O2 | CID 22284013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. Buy 4,6-Difluoro-3-nitropyridin-2-amine | 60186-22-3 [smolecule.com]
- 4. 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data [pipzine-chem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
2-Chloro-5-fluoro-3-nitropyridin-4-amine: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
This guide provides an in-depth analysis of 2-chloro-5-fluoro-3-nitropyridin-4-amine, a key building block in modern medicinal chemistry. We will dissect its unique structural features, explore its reactivity profile with a focus on nucleophilic aromatic substitution, and provide actionable experimental protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold in their synthetic programs.
Introduction: The Strategic Importance of a Polysubstituted Pyridine
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its ability to engage in hydrogen bonding and its distinct electronic properties make it a valuable isostere for a phenyl ring. However, the true power of the pyridine core lies in its functionalization. The strategic placement of activating and directing groups transforms a simple heterocycle into a highly versatile platform for complex molecule synthesis.
This compound is a prime example of such a highly functionalized and synthetically useful intermediate. The convergence of an amine, a nitro group, a chlorine atom, and a fluorine atom on a single pyridine ring creates a unique electronic and steric environment. This guide will elucidate how these features can be exploited to achieve selective and efficient chemical transformations, ultimately accelerating the drug discovery process.
Structural Features: An Orchestra of Electronic and Steric Effects
The reactivity and utility of this compound are a direct consequence of the interplay between its substituents. Understanding these influences is paramount for predicting its behavior in chemical reactions.
The IUPAC name for this compound is this compound. Its molecular formula is C5H3ClFN3O2, and it has a molecular weight of 191.55 g/mol .[1] The key to understanding this molecule's reactivity lies in the electronic properties of each substituent and their positions on the pyridine ring.
-
Pyridine Ring: As a heterocycle containing a nitrogen atom, the pyridine ring is inherently electron-deficient compared to benzene. This electron deficiency is most pronounced at the α (2- and 6-) and γ (4-) positions.
-
Nitro Group (-NO2): Located at the 3-position, the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. Its presence significantly enhances the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack.
-
Chloro Group (-Cl): Positioned at the 2-position (α to the ring nitrogen), the chlorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2] Its electronegativity also contributes to the overall electron-deficient nature of the ring.
-
Fluoro Group (-F): Situated at the 5-position, the fluorine atom is the most electronegative element and exerts a strong electron-withdrawing inductive effect. While halogens can donate electron density through resonance, the inductive effect of fluorine dominates, further activating the ring towards nucleophilic attack. The high electronegativity of fluorine can also accelerate SNAr reactions compared to other halogens.[3]
-
Amino Group (-NH2): Located at the 4-position (γ to the ring nitrogen), the amino group is a strong electron-donating group through resonance. This has a dichotomous effect. It can partially counteract the electron-withdrawing effects of the other substituents. However, its primary role in the context of reactivity is often as a directing group and a site for further functionalization.
The confluence of these groups creates a highly polarized aromatic system, primed for selective chemical transformations.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H3ClFN3O2 | PubChem[1] |
| Molecular Weight | 191.55 g/mol | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Polar Surface Area | 84.7 Ų | PubChem[1] |
Reactivity Profile: Exploiting the Electrophilic Nature
The dominant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr) . The strong activation provided by the nitro and fluoro groups, combined with the inherent electron deficiency of the pyridine ring, makes the carbon atom at the 2-position, bonded to the chlorine, exceptionally electrophilic.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[4]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chlorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.
This high reactivity at the 2-position allows for the introduction of a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions. This versatility is a cornerstone of its utility in constructing diverse molecular libraries for drug screening.
Visualizing the SNAr Mechanism
Caption: Generalized mechanism of nucleophilic aromatic substitution.
Synthetic Utility and Key Transformations
The strategic placement of functional groups on this compound allows for a variety of subsequent chemical modifications.
Selective SNAr at the 2-Position
As previously discussed, the 2-chloro group is the most labile position for nucleophilic displacement. This allows for the introduction of various side chains, which is a common strategy in fragment-based drug design and lead optimization.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine using standard reducing agents such as SnCl2/HCl, H2/Pd-C, or sodium dithionite. This newly formed amino group at the 3-position can then be further functionalized, for example, through acylation, alkylation, or diazotization followed by substitution (Sandmeyer reaction).
Modification of the 4-Amino Group
The existing amino group at the 4-position can also be a handle for further derivatization, although its reactivity might be modulated by the electronic environment.
Visualizing the Synthetic Pathways
Caption: Key synthetic transformations of the core scaffold.
Experimental Protocol: A Representative SNAr Reaction
The following protocol describes a general procedure for the nucleophilic aromatic substitution of the 2-chloro group with a primary amine.
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment.
Materials and Equipment
-
This compound
-
Primary amine of choice (e.g., benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dipotassium carbonate (K2CO3)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate
-
Hexanes
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add finely ground K2CO3 (2.0 eq).
-
Nucleophile Addition: Add the primary amine (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired 2-amino-substituted product.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for a typical SNAr reaction.
Safety and Handling
This compound and related compounds should be handled with care. Based on analogous structures, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its densely functionalized structure, characterized by a potent combination of electron-withdrawing groups, renders it highly activated for nucleophilic aromatic substitution at the 2-position. This predictable reactivity, coupled with the potential for subsequent modifications of the nitro and amino groups, provides a robust platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its structural features and reactivity profile, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics.
References
- PubChem. This compound.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitropyridin-4-amine. PubChem. [Link]
- Baran, P. S., et al. (2013).
- Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
- IndiaMART. (n.d.). 4 Chloro 5 Nitropyridin 2 Amine. [Link]
Sources
- 1. This compound | C5H3ClFN3O2 | CID 22284013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Activities of 2-Chloro-5-fluoro-3-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
2-Chloro-5-fluoro-3-nitropyridin-4-amine is a halogenated and nitrated pyridine derivative poised for significant exploration in medicinal and agrochemical research. Its trifunctional nature, featuring chloro, fluoro, and nitro groups on a pyridine scaffold, renders it a versatile and highly reactive building block for organic synthesis. The strategic placement of these functional groups allows for selective chemical modifications, providing a robust platform for the construction of complex heterocyclic molecules and potentially bioactive compounds. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties. It further explores its plausible synthetic routes and significant potential applications in the development of targeted therapeutics, particularly as an intermediate in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. This document aims to serve as a foundational resource for researchers, offering structured data, illustrative diagrams for synthetic workflows and biological pathways, and detailed experimental protocols to investigate its therapeutic promise.
Introduction: The Chemical Potential of a Substituted Pyridine
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2][3] The introduction of electron-withdrawing groups, such as nitro and halogen substituents, can significantly modulate the electronic properties of the pyridine ring, making it a key intermediate for a variety of chemical transformations. This compound, with its unique arrangement of substituents, presents several reactive sites for further chemical elaboration, making it a compound of high interest for the synthesis of novel bioactive molecules.
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| Molecular Formula | C5H3ClFN3O2 |
| Molecular Weight | 191.55 g/mol |
| IUPAC Name | This compound |
| CAS Number | 405230-90-2 |
| Appearance | Expected to be a solid |
The presence of a nitro group, a chloro group, a fluoro group, and an amine group on the pyridine ring suggests a rich chemical reactivity, allowing for diverse synthetic modifications to explore a wide range of biological targets.
Potential Biological Activities: An Evidence-Based Postulation
While direct biological studies on this compound are not extensively reported in publicly available literature, the well-documented activities of structurally related nitropyridines provide a strong basis for postulating its potential therapeutic applications.[1][2][3]
Kinase Inhibition: A Promising Avenue
Substituted pyridines are a cornerstone in the development of kinase inhibitors. The pyridine scaffold can effectively mimic the purine core of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. The nitro and halogen substituents on this compound can be strategically utilized to form key interactions within the kinase active site, potentially leading to potent and selective inhibition.
Several nitropyridine derivatives have been reported as inhibitors of various kinases, including Janus kinase 2 (JAK2), p70S6Kβ, and monopolar spindle 1 (MPS1) kinase.[3][5] For instance, a related compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was designed as a potential irreversible inhibitor of MPS1 kinase, highlighting the utility of the 6-chloro-3-nitropyridine "warhead" in targeting cysteine residues in the kinase hinge region.[5]
Proposed Mechanism of Action: The this compound scaffold could be elaborated to present functionalities that interact with the hinge region, the DFG motif, or other key regulatory elements of a target kinase. The chloro and fluoro groups can be displaced by nucleophilic residues in the active site or serve as handles for further chemical modification to enhance binding affinity and selectivity.
Caption: Proposed kinase inhibition by a derivative of the topic compound.
Anticancer Activity: Targeting Cell Proliferation
The antiproliferative activity of pyridine derivatives is well-established.[6] Many anticancer drugs incorporate the pyridine moiety, and various substituted pyridines have demonstrated potent activity against a range of cancer cell lines.[6][7][8] The potential of this compound as an anticancer agent stems from its potential role as a kinase inhibitor, as well as its ability to be functionalized into compounds that can interfere with other critical cellular processes like DNA replication or microtubule dynamics.
Experimental Rationale: The initial assessment of anticancer activity would involve screening the compound against a panel of human cancer cell lines, such as the NCI-60 panel. Subsequent studies would focus on elucidating the mechanism of action, which could involve cell cycle analysis, apoptosis assays, and target identification studies.
Antimicrobial Activity: A Broad-Spectrum Potential
Pyridine derivatives have a long history of use as antimicrobial agents.[9] The incorporation of halogens and a nitro group can enhance the antimicrobial properties of a molecule. These substituents can increase lipophilicity, facilitating passage through microbial cell membranes, and can also participate in interactions with essential microbial enzymes or proteins.
Studies on related chloro- and fluoro-substituted thiazolidinones have demonstrated that the presence of these halogens can significantly impact antimicrobial activity.[10] Furthermore, various pyridine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][11]
Proposed Mechanism of Action: The antimicrobial activity could arise from the inhibition of essential bacterial enzymes, disruption of the cell wall or membrane integrity, or interference with nucleic acid synthesis.
Synthetic Pathways and Experimental Protocols
The utility of this compound as a research tool is intrinsically linked to its synthetic accessibility and the availability of robust protocols for its biological evaluation.
Proposed Synthesis of this compound
Caption: A plausible synthetic workflow for the target compound.
Experimental Protocol: Kinase Inhibition Assay (Example: JAK2)
This protocol outlines a general approach to assess the inhibitory activity of this compound or its derivatives against a target kinase, such as JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Peptide substrate (e.g., a biotinylated peptide derived from STAT3)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate for HTRF assay)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the assay wells.
-
Add the JAK2 enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Table 2: Hypothetical Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) |
| Derivative A | JAK2 | 50 |
| Derivative B | MPS1 | 25 |
| Staurosporine (Control) | JAK2 | 5 |
Experimental Protocol: Anticancer Cell Proliferation Assay (MTT Assay)
Materials:
-
Human cancer cell line (e.g., HCT-116, HepG-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound (dissolved in DMSO)
-
96-well microplates
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism with control drug) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its rich chemical functionality invites the synthesis of diverse compound libraries for screening against a wide array of biological targets.
Future research should focus on:
-
Synthesis of a focused library of derivatives: Modifications at the amine and chloro positions are particularly attractive for exploring structure-activity relationships.
-
Broad biological screening: Initial screening should encompass a wide range of assays, including kinase panels, cancer cell line proliferation, and antimicrobial susceptibility testing.
-
Mechanism of action studies: For any identified "hits," detailed mechanistic studies will be crucial to understand their mode of action and to guide further optimization.
-
In vivo evaluation: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
- This compound. (n.d.). PubChem.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
- Nitropyridines in the Synthesis of Bioactive Molecules. (2025). ResearchGate.
- Process for preparing 2-amino-5-chloropyridine. (1976). Google Patents.
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). National Institutes of Health.
- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (n.d.). ResearchGate.
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.). National Institutes of Health.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.
- Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. (2011). ResearchGate.
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Springer.
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H3ClFN3O2 | CID 22284013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Exploring the Chemical Space of Nitropyridine Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
The pyridine ring is a privileged structural motif in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Among its many derivatives, nitropyridines stand out as exceptionally versatile precursors and key intermediates for the synthesis of a wide range of biologically active molecules.[1] The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyridine core, activating it for various chemical transformations and enabling the construction of complex molecular architectures.[2] This guide provides an in-depth exploration of the chemical space of nitropyridine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind synthetic methodologies, provide detailed experimental protocols, and discuss the characterization and application of these vital compounds in modern drug discovery.
The Strategic Importance of the Nitropyridine Scaffold
Nitropyridine derivatives are not merely synthetic curiosities; they are foundational building blocks in the creation of novel therapeutics and agrochemicals.[3] Their importance stems from several key features:
-
Activated Reactivity: The nitro group is a powerful electron-withdrawing group. This property deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[4] This predictable reactivity allows for the regioselective introduction of a wide variety of functional groups.
-
Versatile Precursors: The nitro group itself is a synthetic chameleon. It can be readily reduced to an amino group, which then serves as a handle for a vast array of subsequent chemical modifications, including amide bond formation, sulfonylation, and diazotization. This versatility makes nitropyridines ideal starting points for library synthesis and lead optimization campaigns.[1][5]
-
Modulation of Physicochemical Properties: The inclusion of a nitro group significantly impacts a molecule's polarity, solubility, and electronic distribution. While the nitro group itself can be a liability in final drug candidates due to potential toxicity, its transient use in synthesis allows chemists to navigate challenging synthetic steps and fine-tune properties at later stages.[6] In some cases, the nitro group is retained for its specific biological activity or is replaced by a suitable bioisostere.[7][8]
The following diagram illustrates the core structure and the key vectors for chemical exploration.
Caption: Core structure of a nitropyridine and its modification points.
Synthetic Strategies for Accessing Nitropyridine Chemical Space
The exploration of nitropyridine chemical space is underpinned by a robust set of synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Direct Nitration of Pyridine and its Derivatives
Direct nitration of the pyridine ring is notoriously difficult. The nitrogen atom is readily protonated under the strongly acidic conditions of nitration, forming a pyridinium ion. This positively charged species is heavily deactivated towards electrophilic attack.[9] However, this challenge can be overcome.
-
Pyridine-N-Oxide Activation: A common and effective strategy is to first oxidize pyridine to pyridine-N-oxide. The N-oxide functionality is electron-donating, activating the ring (particularly at the 4-position) to electrophilic substitution. Nitration of pyridine-N-oxide proceeds readily to yield 4-nitropyridine-N-oxide.[10] The N-oxide can then be removed by reduction if desired. This intermediate is a valuable precursor for various 4-substituted pyridines.[10][11][12]
-
Nitration with Dinitrogen Pentoxide (N₂O₅): An alternative method involves reacting pyridine with dinitrogen pentoxide to form an N-nitropyridinium ion. Subsequent reaction with bisulfite can lead to the formation of 3-nitropyridine through a mechanism believed to involve a[1][3] sigmatropic shift.[9][13][14]
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitropyridines
The most powerful and widely used strategy for diversifying nitropyridine scaffolds is the SNAr reaction. The presence of the nitro group, combined with a halogen leaving group (typically Cl or F) at the ortho or para position, creates a highly electrophilic center on the pyridine ring.[4]
This allows for the facile displacement of the halide by a wide range of nucleophiles, including:
-
Amines (primary and secondary)
-
Alcohols and phenols (alkoxides/phenoxides)
-
Thiols (thiolates)
-
Carbon nucleophiles
A prime example is the use of 2-chloro-5-nitropyridine as a starting material.[1][15] It is a commercially available and highly reactive intermediate used in the synthesis of fungicides, insecticides, and pharmaceutical agents.[15][16]
Workflow for SNAr-based Diversification:
Caption: A typical workflow for generating compound libraries.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
Objective: To synthesize an N-substituted-5-nitropyridin-2-amine from 2-chloro-5-nitropyridine.
-
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Desired amine (1.1 - 1.5 eq)
-
A suitable base (e.g., K₂CO₃, DIPEA) (2.0 eq)
-
A polar aprotic solvent (e.g., DMF, DMSO, or ACN)
-
-
Procedure:
-
To a round-bottom flask, add 2-chloro-5-nitropyridine and the chosen solvent.
-
Add the amine nucleophile and the base.
-
Heat the reaction mixture (typically between 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
-
-
Self-Validation: The reaction progress should show the consumption of the starting material and the appearance of a new, typically less polar, spot by TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis, which should be consistent with the expected structure.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation. Nitropyridines bearing a halide or triflate group are excellent substrates for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction couples the nitropyridyl halide with a boronic acid or ester to form a C-C bond.[17][18] It is a robust and highly versatile method for introducing aryl or heteroaryl substituents.[19][20][21] The reaction is tolerant of a wide range of functional groups and is a cornerstone of modern medicinal chemistry.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the nitropyridyl halide and an amine, providing an alternative to the classical SNAr reaction.[22][23] It is particularly useful for coupling less nucleophilic amines or for reactions that are sluggish under SNAr conditions.[24][25][26]
Table 1: Comparison of Key Synthetic Methodologies
| Method | Bond Formed | Key Reagents | Advantages | Limitations |
| SNAr | C-N, C-O, C-S | Halonitropyridine, Nucleophile, Base | Operationally simple, wide scope of nucleophiles, cost-effective. | Requires activated substrate (nitro group ortho/para to LG), may require high temperatures. |
| Suzuki Coupling | C-C | Halonitropyridine, Boronic Acid/Ester, Pd catalyst, Base | Excellent functional group tolerance, mild conditions, broad scope of coupling partners. | Boronic acids can be unstable, requires transition metal catalyst. |
| Buchwald-Hartwig | C-N | Halonitropyridine, Amine, Pd catalyst, Base, Ligand | Couples a wide range of amines, often milder than SNAr, good for hindered substrates. | Catalyst/ligand cost, potential for catalyst poisoning by certain functional groups. |
Characterization and Physicochemical Profiling
Unambiguous characterization is critical. A standard suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling patterns provide detailed information about the substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.
-
X-ray Crystallography: Offers definitive proof of structure and stereochemistry for crystalline compounds.
Beyond structural confirmation, understanding the physicochemical properties is paramount for drug development. Key parameters include:
-
pKa: The basicity of the pyridine nitrogen is significantly reduced by the electron-withdrawing nitro group. This impacts solubility and target engagement.
-
LogP/LogD: Measures the lipophilicity of the compound, which influences permeability, solubility, and metabolic stability.
-
Aqueous Solubility: A critical parameter for bioavailability.
Applications in Drug Discovery: Bioactivity and Case Studies
Nitropyridine derivatives have been investigated for a wide range of biological activities, including anticancer, antiviral, antifungal, and anti-neurodegenerative properties.[1][5] The nitro group itself can be crucial for activity, or it can serve as a precursor to the final pharmacophore.
-
Anticancer Agents: Nitropyridine-linked thiazolidinones have been synthesized and evaluated as potent anticancer agents.[1]
-
Quorum Sensing Inhibition: 4-Nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, a mechanism relevant for combating bacterial virulence and biofilm formation.[11][27] This highlights that even simple derivatives can possess valuable biological activity.
-
Enzyme Inhibition: Derivatives have been shown to inhibit enzymes like urease and chymotrypsin, demonstrating their potential in various therapeutic areas.[1]
The Nitro Group as a Bioisostere Challenge: While synthetically useful, the aromatic nitro group is often considered a structural alert in medicinal chemistry due to concerns about metabolic reduction to toxic hydroxylamines and nitrosoamines.[6] Therefore, a common strategy in lead optimization is to replace the nitro group with a suitable bioisostere.
Table 2: Common Bioisosteric Replacements for the Nitro Group
| Bioisostere | Rationale |
| Cyano (-CN) | Mimics the size, shape, and electron-withdrawing properties.[28] |
| Trifluoromethyl (-CF₃) | Strong electron-withdrawing group, metabolically stable.[7][8] |
| Sulfonamide (-SO₂NHR) | Can act as a hydrogen bond acceptor and is electron-withdrawing. |
| Oxadiazole | Heterocyclic ring that can mimic the electronic and steric profile. |
Future Directions
The exploration of nitropyridine chemical space continues to evolve. Emerging areas of interest include:
-
Photoredox Catalysis: Light-mediated reactions offer new pathways for the functionalization of nitropyridines under mild conditions.
-
Flow Chemistry: Continuous flow reactors can provide better control over highly exothermic nitration reactions and allow for safer and more scalable syntheses.
-
Computational Modeling: In silico screening and property prediction are accelerating the design of new nitropyridine derivatives with desired biological activities and ADMET profiles.
By leveraging both established and innovative synthetic strategies, the rich chemical space of nitropyridine derivatives will undoubtedly continue to yield novel candidates for drug discovery and other advanced applications.
References
- Gulevskaya, A. V., & Maslivets, A. N. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4985. [Link]
- PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]
- LookChem. (n.d.). 4-Nitropyridine N-oxide. LookChem. [Link]
- Pipzine Chemicals. (n.d.). Buy High Purity 4-Nitropyridine Oxide in China. Pipzine Chemicals. [Link]
- Nishiwaki, N. (2020).
- Semantic Scholar. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Semantic Scholar. [Link]
- Semantic Scholar. (n.d.). METHODS OF NITROPYRIDINE SYNTHESIS. Semantic Scholar. [Link]
- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]
- Bakke, J. (2004). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry. [Link]
- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Bakke, J. (2004). Nitropyridines: Synthesis and reactions.
- Laponogov, I., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters. [Link]
- Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
- Wikipedia. (n.d.).
- Grokipedia. (n.d.).
- ResearchGate. (n.d.). The 'ring replacement' of pyridines into benzonitriles.
- PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. [Link]
- PubMed. (2017).
- PubMed. (2019).
- Chemistry LibreTexts. (2023).
- RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]
- Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed). [Link]
- Semantic Scholar. (n.d.). Buchwald-Hartwig Amination of Nitroarenes. Semantic Scholar. [Link]
- ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
- Cambridge MedChem Consulting. (n.d.). Nitro bioisosteres. Cambridge MedChem Consulting. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
- Pearson. (n.d.). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 6. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]
- 11. Cas 1124-33-0,4-Nitropyridine N-oxide | lookchem [lookchem.com]
- 12. 4-Nitropyridine N-oxide: Properties, Uses, Safety, Synthesis & Supplier Information – Buy High Purity 4-Nitropyridine Oxide in China [pipzine-chem.com]
- 13. nva.sikt.no [nva.sikt.no]
- 14. [PDF] Nitropyridines: Synthesis and reactions | Semantic Scholar [semanticscholar.org]
- 15. Synthesis and application of 2-Chloro-5-Nitropyridine_Chemicalbook [chemicalbook.com]
- 16. guidechem.com [guidechem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. grokipedia.com [grokipedia.com]
- 24. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Buchwald-Hartwig Amination of Nitroarenes. | Semantic Scholar [semanticscholar.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
A Technical Guide to 2-Chloro-5-fluoro-3-nitropyridin-4-amine in Kinase Inhibitor Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in modern medicinal chemistry is the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. This guide provides an in-depth technical exploration of 2-Chloro-5-fluoro-3-nitropyridin-4-amine, a highly versatile and reactive building block that serves as a privileged scaffold in the discovery of novel kinase inhibitors. We will dissect its chemical properties, reactivity, and strategic application in the design of potent and selective inhibitors, supported by detailed experimental protocols and case studies. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Strategic Value of Privileged Scaffolds
The human kinome comprises over 500 protein kinases, making them one of the largest and most functionally diverse enzyme families. Their role in signal transduction pathways governing cell growth, proliferation, and survival has made them prime targets for therapeutic intervention. The search for novel anticancer drugs, in particular, has been driven by the need for agents with improved potency, selectivity, and pharmacokinetic profiles.[1][2][3]
In this context, heterocyclic compounds like pyridine and pyrimidine derivatives have emerged as "privileged scaffolds".[1][2][4][5] This term describes molecular frameworks that, through versatile modification, can yield potent ligands for a variety of biological targets. The pyridine core, a nitrogen-bearing six-membered aromatic ring, is a recurring motif in numerous FDA-approved drugs due to its ability to form key hydrogen bonds and other interactions within enzyme active sites.[5]
This compound (Figure 1) has garnered significant attention as a starting material in this field. Its unique substitution pattern—featuring an amine, a nitro group, and two distinct halogens—provides a rich chemical toolbox for constructing diverse libraries of potential kinase inhibitors.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 405230-90-2[6] |
| Molecular Formula | C₅H₃ClFN₃O₂[6] |
| Molecular Weight | 191.55 g/mol [6] |
| XLogP3 | 1.6[6] |
Figure 1: Chemical structure of this compound
Physicochemical Properties and Synthetic Rationale
The utility of this compound stems from the specific electronic properties conferred by its substituents.
-
Reactivity Hotspots: The pyridine ring is electron-deficient, and this effect is dramatically amplified by the potent electron-withdrawing nitro group (-NO₂) at the C3 position. This electronic pull makes the C2 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom at C2 is an excellent leaving group, making it the primary site for introducing diversity elements.
-
The Role of Fluorine: The fluorine atom at C5 further enhances the electrophilicity of the ring and can serve as a metabolic blocking site or a point of interaction within the target protein's binding pocket.
-
The Amino Group Handle: The amine group at C4 provides a crucial vector for further functionalization. It can be acylated, alkylated, or used as a directing group. Its presence is also critical for forming hydrogen bond interactions, often with the "hinge region" of the kinase active site, a common binding motif for Type I and Type II inhibitors.
General Synthesis Strategy
While the direct synthesis of this specific molecule is proprietary to chemical suppliers, the general approach to substituted nitropyridines involves a sequence of nitration, halogenation, and amination steps on a pyridine precursor. For example, a common route to a related compound, 2-chloro-5-nitropyridine, involves the nitration of 2-aminopyridine, followed by a diazotization reaction to form 2-hydroxy-5-nitropyridine, and subsequent chlorination using reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[7][8]
Core Application: A Scaffold for Kinase Inhibitor Design
The strategic arrangement of functional groups in this compound makes it an ideal starting point for building kinase inhibitors. The primary reaction exploited is the SNAr at the C2 position.
Caption: General synthetic workflow utilizing the scaffold.
This initial substitution is followed by a reduction of the nitro group to an amine, creating a vicinal diamine intermediate. This intermediate is primed for cyclization with various electrophiles (e.g., aldehydes, carboxylic acids) to form fused heterocyclic systems, such as imidazo[4,5-b]pyridines or purine isosteres, which are potent kinase-binding scaffolds.[9]
Case Study: Dual FLT3/Aurora Kinase Inhibitors for Acute Myeloid Leukemia (AML)
A compelling example of this scaffold's application is in the development of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[9][10] Mutations causing constitutive activation of FLT3 are found in approximately 30% of AML patients and are associated with a poor prognosis.[9][10] Aurora kinases are also critical for cell cycle regulation and are frequently overexpressed in cancer.
Researchers have utilized related building blocks like 2-amino-4-chloro-3-nitropyridine to build potent imidazo[4,5-b]pyridine-based inhibitors.[9][11] The synthesis involves the key steps of SNAr to introduce a side chain, followed by nitro reduction and cyclization to form the fused core. The resulting compounds have shown high potency against both FLT3 and Aurora kinases.
| Compound Example | Target Kinase | Potency (Kd or IC50) |
| 27e (Imidazo[4,5-b]pyridine) | Aurora-A | Kd = 7.5 nM[9][10] |
| Aurora-B | Kd = 48 nM[9][10] | |
| FLT3 | Kd = 6.2 nM[9][10] | |
| FLT3-ITD (mutant) | Kd = 38 nM[9][10] | |
| BPR1K871 (Quinazoline) | FLT3 | IC50 = 19 nM[12] |
| AURKA | IC50 = 22 nM[12] |
Table 1: Example potencies of kinase inhibitors developed from related scaffolds.
The development of BPR1K871, a multi-kinase inhibitor, also highlights the value of these scaffolds in generating potent anti-cancer agents for both AML and solid tumors.[12]
Caption: Targeted signaling pathways in cancer.
Experimental Protocols & Methodologies
The following protocols are representative of the key transformations involving this compound and the subsequent evaluation of its derivatives.
Protocol 1: SNAr Reaction with a Primary Amine
This protocol describes a general procedure for the nucleophilic substitution at the C2 position, the first step in library synthesis.
Objective: To synthesize a 2-N-substituted-5-fluoro-3-nitropyridin-4-amine derivative.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (e.g., 4-methylpiperazine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Stir bar, round-bottom flask, condenser, nitrogen inlet
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DMF.
-
Add the desired amine (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired substituted pyridine.
Causality: The base (DIPEA) is crucial to scavenge the HCl generated during the reaction, driving it to completion. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.
Protocol 2: General Biochemical Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of newly synthesized compounds against a target kinase.
Objective: To determine the IC₅₀ value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10-100 µM.
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the kinase enzyme and its corresponding peptide substrate to all wells except the negative controls. Allow to incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the specific enzyme.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Self-Validation: The inclusion of positive and negative controls is essential to validate the assay window and ensure that observed inhibition is due to the compound's activity and not an artifact.
Safety and Handling
As a substituted nitropyridine, this compound and its related structures require careful handling.
-
Hazard Statements: These compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[13][14] Some may also cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[15][16]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or fumes.[15][16] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15][17]
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in the medicinal chemist's arsenal for kinase inhibitor discovery. Its pre-activated core allows for rapid and efficient diversification through nucleophilic aromatic substitution, while the strategically placed amine and nitro groups provide handles for subsequent cyclization to form potent, fused heterocyclic scaffolds. The successful development of preclinical candidates targeting critical cancer pathways like FLT3 and Aurora kinases underscores the immense value of this and related scaffolds. As our understanding of the human kinome deepens, the strategic use of such privileged scaffolds will continue to be a cornerstone of rational drug design, enabling the rapid generation of novel therapeutics for a wide range of diseases.
References
- Prachayasittikul, S., Pingaew, R., Worachartcheewan, A., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901. [Link]
- PubMed. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed. [Link]
- ResearchGate. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.
- PubMed. (2024).
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15385-15406. [Link]
- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. [Link]
- PubChem. (n.d.).
- Pharmasff. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Pharmasff. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- PubMed Central. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. [Link]
- Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science. [Link]
- Albaugh LLC. (2016). SAFETY DATA SHEET: BASE CAMP 4 AMINE. Albaugh LLC. [Link]
- ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
- PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. PubChem. [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Google Patents. (2013). US 2013/0231338 A1.
- Wanfang Data. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- PubMed. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. PubMed. [Link]
- Oncotarget. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors. Oncotarget. [Link]
- PubMed. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. PubMed. [Link]
Sources
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H3ClFN3O2 | CID 22284013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. oncotarget.com [oncotarget.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. biosynth.com [biosynth.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. cms9files.revize.com [cms9files.revize.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-Chloro-5-fluoro-3-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Highly Functionalized Pyridine Derivatives
The 2-arylpyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to efficiently synthesize derivatives of this structure is therefore of paramount importance in drug discovery and development. 2-Chloro-5-fluoro-3-nitropyridin-4-amine is a valuable, yet challenging, building block for the synthesis of novel pharmacologically active compounds. Its highly functionalized nature, featuring an electron-withdrawing nitro group, a fluorine atom, and an amino group, presents unique considerations for synthetic strategy. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and its application to the arylation of this substrate opens the door to a diverse range of novel chemical entities.
This document provides a detailed guide to the Suzuki-Miyaura coupling of this compound with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized protocol, and discuss the critical parameters that ensure a successful and high-yielding transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for challenging substrates.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex, forming a palladium(II) intermediate.[3] This is often the rate-determining step and can be challenging for electron-rich or sterically hindered aryl chlorides.[4] The presence of the electron-withdrawing nitro group in our substrate is expected to facilitate this step.[1]
The next crucial step is transmetalation , where the organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium(II) complex.[2][5] This step is highly dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8]
Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[5]
Optimized Protocol for the Suzuki Coupling of this compound
This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Due to the presence of the free amino group, which can potentially coordinate to the palladium catalyst and inhibit the reaction, careful selection of the ligand is crucial.[8] For challenging substrates like this, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[5][8]
Reagents and Equipment
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, briefly mix palladium(II) acetate (2-5 mol%) and SPhos (4-10 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight. For microwave-assisted reactions, temperatures may be higher and reaction times significantly shorter.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Key Reaction Parameters and Rationale
The success of the Suzuki coupling of this highly functionalized pyridine derivative hinges on the careful selection and control of several key parameters.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) | These are common and effective palladium precursors that are reduced in situ to the active Pd(0) catalyst.[5][9] |
| Ligand | SPhos or other bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | These ligands promote the oxidative addition of the C-Cl bond and prevent catalyst deactivation, which is crucial for electron-deficient and potentially coordinating substrates.[5][6][8] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | A moderately strong inorganic base is required to activate the boronic acid for transmetalation without causing unwanted side reactions with the functional groups on the pyridine ring.[8][10] |
| Solvent System | 1,4-Dioxane/Water or Toluene/Water (4:1 to 5:1 ratio) | A mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitate the transmetalation step.[2][5] |
| Temperature | 80-110 °C (conventional heating) or higher (microwave) | Elevated temperatures are typically required to drive the reaction to completion, especially with a less reactive chloro-substrate.[5] |
Troubleshooting and Considerations
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the catalyst and ligand loading, using a more active ligand (e.g., a second-generation Buchwald ligand), or employing a stronger base like cesium carbonate (Cs₂CO₃).[5][9] However, be mindful that stronger bases may lead to decomposition of the starting material or product.
-
Catalyst Deactivation: The presence of the free amino group on the pyridine ring can lead to catalyst inhibition.[8] If this is suspected, N-protection of the amine (e.g., as an acetamide) prior to the coupling reaction may be necessary. The protecting group can then be removed in a subsequent step.
-
Protodeboronation: Arylboronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at high temperatures and in the presence of water. Using a slight excess of the boronic acid can help to compensate for this side reaction.
-
Nitro Group Reduction: While generally stable under Suzuki coupling conditions, the nitro group can sometimes be reduced, especially if the reaction is run for extended periods at high temperatures or with certain catalyst systems.[11] Careful monitoring of the reaction is advised.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful and versatile route to a wide array of novel 2-arylpyridine derivatives. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can successfully navigate the challenges posed by this highly functionalized substrate. The protocol and insights provided in this document serve as a comprehensive guide for the efficient synthesis of these valuable compounds, paving the way for the discovery of new therapeutic agents and functional materials.
References
- Benchchem. (2025). Navigating the Catalytic Landscape for 2-Chloro-3-methyl-5-nitropyridine Reactions: A Comparative Guide.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Benchchem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(46), 15364-15374.
- Gao, F., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(34), 18938-18947.
- Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Organic & Biomolecular Chemistry. (2025). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro.
- Phan, N. T. S., & Zhang, J. (2024).
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 10(73), 44855-44865.
- Reddy, T. J., et al. (2007). Simultaneous reduction of nitro- to amino-group in the palladium-catalyzed Suzuki cross-coupling reaction. Tetrahedron Letters, 48(42), 7576-7579.
- Ball, N. D., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4345-4351.
- Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts, 13(11), 1145.
- Darses, B., & Pucheault, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Li, W., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(20), 4473-4476.
- Maynard, D. F., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291.
- Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- Sygula, A. (2018). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Applied Organometallic Chemistry, 32(11), e4535.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Fleckenstein, C. A., & Plenio, H. (2010). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 12(8), 1427-1434.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 567-573.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme.de [thieme.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Application Notes: The Strategic Role of 2-Chloro-5-nitropyridin-4-amine in Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
A Note on the Target Compound
Initial research into the specific applications of 2-Chloro-5-fluoro-3-nitropyridin-4-amine in agrochemical synthesis yielded limited publicly available data. However, extensive documentation exists for the structurally analogous and commercially significant compound, 2-Chloro-5-nitropyridin-4-amine (CAS No. 2604-39-9). This guide will focus on this well-documented intermediate, as its reactivity profile and applications provide a robust and scientifically grounded framework for researchers interested in this class of molecules. The principles and protocols discussed herein are foundational and can inform synthetic strategies for related fluorinated derivatives.
Introduction: The Versatility of a Polysubstituted Pyridine Intermediate
In the competitive landscape of agrochemical discovery, the demand for novel, effective, and environmentally conscious active ingredients is relentless. Pyridine-based scaffolds are a cornerstone of modern pesticide design, owing to their presence in numerous natural products and their versatile chemical properties. 2-Chloro-5-nitropyridin-4-amine emerges as a particularly valuable intermediate, offering a trifecta of reactive sites that chemists can strategically exploit to build complex molecular architectures.
This compound is not merely a starting material; it is a carefully designed building block. The interplay between the electron-withdrawing nitro group, the nucleophilically displaceable chloro group, and the versatile amino group makes it a powerful precursor for a range of herbicides and pesticides.[1][2] Its utility lies in the predictable and sequential reactivity of its functional groups, allowing for the controlled and efficient synthesis of target agrochemicals.
Compound Profile and Properties
A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective and safe use in synthesis.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-5-nitropyridin-4-amine | [3] |
| CAS Number | 2604-39-9 | [3] |
| Molecular Formula | C₅H₄ClN₃O₂ | [3] |
| Molecular Weight | 173.56 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 155-156 °C | [4] |
| Key GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
The Causality of Synthetic Utility: A Multi-Functional Scaffold
The power of 2-Chloro-5-nitropyridin-4-amine as an agrochemical intermediate stems from the distinct reactivity of its three key functional groups. The electron-withdrawing nitro group strongly activates the pyridine ring, particularly the carbon atom bearing the chloro group, making it highly susceptible to nucleophilic aromatic substitution (SNAr).
This inherent reactivity allows for a logical, stepwise approach to molecular elaboration, which is a cornerstone of efficient industrial synthesis.
Sources
Application Note: Leveraging 2-Chloro-5-fluoro-3-nitropyridin-4-amine as a Versatile Scaffold for the Synthesis of Novel Antibacterial Agents
Abstract
The escalating crisis of antimicrobial resistance necessitates the development of novel antibacterial agents with new mechanisms of action. Substituted pyridines represent a class of "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-Chloro-5-fluoro-3-nitropyridin-4-amine (CAS: 405230-90-2) as a highly versatile starting material for the synthesis of potential antibacterial compounds. We will explore its inherent reactivity, outline robust synthetic protocols, and present a modular workflow for generating diverse chemical libraries suitable for antibacterial screening.
Introduction: The Strategic Value of the Starting Scaffold
This compound is an ideal scaffold for antibacterial drug discovery due to its unique combination of functional groups, which allow for controlled, sequential modifications. The pyridine core is a common feature in many successful antibacterial drugs, including oxazolidinones and quinolone-like compounds.[1][3] The strategic placement of its substituents dictates its synthetic utility.
-
C2-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing effect of the adjacent C3-nitro group. This allows for the facile introduction of a wide array of side chains, which is a primary driver of chemical diversity.
-
C3-Nitro Group: Beyond activating the C2 position, the nitro group can be readily reduced to a primary amine. This transformation unlocks a second vector for chemical modification, enabling cyclization reactions to form fused heterocyclic systems or further derivatization.
-
C4-Amino Group: The existing amino group can influence the electronic properties of the ring and can be a site for derivatization, although it is less reactive in SNAr reactions compared to the C2-chloro position.
This multi-functional nature allows for a modular approach to synthesis, enabling the systematic exploration of chemical space to identify potent antibacterial leads.
Physicochemical Properties and Reactivity Analysis
A thorough understanding of the starting material's properties is critical for successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 405230-90-2 | PubChem[4] |
| Molecular Formula | C₅H₃ClFN₃O₂ | PubChem[4] |
| Molecular Weight | 191.55 g/mol | PubChem[4] |
| Appearance | Light yellow to brown powder | Chem-Impex[5] |
The reactivity of the scaffold is governed by the interplay of its substituents. The diagram below illustrates the primary reaction vectors.
Caption: Key reactive sites on this compound.
Core Synthetic Workflow: A Modular Approach
We propose a two-stage modular workflow that maximizes chemical diversity. The first stage involves diversification at the C2 position via SNAr, followed by a key transformation at the C3 position via nitro reduction.
Caption: Modular workflow for synthesizing antibacterial candidates.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. This compound and related nitroaromatic compounds are harmful if swallowed, inhaled, or in contact with skin and can cause serious eye irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
This protocol describes the reaction of the starting scaffold with a generic primary or secondary amine nucleophile. The choice of base and solvent is critical for reaction success.
-
Rationale: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to dissolve the reactants and stabilize the charged Meisenheimer complex intermediate, which is characteristic of SNAr reactions. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃), is required to scavenge the HCl generated during the reaction without competing with the primary nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., piperidine, morpholine, benzylamine) (1.1 - 1.5 eq)
-
DIPEA or K₂CO₃ (2.0 - 3.0 eq)
-
Anhydrous DMF (or DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.0 g, 5.22 mmol).
-
Add anhydrous DMF (10-20 mL) and stir until the solid is fully dissolved.
-
Add the desired nucleophile (1.1 eq, e.g., 5.74 mmol) to the solution.
-
Add the base (2.0 eq, e.g., 10.44 mmol of DIPEA) dropwise to the stirring solution.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (50 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the C2-substituted intermediate.
-
Protocol 2: General Procedure for Reduction of the C3-Nitro Group
This protocol details the conversion of the nitro-substituted intermediate from Protocol 1 into the corresponding C3-amino derivative using catalytic hydrogenation.
-
Rationale: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines. The reaction proceeds under mild conditions with hydrogen gas, and the primary byproduct is water, simplifying purification. Solvents like ethanol or ethyl acetate are commonly used as they are relatively inert and readily dissolve the substrate.
-
Materials:
-
C2-substituted-5-fluoro-3-nitropyridin-4-amine (from Protocol 1) (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
-
Celite®
-
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve the nitro-pyridine intermediate (e.g., 1.0 g) in EtOH or EtOAc (20 mL).
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the flask, evacuate the air, and backfill with H₂ gas (this process should be repeated three times).
-
Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Once complete, carefully purge the reaction vessel with an inert gas (N₂ or Ar) to remove excess hydrogen. Caution: Pd/C is flammable in the presence of air and solvent.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (EtOH or EtOAc).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the desired diamine product, which can often be used in the next step without further purification.
-
Illustrative Data and Characterization
The following table provides representative data for a hypothetical library of compounds synthesized using the protocols above. This illustrates how systematic variation of the nucleophile can lead to a diverse set of final products for screening.
| Entry | Nucleophile (R-XH) | Product Structure | Yield (%) (Step 1) | M+H⁺ (calc.) | Hypothetical MIC vs. S. aureus (µg/mL) |
| 1 | Morpholine | 85 | 258.09 | 16 | |
| 2 | Benzylamine | 78 | 278.10 | 8 | |
| 3 | 4-Fluorophenol | 65 | 283.05 | >32 |
Note: Yields and MIC values are illustrative and will vary based on the specific nucleophile and experimental conditions.
Conclusion and Future Prospects
This compound is a powerful and commercially available building block for the synthesis of novel antibacterial agents. The robust and modular synthetic routes presented in this application note—centered on SNAr chemistry and nitro group reduction—provide a reliable platform for generating extensive libraries of substituted pyridine and fused pyridopyrimidine derivatives. This strategic approach allows for the systematic exploration of structure-activity relationships (SAR), significantly aiding in the discovery and optimization of new chemical entities to combat the growing threat of bacterial resistance.
References
- Synthesis, Characterization, and Antibacterial Activity of Novel Pyridones. (2016). Figshare. [Link]
- Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.Ningbo Inno Pharmchem Co., Ltd. [Link]
- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). National Institutes of Health (NIH). [Link]
- This compound.
- Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus. (2007). PubMed. [Link]
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. (2011). Journal of Applied Pharmaceutical Science. [Link]
- Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. (2019).
- Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. (2012). PubMed Central, National Institutes of Health (NIH). [Link]
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2018). International Journal of Pharmaceutical and Clinical Research. [Link]
- Design and Synthesis of Novel Antimicrobial Agents. (2023). MDPI. [Link]
- Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. (2010). PubMed Central, National Institutes of Health (NIH). [Link]
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2023). MDPI. [Link]
- Preparation method of high-yield 2-chloro-5-nitropyridine. (2019).
- Method for preparing 2-chloro-5-nitropyridine. (2011).
- 2-Chloro-5-nitropyridin-4-amine.
- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2019). National Institutes of Health (NIH). [Link]
Sources
- 1. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H3ClFN3O2 | CID 22284013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Experimental Procedures for the Nitration of Substituted Pyridines
Preamble: The Synthetic Challenge and Utility of Nitropyridines
Nitropyridines are a cornerstone class of intermediates in modern organic and medicinal chemistry. They serve as versatile precursors for a wide range of functionalized heterocyclic systems, including those with demonstrated antitumor, antiviral, and anti-neurodegenerative activities.[1] Their significance is underscored by the fact that approximately 14% of FDA-approved N-heterocyclic drugs contain a pyridine moiety.[1] Despite their utility, the synthesis of nitropyridines via electrophilic aromatic substitution presents a significant synthetic hurdle. Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophiles.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the mechanistic principles, safety protocols, and experimental procedures for the successful nitration of substituted pyridines.
Mechanistic Principles and Regioselectivity
A thorough understanding of the underlying reaction mechanisms is critical for selecting the appropriate nitration strategy and predicting the outcome.
Direct Electrophilic Aromatic Substitution (SEAr)
The direct nitration of pyridine is a challenging reaction that typically requires harsh conditions, such as high temperatures and aggressive nitrating agents (e.g., fuming nitric acid and sulfuric acid).[2] The pyridine nitrogen has two primary deactivating effects:
-
Inductive Effect: The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards the electrophilic nitronium ion (NO₂⁺).[2]
-
Protonation: In the strongly acidic media required for nitronium ion generation, the basic pyridine nitrogen is protonated, forming a pyridinium ion.[3] This positive charge further and powerfully deactivates the entire ring system, making electrophilic attack even more difficult.[3]
This deactivation is most pronounced at the ortho (C2/C6) and para (C4) positions. Consequently, when the reaction is forced to occur, it proceeds at the least deactivated position, which is the meta (C3/C5) position .[2][4]
The Pyridine-N-Oxide Strategy
A widely employed and highly effective strategy to overcome the inherent lack of reactivity of the pyridine ring is to first convert it to the corresponding pyridine-N-oxide. This is typically achieved by oxidation with a peracid.[4] The N-oxide modification fundamentally alters the electronic properties of the ring:
-
Activation: The N-oxide oxygen can donate electron density back into the ring via resonance, activating it towards electrophilic substitution.
-
Regiodirection: This resonance-based electron donation preferentially increases the electron density at the para (C4) position , directing the incoming nitronium ion to this site.[4][5]
After successful nitration, the N-oxide can be deoxygenated (e.g., using PCl₃ or H₂/Pd) to yield the desired 4-nitropyridine derivative.
Alternative Mechanisms: The Dinitrogen Pentoxide (N₂O₅) Pathway
Nitration using dinitrogen pentoxide (N₂O₅) often follows a different mechanistic pathway that does not involve direct SEAr on the pyridine ring. The reaction proceeds through the formation of an N-nitropyridinium nitrate intermediate.[6][7][8] This intermediate, upon treatment with aqueous sodium bisulfite, undergoes a rearrangement, which is proposed to be a [9][10] sigmatropic shift of the nitro group from the nitrogen atom to the C3 position, ultimately yielding the 3-nitropyridine.[3][8]
Caption: Mechanistic pathways for pyridine nitration.
Critical Safety Considerations for Nitration Reactions
Nitration reactions are among the most hazardous operations performed in a laboratory due to their high exothermicity and the use of corrosive, strongly oxidizing reagents.[10][11] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[12][13]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.[12]
-
Reagent Handling: Nitric and sulfuric acids are extremely corrosive and can cause severe burns.[13][14] Always add acid to other liquids slowly; never the other way around. Prepare nitrating mixtures (e.g., HNO₃/H₂SO₄) by slowly adding nitric acid to sulfuric acid while cooling in an ice bath.[15]
-
Temperature Control: The primary danger is a runaway reaction.[11] Maintain strict control over the reaction temperature using an efficient cooling bath (ice/water, ice/salt, or cryocooler). Monitor the internal temperature of the reaction flask continuously with a thermometer.
-
Controlled Addition: Add the nitrating agent dropwise or in small portions to the substrate solution.[15] Rapid addition can generate heat faster than the cooling system can dissipate it, leading to a dangerous exotherm.[11]
-
Quenching: Quenching the reaction must be done with extreme caution. Pouring the acidic reaction mixture onto crushed ice is a standard procedure.[15] Be aware that diluting concentrated sulfuric acid is also highly exothermic.[11]
-
Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents, as this can lead to violent reactions and container pressurization.[14]
Experimental Workflow and Protocols
The choice of protocol depends on the desired regiochemistry and the nature of the substituents on the pyridine ring.
Caption: General experimental workflow for nitration.
Protocol 1: Nitration via the Pyridine-N-Oxide Route (4-Nitration)
Adapted from Organic Syntheses procedure for 3-Methyl-4-nitropyridine-1-oxide.[16] This protocol is ideal for obtaining 4-nitro derivatives of pyridines bearing electron-donating or neutral substituents.
Materials and Reagents:
-
3-Methylpyridine-1-oxide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Sodium Carbonate (Na₂CO₃)
-
Acetone
-
Ice, Water, Ether
-
Three-neck round-bottom flask, dropping funnel, thermometer, mechanical stirrer, heating mantle.
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, carefully add 168 mL of fuming nitric acid to 210 mL of concentrated sulfuric acid, ensuring the flask is cooled in an ice-salt bath. A large amount of heat is liberated.[16]
-
Reaction Setup: Place 163.5 g (1.5 moles) of 3-methylpyridine-1-oxide into a 2-L three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Addition of Nitrating Agent: Heat the flask until the 3-methylpyridine-1-oxide melts. Begin stirring and add the prepared nitrating mixture dropwise from the funnel. The addition rate should be controlled to maintain the internal temperature between 95-100°C. The addition typically takes 1.5-2 hours.
-
Reaction: After the addition is complete, heat the mixture at 100°C for an additional 3 hours.
-
Work-up - Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it over 2 kg of crushed ice in a large beaker.
-
Work-up - Neutralization: With vigorous stirring, slowly and cautiously add a solution of 750 g of sodium carbonate in 1 L of water to the acidic mixture until it is neutral to litmus paper. Caution: This neutralization is highly exothermic and evolves large volumes of nitrogen oxides and carbon dioxide.[16] Ensure adequate cooling and perform in a well-ventilated fume hood.
-
Isolation: The product precipitates as a yellow solid. Cool the mixture in an ice bath for 1 hour, then collect the solid by suction filtration.
-
Purification: The crude product is suspended in 1 L of water, stirred for 15 minutes, filtered, and washed with 200 mL of cold water, followed by 100 mL of ether. The product is then recrystallized from acetone to yield pure 3-methyl-4-nitropyridine-1-oxide.[16]
Protocol 2: Direct Nitration of an Unactivated Pyridine (3-Nitration)
Adapted from methods using nitric acid in trifluoroacetic anhydride (TFAA).[17][18] This method can be more effective than mixed acid for certain substrates, as it avoids the strongly acidic conditions that lead to pyridinium formation.
Materials and Reagents:
-
Pyridine (or substituted pyridine)
-
Trifluoroacetic anhydride (TFAA)
-
Nitric Acid (fuming, 100%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath, round-bottom flask, magnetic stirrer, dropping funnel.
Procedure:
-
Reaction Setup: To a solution of the pyridine substrate (10 mmol) in 20 mL of DCM, add trifluoroacetic anhydride (30 mmol) at 0°C under a nitrogen atmosphere.
-
Nitrating Agent Addition: Add a solution of fuming nitric acid (12 mmol) in 5 mL of DCM dropwise to the reaction mixture over 20 minutes, ensuring the temperature is maintained below 5°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up - Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding 30 mL of saturated sodium bicarbonate solution.
-
Work-up - Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 3-nitropyridine derivative.[17][18]
Data Summary and Troubleshooting
The success and regioselectivity of pyridine nitration are highly dependent on the substrate and the chosen conditions.
| Substrate | Nitrating System | Conditions | Major Product(s) | Typical Yield | Reference |
| Pyridine | HNO₃ / H₂SO₄ | 300°C, 24h | 3-Nitropyridine | ~6% | [19] |
| Pyridine | N₂O₅ then NaHSO₃/H₂O | -11°C to RT | 3-Nitropyridine | 77% | [3][20] |
| 2-Chloropyridine | HNO₃ / H₂SO₄ | 110°C | 2-Chloro-5-nitropyridine | Good | [21] |
| Pyridine-N-Oxide | fuming HNO₃ / H₂SO₄ | 125-130°C, 3h | 4-Nitropyridine-N-Oxide | Good | [15] |
| 3,5-Dimethoxypyridine | HNO₃ / H₂SO₄ | - | 3,5-Dimethoxy-2-nitropyridine | - | [22] |
| 2,6-Dibromopyridine | NO₂BF₄ | Reflux | 2,6-Dibromo-3-nitropyridine | Good | [4] |
Troubleshooting Common Issues:
-
Issue: No or Low Yield
-
Issue: Over-nitration (Formation of Dinitro Products)
-
Potential Cause: Reaction conditions are too harsh, or the stoichiometry of the nitrating agent is too high.[15]
-
Solution: Reduce the reaction temperature and time. Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents). Monitor the reaction carefully by TLC or GC-MS and stop it once the mono-nitrated product is maximized.[15]
-
-
Issue: Runaway Reaction / Uncontrolled Exotherm
-
Potential Cause: Inadequate cooling, too rapid addition of the nitrating agent, or poor agitation leading to localized "hot spots".[11]
-
Solution: Immediately improve cooling. Stop the addition of the nitrating agent. If necessary and as a last resort, prepare to quench the reaction by adding it to a large volume of ice, following established emergency protocols.[11]
-
References
- Vertex AI Search. (2024). Mechanism for nitration of pyridine.
- Kharitonov, D. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6339. [Link]
- Filo. (2025).
- Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
- Hanna, S. L., & Cramer, C. J. (Eds.). (2013).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Bakke, J. M., et al. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, 2477-2482. [Link]
- Otsubo, T., & Umeda, N. (2021).
- Bakke, J. M., & Ranes, E. (1997). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, 1967-1971. [Link]
- Semantic Scholar. (n.d.). METHODS OF NITROPYRIDINE SYNTHESIS. [Link]
- Wikipedia. (2024). Pyridine. [Link]
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]
- Chempanda. (n.d.).
- Scribd. (n.d.).
- YouTube. (2022).
- Ghorai, M. K., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 25(4), 564–569. [Link]
- Semantic Scholar. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. [Link]
- ResearchGate. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
- ResearchGate. (2018). Nitropyridines: Synthesis and reactions. [Link]
- ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]
- Johnson, C. D., et al. (1967). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. Journal of the Chemical Society B: Physical Organic, 1211-1213. [Link]
- Olah, G. A., et al. (1965). Aromatic Substitution. XXIII. Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. The Journal of Organic Chemistry, 30(10), 3373–3376.
- Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 47, 5193-5202. [Link]
- ResearchGate. (1995).
- YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nva.sikt.no [nva.sikt.no]
- 7. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. ehs.com [ehs.com]
- 14. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. scribd.com [scribd.com]
- 18. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 19. m.youtube.com [m.youtube.com]
- 20. chempanda.com [chempanda.com]
- 21. youtube.com [youtube.com]
- 22. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Note: High-Purity Isolation of 2-Chloro-5-fluoro-3-nitropyridin-4-amine via Optimized Recrystallization
Abstract & Application Significance
2-Chloro-5-fluoro-3-nitropyridin-4-amine is a pivotal substituted pyridine intermediate in contemporary drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as residual impurities can propagate through multi-step syntheses, leading to final active pharmaceutical ingredients (APIs) with compromised purity, reduced efficacy, and potential toxicity. This application note provides a detailed, scientifically-grounded protocol for the purification of this compound using a single-solvent recrystallization method. We elucidate the rationale behind solvent selection, procedural steps, and quality control, offering a robust and reproducible methodology for obtaining high-purity material suitable for GMP and research applications.
Physicochemical Principles & Rationale
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] The ideal solvent for recrystallizing this compound must exhibit specific thermodynamic properties:
-
High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution of the crude material.
-
Low Solvation Power at Low Temperatures: As the solution cools, the solvent's capacity to solvate the target molecule should decrease sharply, promoting crystallization and maximizing yield.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[3]
-
Inertness: The solvent must not react with the target compound.
The molecular structure of this compound—featuring a polar pyridine core with electron-withdrawing chloro, fluoro, and nitro groups, alongside a hydrogen-bonding amine group—suggests that polar protic or aprotic solvents will be most effective.[4][5] Based on these principles, ethanol has been identified as a highly effective solvent for this application.
Safety & Handling Precautions
This compound and related halogenated nitropyridines are potent chemical agents that require careful handling.[6][7]
-
Hazard Profile: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6][8][9] May cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and tight-sealing safety goggles.[10][11]
-
Engineering Controls: All operations should be conducted within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[10]
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and contaminated materials, in accordance with local, regional, and national regulations.[8][9]
Experimental Protocol: Recrystallization from Ethanol
This protocol details the purification of crude this compound to achieve >99% purity.
Materials & Equipment
-
Crude this compound
-
Ethanol (Absolute, ≥99.5%)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer Flasks
-
Hot Plate/Stirrer
-
Büchner Funnel and Flask
-
Vacuum Source
-
Filter Paper (Whatman Grade 1 or equivalent)
-
Glass Stir Rod
-
Watch Glass
-
Drying Oven or Vacuum Desiccator
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 50-60 mL) to the flask. The principle of using the minimum amount of hot solvent is critical for maximizing recovery.[3]
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Continue adding ethanol in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the hot solution is highly colored (e.g., dark yellow or brown), it may indicate the presence of colored, polymeric impurities.
-
Remove the flask from the heat source. Add a small amount of activated carbon (approx. 1-2% of the solute mass) to the solution.
-
Gently reheat the solution to boiling for 5-10 minutes. The carbon will adsorb the colored impurities.
-
-
Hot Filtration (if Decolorization was Performed):
-
This step is necessary to remove the activated carbon or any insoluble impurities.
-
Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate to prevent premature crystallization.
-
Place a fluted filter paper in the warm funnel.
-
Quickly pour the hot solution through the filter paper into the clean, warm flask.
-
-
Crystallization (Cooling Phase):
-
Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is crucial as it allows for the selective growth of pure crystals, excluding impurities from the crystal lattice.[12] Rapid cooling can trap impurities within the crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Crystal Collection & Washing:
-
Set up a Büchner funnel with filter paper over a vacuum flask.
-
Turn on the vacuum and wet the filter paper with a small amount of ice-cold ethanol.
-
Pour the crystallized slurry into the funnel. Use a spatula to transfer any remaining crystals.
-
Wash the collected crystals with two small portions of ice-cold ethanol to rinse away the impurity-laden mother liquor. Rationale: Using ice-cold solvent for washing minimizes the loss of the desired product, which has low solubility at this temperature.
-
-
Drying:
-
Leave the crystals on the filter under vacuum for 10-15 minutes to pull air through and facilitate initial drying.
-
Transfer the crystalline product to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator.
-
Quality Control & Purity Assessment
The purity of the recrystallized product should be validated using standard analytical techniques:
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) indicates high purity.
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative purity data. The recrystallized product should show a single major peak.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure and absence of proton-containing impurities.
Data Summary & Expected Results
The following table summarizes the expected parameters and outcomes for the described recrystallization protocol.
| Parameter | Guideline / Expected Value | Rationale |
| Solvent | Ethanol (Absolute) | Optimal solubility gradient between hot and cold conditions. |
| Solvent Ratio (approx.) | 6-8 mL per gram of crude material | Ensures complete dissolution when hot while allowing for high recovery upon cooling. |
| Dissolution Temperature | ~78 °C (Boiling point of Ethanol) | Maximizes solubility of the target compound. |
| Cooling Protocol | Slow cool to RT, then ice bath (≥30 min) | Promotes formation of large, pure crystals and maximizes yield. |
| Expected Yield | 85-95% | Dependent on initial purity; some loss in the mother liquor is unavoidable. |
| Expected Purity (HPLC) | >99.0% Area | Demonstrates effective removal of soluble impurities. |
| Appearance | Light yellow crystalline solid | Change from a potentially darker crude material indicates impurity removal. |
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the recrystallization protocol.
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | 1. Insufficient solvent. 2. Insoluble impurity present. | 1. Add more hot solvent in small increments. 2. Perform a hot filtration to remove the insoluble material. |
| No crystals form upon cooling | 1. Too much solvent was used. 2. Solution cooled too quickly. | 1. Boil off some solvent to concentrate the solution and re-cool. 2. Scratch the inside of the flask with a glass rod; add a seed crystal. |
| Oily precipitate forms | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow to cool more slowly. |
| Low recovery yield | 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Washing with warm solvent. | 1. Concentrate the mother liquor to recover a second crop of crystals. 2. Ensure filtration apparatus is pre-heated. 3. Always use ice-cold solvent for washing. |
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. National Center for Biotechnology Information.
- Google Patents. (1948). Process for the purification of mononitro aromatic compounds.
- Canadian Science Publishing. (n.d.). Pyridine Derivatives: Part VI Malonations of Substituted Nitropyridines.
- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
- Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
- Google Patents. (1964). Process for the reduction of halo nitro aromatic compounds.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
- Chemistry LibreTexts. (2023). Recrystallization.
- MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
- Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine.
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. This compound | C5H3ClFN3O2 | CID 22284013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-クロロ-5-ニトロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
Application Note & Protocols for the Scale-Up Synthesis of 2-Chloro-5-fluoro-3-nitropyridin-4-amine
Introduction: Strategic Importance of 2-Chloro-5-fluoro-3-nitropyridin-4-amine
This compound (IUPAC Name: this compound) is a highly functionalized pyridine derivative of significant interest in medicinal and materials chemistry.[1] Its unique arrangement of substituents—a leaving group (chloro), a directing and activating group (nitro), and sites for further modification (amino and fluoro)—makes it a versatile scaffold. This compound serves as a critical intermediate in the synthesis of complex heterocyclic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2] The electron-deficient nature of the pyridine ring, amplified by the nitro group, renders the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SNAr), providing a robust platform for introducing molecular diversity.[3]
This document provides a comprehensive guide for the scale-up synthesis of this key intermediate, focusing on a logical, multi-step pathway. It details the underlying chemical principles, provides a step-by-step protocol, and addresses critical safety and analytical considerations for researchers in drug development and process chemistry.
Proposed Synthetic Pathway: A Rationale-Driven Approach
The synthesis of a polysubstituted pyridine requires careful strategic planning to control regioselectivity. The proposed pathway begins with a commercially available starting material, 2-amino-5-fluoropyridine, and proceeds through a series of robust, scalable reactions.
Caption: Workflow for the nitration of 2-amino-5-fluoropyridine.
-
Reactor Setup: Equip a suitable jacketed glass reactor with an overhead stirrer, a temperature probe, and a dropping funnel.
-
Charge and Cool: Charge concentrated sulfuric acid (approx. 5 volumes relative to the starting material) to the reactor. Begin stirring and cool the acid to 0-5 °C using a circulating chiller.
-
Substrate Addition: Slowly add 2-amino-5-fluoropyridine (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate vessel, carefully add fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Reaction: Add the prepared nitrating mixture to the reactor via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 10-15 °C for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization and Isolation: Slowly neutralize the cold acidic slurry with a 50% aqueous sodium hydroxide solution, maintaining the temperature below 20 °C, until the pH reaches 7-8. The product will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with cold deionized water, and dry under vacuum at 40-50 °C to yield 2-amino-5-fluoro-3-nitropyridine.
Step 2: Synthesis of 2,4-Dichloro-5-fluoro-3-nitropyridine
-
Diazotization: Suspend 2-amino-5-fluoro-3-nitropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 1 hour at this temperature.
-
Chlorination: In a separate reactor, prepare a solution of copper(I) chloride in concentrated HCl. Add the cold diazonium salt solution to this catalyst solution, managing any gas evolution.
-
Conversion to Dichloro: After the initial reaction, add phosphorus oxychloride (POCl₃, 3-5 eq) and a catalytic amount of DMF. Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. [4]4. Work-up: Cool the reaction mixture and carefully quench it by pouring it onto ice.
-
Extraction and Purification: Extract the aqueous mixture with a suitable solvent like dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 3: Selective Amination to Yield Final Product
-
Reactor Setup: In a pressure-rated reactor, dissolve the 2,4-dichloro-5-fluoro-3-nitropyridine intermediate (1.0 eq) in a suitable solvent such as ethanol or THF.
-
Amination: Cool the solution to 0-10 °C and bubble anhydrous ammonia gas through the solution, or add a saturated solution of ammonia in the chosen solvent (approx. 5-10 eq). [5]3. Reaction: Seal the reactor and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-18 hours. The optimal temperature should be determined empirically.
-
Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material and the formation of the product.
-
Work-up: Cool the mixture, vent any excess pressure, and remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by slurrying in water to remove ammonium salts, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid. [5]
Analytical Quality Control
Rigorous analytical control is essential to ensure the identity and purity of the final product and to monitor the efficiency of each synthetic step.
| Parameter | Methodology | Expected Outcome / Specification |
| Reaction Monitoring | Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) | Disappearance of starting materials and formation of the desired product. |
| Identity Confirmation | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of this compound. Expected shifts and coupling patterns should be observed. |
| Molecular Weight | Mass Spectrometry (LC-MS or GC-MS) | Detection of the correct molecular ion peak (e.g., [M+H]⁺). [5] |
| Purity Assessment | HPLC (with a suitable column, e.g., C18) | Purity ≥ 98% (area percent). |
| Physical Properties | Melting Point | A sharp melting point range consistent with a pure compound. |
Conclusion
The multi-step synthesis outlined in this document provides a robust and scalable pathway to this compound, a valuable intermediate for pharmaceutical and agrochemical research. By understanding the chemical principles behind each transformation and adhering strictly to the detailed safety and handling protocols, researchers can confidently produce this key building block with high purity and yield. The successful execution of this synthesis relies on careful control of reaction conditions and diligent in-process analytical monitoring.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information.
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine.
- PubChem. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information.
- Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Chem-Impex. (n.d.). 2-Amino-4-chloro-5-nitropyridine. Retrieved from [Link] (Link to general company site, specific product page may be available).
- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- ResearchGate. (2005). Synthesis of 2-amino-5-fluoropyridine.
- PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. National Center for Biotechnology Information.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-fluoro-3-nitropyridin-4-amine
Introduction
Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluoro-3-nitropyridin-4-amine, a key intermediate in pharmaceutical and agrochemical research. This document provides a comprehensive, experience-driven resource designed for researchers, chemists, and process development professionals. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, offering validated experimental procedures, and providing a structured troubleshooting guide to help you overcome common challenges and optimize your reaction yields.
The primary and most reliable synthetic route involves the regioselective nucleophilic aromatic substitution (SNAr) on a highly activated precursor, 2,4-dichloro-5-fluoro-3-nitropyridine. This guide is structured to walk you through this process, from starting material considerations to final product purification.
Section 1: Overview of the Synthetic Pathway
The synthesis is a targeted amination reaction where the C4-chloro substituent of 2,4-dichloro-5-fluoro-3-nitropyridine is selectively displaced by an amino group. The strong electron-withdrawing nitro group at the C3 position, along with the inherent electron deficiency of the pyridine ring, powerfully activates the C4 (para) position for nucleophilic attack, allowing for high regioselectivity under controlled conditions.[1][2]
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Frequently Asked Questions - The Amination Reaction
This section addresses the most common questions regarding the core amination step.
Q1: What is the detailed, validated protocol for the amination of 2,4-dichloro-5-fluoro-3-nitropyridine?
A1: The following protocol is a robust starting point for achieving high yield and selectivity.
Experimental Protocol: Selective Amination
-
Reactor Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and a gas inlet, add 2,4-dichloro-5-fluoro-3-nitropyridine (1.0 eq).
-
Solvent & Reagent Addition: Under an inert atmosphere (e.g., Nitrogen), add a solution of methanolic ammonia (7-8 M, approx. 10-15 volumes, e.g., 10-15 mL per gram of starting material). Ensure the ammonia solution is pre-chilled.
-
Reaction Conditions: Stir the resulting slurry at a controlled temperature of 25-30°C. The reaction is typically complete within 18-24 hours.[3]
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) using a solvent system like Toluene:Ethyl Acetate (85:15) or Hexane:Ethyl Acetate (7:3). The product spot should be significantly more polar than the starting material.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath. The product often precipitates. If necessary, concentrate the mixture by evaporating a portion of the solvent under reduced pressure.
-
Isolation: Isolate the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold hexane or a mixture of hexane and a small amount of ethyl acetate to remove unreacted starting material and less polar impurities.[3]
-
Drying: Dry the resulting yellow solid under vacuum to obtain the final product, this compound. A typical yield is in the range of 85-95%.[3]
Q2: Why is the amination selective for the C4 position over the C2 position?
A2: The regioselectivity is a classic example of electronically controlled Nucleophilic Aromatic Substitution (SNAr). Here's the causality:
-
Electronic Activation: The nitro group at C3 is a powerful resonance- and inductively-withdrawing group. It delocalizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack.
-
Positional Advantage: This stabilizing effect is most pronounced when the nucleophile attacks at positions ortho (C2, C4) or para (C6) to the nitro group. In this substrate, both the C2 and C4 positions are ortho to the nitro group.
-
Kinetic Preference: While both C2 and C4 are activated, the attack at C4 is generally favored. The inductive effect of the nitro group makes the C2 position highly electron-deficient, potentially leading to a faster initial attack (kinetic control).[2] However, the intermediate formed from C4 attack is often more stable, leading to the thermodynamic product. In most reported cases with ammonia, the C4 product is overwhelmingly dominant, suggesting a strong thermodynamic preference.[1][3]
Q3: What are the critical parameters that influence yield and selectivity?
A3: Several factors must be carefully controlled to maximize yield and prevent the formation of byproducts, primarily the di-aminated species.
| Parameter | Recommendation | Rationale & Impact on Yield |
| Temperature | 25-30°C | Lower temperatures slow the reaction, potentially requiring longer times. Higher temperatures (>40°C) significantly increase the rate of the second substitution at the C2 position, leading to the di-aminated impurity and reduced yield of the desired product. |
| Ammonia Conc. | 1.5 - 2.0 equivalents | Using a large excess of ammonia is common to ensure full conversion. However, precise control of stoichiometry (e.g., 1.5 eq) with slow addition can further minimize di-substitution, especially during scale-up. |
| Solvent Choice | Methanolic Ammonia, THF, Acetonitrile | Methanol is an excellent choice as it provides good solubility for the ammonia and the reaction intermediates. Aprotic solvents like THF or ACN can also be used and may offer different selectivity profiles, but require careful handling of gaseous ammonia. |
| Reaction Time | 18-24 hours | Insufficient time leads to incomplete conversion. Extending the time unnecessarily, especially at elevated temperatures, can promote side reactions. Always monitor by TLC. |
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.
Sources
Technical Support Center: Synthesis of 2-Chloro-5-fluoro-3-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Chloro-5-fluoro-3-nitropyridin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The most common precursor is 2,4-dichloro-5-fluoro-3-nitropyridine, where the chlorine atom at the C4 position is selectively displaced by an amine source, typically ammonia.
The regioselectivity of this reaction is primarily governed by electronic effects. The potent electron-withdrawing nitro group (-NO2) at the C3 position, along with the pyridine nitrogen, activates both the C2 and C4 positions towards nucleophilic attack. However, the attack at the C4 position is generally favored due to the greater stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the nitro group.[1][2]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
FAQ 1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired C4 amination?
Answer: The primary isomeric byproduct is typically 4-Chloro-5-fluoro-3-nitropyridin-2-amine, resulting from nucleophilic attack at the C2 position. While C4 substitution is electronically favored, several factors can influence the regioselectivity.
Underlying Causes & Solutions:
-
Steric Hindrance of the Nucleophile: While less of a concern with ammonia, bulkier amine nucleophiles can favor attack at the less sterically hindered C4 position. If you are using a substituted amine and observing poor regioselectivity, consider if the steric profile of your nucleophile is a contributing factor.
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable product, which may not always be the desired C4 isomer. It is crucial to maintain a controlled, and often lower, reaction temperature to favor the kinetically controlled C4-amination product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediates and thus the regioselectivity. Protic solvents can stabilize the transition states leading to both isomers, while aprotic solvents might offer better selectivity. Experimenting with solvents like acetonitrile, THF, or ethanol can help optimize the reaction.
Troubleshooting Workflow:
Sources
Technical Support Center: Optimization of Reaction Conditions for Nitropyridine Synthesis
Welcome to the technical support center dedicated to the synthesis of nitropyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in this critical area of heterocyclic chemistry. Nitropyridines are pivotal precursors and intermediates for a vast range of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] However, their synthesis is often plagued by issues of low reactivity, poor regioselectivity, and challenging purifications.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, offering robust troubleshooting strategies and field-proven optimization techniques.
Part 1: The Core Challenge – Understanding Pyridine's Reactivity
Before troubleshooting, it is essential to grasp the fundamental obstacle in nitropyridine synthesis: the inherent electronic nature of the pyridine ring.
The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. In the strongly acidic conditions required for electrophilic aromatic substitution (e.g., nitration with HNO₃/H₂SO₄), the pyridine nitrogen is readily protonated to form a pyridinium ion.[3] This positive charge dramatically deactivates the ring, making it exceptionally resistant to attack by the electrophilic nitronium ion (NO₂⁺). Consequently, nitration of pyridine is significantly more difficult than nitration of benzene, often requiring harsh conditions like fuming acids and very high temperatures, which can lead to low yields and degradation.[3][4][5]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during nitropyridine synthesis in a practical, question-and-answer format.
Issue 1: Low to No Yield in Direct Nitration
Q: I am trying to nitrate pyridine (or a substituted pyridine) with standard nitrating conditions (HNO₃/H₂SO₄) but am observing very low conversion or no product at all. What's going wrong?
A: This is the most frequently encountered problem and stems directly from the deactivation of the pyridine ring under acidic conditions, as explained above.[3] Mild conditions that are effective for benzene will be largely ineffective for pyridine.
Causality & Troubleshooting Steps:
-
Increase Reaction Severity (with caution): The traditional, albeit often low-yielding, approach is to force the reaction with aggressive conditions. This can involve using fuming nitric acid and/or oleum (fuming sulfuric acid) at temperatures exceeding 300 °C.[3] Be aware that this drastically increases safety risks and the likelihood of side product formation.[4]
-
Consider an Alternative Nitrating System: For the synthesis of 3-nitropyridines, the Bakke method, which uses dinitrogen pentoxide (N₂O₅) in liquid SO₂, is a powerful alternative.[6] This method proceeds through an N-nitropyridinium intermediate, which then rearranges. A modified procedure involves reacting the pyridine with N₂O₅ in an organic solvent and then treating the resulting slurry with aqueous sodium bisulfite.[7][8] This approach avoids the harsh acidity of mixed acid systems and can provide good yields of the 3-nitro isomer.[6]
-
Assess Your Substrate: If your pyridine substrate contains electron-withdrawing groups, direct nitration becomes even more challenging. Conversely, electron-donating groups (like alkyl groups) can facilitate the reaction, though they also increase the risk of over-nitration.[4][9]
Issue 2: Poor Regioselectivity – Obtaining the Wrong Isomer
Q: My goal is to synthesize 4-nitropyridine, but my direct nitration attempts only yield the 3-nitro isomer. How can I control the regiochemistry?
A: This is a classic problem of regioselectivity. Direct electrophilic attack on the deactivated pyridinium ion overwhelmingly favors substitution at the 3-position (meta-position), which is the least deactivated site. To obtain 2- or 4-nitropyridines, an indirect, multi-step approach is required, most commonly via pyridine N-oxide .[3][10]
Causality & The N-Oxide Strategy:
-
Activation and Directing Effect: Pyridine is first oxidized to pyridine N-oxide using an oxidant like a peracid (e.g., m-CPBA) or hydrogen peroxide in acetic acid.[10] The N-oxide oxygen atom is electron-donating through resonance, which activates the pyridine ring towards electrophilic substitution, particularly at the 4-position (para).[10][11]
-
Nitration of the N-Oxide: The resulting pyridine N-oxide can now be nitrated under much milder conditions than pyridine itself (e.g., HNO₃/H₂SO₄ at 125-130 °C) to selectively yield 4-nitropyridine-N-oxide.[11][12]
-
Deoxygenation: The final step is the removal of the N-oxide oxygen (deoxygenation), typically with a reducing agent like PCl₃ or PPh₃, to yield the desired 4-nitropyridine.
Issue 3: Over-Nitration and Side Product Formation
Q: My reaction is producing significant amounts of dinitrated products, making purification difficult. How can I improve the selectivity for mono-nitration?
A: Over-nitration is a common consequence of using harsh conditions or highly activated pyridine substrates.[4] The key is to carefully control the reaction parameters to favor the first nitration event over the second.
Causality & Optimization Strategies:
-
Control Reaction Temperature: Lowering the reaction temperature is the most effective way to reduce the rate of the second nitration. Maintain a consistent, controlled temperature throughout the experiment.[4]
-
Limit the Nitrating Agent: Use only a slight excess (e.g., 1.05-1.2 equivalents) of the nitrating agent. A large excess dramatically increases the probability of dinitration.[4]
-
Slow, Controlled Addition: Add the nitrating agent dropwise to the substrate solution. This maintains a low instantaneous concentration of the active nitrating species, favoring the more reactive starting material over the less reactive mono-nitrated product.[4]
-
Reaction Monitoring: Closely monitor the reaction's progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), GC-MS, or LC-MS). Quench the reaction as soon as the consumption of starting material slows and the desired product concentration is maximized, before significant amounts of the dinitrated product begin to form.[4]
| Parameter | Strategy for Mono-nitration | Rationale |
| Temperature | Maintain lowest possible temperature for reaction | Reduces rate of second, more difficult nitration.[4] |
| Stoichiometry | Use minimal excess of nitrating agent (1.05-1.2 eq.) | Limits availability of nitrating species for over-reaction.[4] |
| Addition Rate | Slow, dropwise addition of nitrating agent | Avoids high local concentrations, favoring mono-substitution.[4] |
| Monitoring | Frequent analysis (TLC, GC) and timely quenching | Stops the reaction at the optimal point of conversion.[4] |
| Table 1: Key Parameter Controls to Minimize Over-nitration. |
Part 3: Experimental Protocol
This section provides a detailed, validated protocol for a common and critical procedure in nitropyridine synthesis.
Protocol: Synthesis of 4-Nitropyridine-N-oxide from Pyridine-N-oxide
This protocol is adapted from established laboratory procedures and is a reliable method for accessing the 4-nitro isomer precursor.[3][12]
Materials:
-
Pyridine-N-oxide (100 mmol, 9.51 g)
-
Fuming Nitric Acid (fuming HNO₃, 0.29 mol, 12 mL)
-
Concentrated Sulfuric Acid (conc. H₂SO₄, 0.56 mol, 30 mL)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Acetone
-
Crushed Ice
Procedure:
-
Preparation of Nitrating Acid (Perform in a fume hood with an ice bath):
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 12 mL of fuming HNO₃.
-
While stirring and cooling in an ice bath, slowly and carefully add 30 mL of concentrated H₂SO₄ in small portions.
-
Allow the mixture to warm to room temperature (~20 °C) before use.[12]
-
-
Reaction Setup:
-
Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel.
-
Equip the reflux condenser with an adapter connected to a gas trap (e.g., a wash bottle with NaOH solution) to neutralize any nitrous fumes.[12]
-
Add 9.51 g (100 mmol) of pyridine-N-oxide to the reaction flask and heat gently to 60 °C.
-
-
Addition and Reaction:
-
Transfer the prepared nitrating acid to the addition funnel.
-
Add the nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes with continuous stirring. The internal temperature will likely drop initially.[3][12]
-
Once the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[3][12]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
In a 1 L beaker, prepare ~150 g of crushed ice. Carefully and slowly pour the reaction mixture onto the ice with stirring.
-
Neutralize the acidic solution by adding saturated sodium carbonate solution in small portions. Be extremely cautious of vigorous foaming (CO₂ evolution) . Continue adding until a pH of 7-8 is reached.
-
A yellow solid (a mixture of the product and sodium sulfate) will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.[3][12]
-
-
Purification:
-
Transfer the crude solid to a flask and add acetone. The 4-nitropyridine-N-oxide will dissolve, leaving the insoluble sodium sulfate behind.
-
Separate the inorganic salt by filtration.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
Dry the resulting yellow product in a desiccator. The product can be further purified by recrystallization from acetone if necessary.[12]
-
Part 4: Safety First – Handling Nitrating Agents and Products
Synthesizing nitropyridines involves significant hazards that require strict adherence to safety protocols.
-
Nitrating Agents: Mixtures of nitric acid and sulfuric acid are extremely corrosive and powerful oxidizing agents. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton). All manipulations must be performed in a certified chemical fume hood.[13][14]
-
Exothermic Reactions: The preparation of nitrating acid and the nitration reaction itself can be highly exothermic. Use ice baths for cooling and ensure slow, controlled addition of reagents to manage heat generation.[4]
-
Product Hazards: Nitropyridines are potentially toxic and genotoxic compounds.[15] They can be harmful if inhaled, swallowed, or absorbed through the skin.[16] Always handle the final products with gloves in a well-ventilated area or fume hood. Consult the specific Safety Data Sheet (SDS) for each compound before use.[13][16][17]
-
Emergency Preparedness: Ensure that an eyewash station, safety shower, and appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) are immediately accessible.[18]
This guide provides a framework for diagnosing and solving common problems in nitropyridine synthesis. By understanding the chemical principles and carefully controlling reaction parameters, researchers can optimize their conditions to achieve higher yields, better selectivity, and safer laboratory operations.
References
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
- Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 3(5), 136-139. [Link]
- Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]
- Oikawa, M., et al. (2022).
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]
- Semantic Scholar. METHODS OF NITROPYRIDINE SYNTHESIS. Semantic Scholar. [Link]
- Mondal, P., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions.
- Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology. [Link]
- Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and its Nitration.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE.
- Bakke, J. M., et al. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Katiyar, D. (n.d.). Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine. Lecture Notes. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Bakke, J. M. (2005). Nitropyridines, their Synthesis and Reactions. ElectronicsAndBooks. [Link]
- University of Bremen. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. University of Bremen. [Link]
- Thermo Fisher Scientific. (2010). 3-Nitropyridine Safety Data Sheet. Thermo Fisher Scientific. [Link]
- ResearchGate. (n.d.). Optimization of Reaction Conditions.
- Bakke, J. M. (2007). Nitropyridines: Synthesis and reactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nva.sikt.no [nva.sikt.no]
- 8. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. article.sapub.org [article.sapub.org]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. chempanda.com [chempanda.com]
- 16. echemi.com [echemi.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Navigating the Challenges of Halogenated Nitropyridine Purification
Welcome to the technical support center for the purification of halogenated nitropyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique and often complex challenges associated with purifying this important class of compounds. The inherent electronic properties and reactivity of halogenated nitropyridines can lead to difficulties in achieving high purity, which is critical for subsequent synthetic steps and biological assays. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.
The Landscape of Purification Challenges
The purification of halogenated nitropyridines is frequently complicated by a combination of factors stemming from their chemical nature. The electron-withdrawing nitro group deactivates the pyridine ring, influencing its reactivity and chromatographic behavior. The presence of halogens further modifies the electronic properties and can lead to the formation of closely related isomers during synthesis, which are often difficult to separate.[1][2] Common hurdles include:
-
Isomer Separation: Positional isomers, where the halogen and nitro groups are at different locations on the pyridine ring, are common impurities that can be challenging to separate due to their similar physical and chemical properties.[1][3]
-
Product Instability: Some halogenated nitropyridines can be susceptible to degradation, such as hydrolysis, especially under non-neutral pH conditions or elevated temperatures during purification.[4]
-
Co-elution in Chromatography: The similar polarities of isomers and related impurities often lead to co-elution in standard column chromatography, requiring specialized techniques for effective separation.[3]
-
Difficult Crystallization: Achieving efficient purification through recrystallization can be hampered by factors such as high solubility in common organic solvents, oiling out, or the co-crystallization of impurities.[1][5]
This guide will address these core challenges with practical, field-tested solutions.
Troubleshooting Guide: Common Purification Problems and Solutions
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Recrystallization Issues
Question: My halogenated nitropyridine oils out during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: Oiling out occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is often because the compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.[1]
Causality and Solution:
-
High Supersaturation: You may be cooling the solution too quickly. A slower cooling rate allows molecules to orient themselves properly into a crystal lattice. Try letting the solution cool to room temperature on the benchtop before moving it to an ice bath.[6]
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at lower temperatures. A two-solvent system can be effective here. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is insoluble but miscible with the first solvent) until the solution becomes cloudy. Then, add a drop or two of the good solvent to clarify the solution before allowing it to cool slowly.[6][7] Common solvent systems to try include ethanol/water, hexane/ethyl acetate, or hexane/acetone.[5]
-
Concentration Issues: If the solution is too concentrated, it can favor oiling out. Add a small amount of the "good" solvent to the oiled-out mixture and gently heat until it redissolves, then attempt to cool it more slowly.[1]
Question: My halogenated nitropyridine won't crystallize at all, even after cooling in an ice bath. What should I do?
Answer: Failure to crystallize can be due to several factors, including insufficient supersaturation or the presence of impurities that inhibit crystal formation.
Causality and Solution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.
-
-
Increase Concentration: If you've used too much solvent, the solution may not be saturated enough for crystals to form. You can carefully evaporate some of the solvent and then try cooling again.[6]
-
Check for Impurities: Some impurities can act as crystallization inhibitors. It might be necessary to first pass the crude product through a short plug of silica gel to remove baseline impurities before attempting recrystallization.
Column Chromatography Challenges
Question: I'm running a column to separate my desired halogenated nitropyridine from an isomer, but they are co-eluting. How can I improve the separation?
Answer: Co-elution of closely related isomers is a frequent problem.[1][3] Achieving separation requires optimizing your chromatographic conditions to exploit subtle differences in the isomers' properties.
Causality and Solution:
-
Mobile Phase Polarity: A gradual increase in the polarity of the mobile phase (gradient elution) is often more effective than using a single solvent system (isocratic elution). Start with a less polar solvent system and slowly increase the proportion of the more polar solvent.[1]
-
Stationary Phase Choice: Standard silica gel may not be sufficient. Consider using stationary phases with different selectivities. For halogenated aromatic compounds, a pentafluorophenyl (PFP) or a phenyl-hexyl column can provide different pi-pi interactions that may resolve the isomers.[8]
-
Modifiers: Adding a small amount of a modifier to your mobile phase can improve peak shape and separation. For basic compounds like pyridines, adding a small amount of triethylamine (e.g., 0.1-1%) can reduce tailing by deactivating acidic sites on the silica gel.[1] Conversely, a small amount of acetic acid can sometimes improve the separation of acidic impurities.
-
Temperature: Temperature can affect the separation. Trying the chromatography at a slightly lower or higher temperature might improve resolution.[8]
Question: My compound is streaking or tailing on the TLC plate and the column. What is causing this and how can I get sharp bands?
Answer: Streaking or tailing is often due to strong interactions between your compound and the stationary phase, or overloading the sample.[1]
Causality and Solution:
-
Sample Overloading: The most common cause is applying too much sample. Try loading a more dilute solution onto your column.[1]
-
Strong Interactions: As mentioned above, the basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on silica gel. Adding a small amount of triethylamine or another amine base to your eluent can mitigate this effect and lead to sharper peaks.[1]
-
Compound Instability: If your compound is unstable on silica, it may be decomposing during chromatography, leading to streaking. In such cases, you might consider using a less acidic stationary phase like alumina or a resin-based support.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of halogenated nitropyridines?
A1: Common impurities often include positional isomers formed during the synthesis, unreacted starting materials, and byproducts from side reactions. The separation of these closely related isomers is frequently the primary purification challenge.[1]
Q2: How can I determine the purity of my final halogenated nitropyridine product?
A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for assessing purity due to its high resolution and sensitivity.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can help identify and quantify impurities, while Mass Spectrometry (MS) can confirm the molecular weight of your product and any impurities.[]
Q3: What are the recommended storage conditions for halogenated nitropyridines?
A3: Halogenated nitropyridines should generally be stored in a cool, dry, and well-ventilated area, protected from light. For long-term stability, refrigeration at 2-8°C under an inert atmosphere is advisable.[1]
Q4: My halogenated nitropyridine seems to be decomposing during workup or purification. What can I do?
A4: Decomposition, often through hydrolysis of the nitro group or reaction of an activated halogen, can be a problem.[4] Try to perform your workup and purification steps at lower temperatures and under neutral pH conditions. If the compound is sensitive to aqueous acid or base, use gentle extraction conditions and dry the organic layers thoroughly before concentrating. If the compound is unstable on silica gel, consider alternative purification methods like recrystallization or chromatography on a different stationary phase.
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This protocol is a general guideline for purifying a solid halogenated nitropyridine using a two-solvent system.
-
Solvent Selection: Identify a "good" solvent that dissolves your compound well at elevated temperatures and a "poor" solvent in which your compound is insoluble but is miscible with the "good" solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): Perform a hot gravity filtration to remove the activated carbon.
-
Addition of "Poor" Solvent: Slowly add the "poor" solvent to the hot solution with swirling until the solution remains faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[6]
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[6]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Gradient Column Chromatography for Isomer Separation
This protocol outlines a general approach for separating closely related isomers of halogenated nitropyridines.
-
TLC Analysis: Develop a TLC solvent system that shows some separation between your desired product and the isomeric impurity. A good starting point is a mixture of a non-polar solvent (e.g., hexane or pentane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Pack a glass column with silica gel using the initial, less polar solvent system.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the column.
-
Elution:
-
Begin eluting with the initial, less polar solvent system.
-
Gradually increase the polarity of the mobile phase by slowly increasing the percentage of the more polar solvent. For example, you might start with 5% ethyl acetate in hexane and gradually increase to 10%, 15%, and so on.
-
-
Fraction Collection: Collect the eluent in a series of fractions.[1]
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.[1]
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process for troubleshooting common purification challenges.
Caption: Decision tree for troubleshooting recrystallization issues.
Caption: Troubleshooting guide for column chromatography separation.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- University of Toronto. (n.d.). Recrystallization - Single Solvent.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Regalado, E. L. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??
- Brian, P. M., & Musau, P. (2025). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate.
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- BenchChem. (2025). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions of 2-Chloro-5-fluoro-3-nitropyridin-4-amine
Welcome to the technical support center dedicated to addressing challenges in the catalytic reactions of 2-Chloro-5-fluoro-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation, a common hurdle in the synthesis of pyridine derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the robustness and efficiency of your experimental work.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield has significantly dropped in subsequent runs using a recycled catalyst. What are the likely causes?
A consistent drop in yield is a classic symptom of catalyst deactivation. For reactions involving this compound, several factors could be at play:
-
Catalyst Poisoning: The pyridine nitrogen and the amino group in your substrate can act as potent catalyst poisons.[1] These basic nitrogen atoms can strongly adsorb to the active sites of metal catalysts, particularly precious metals like palladium and platinum, blocking access for the intended reactants.[1] The nitro group can also be reduced under certain reaction conditions, leading to a variety of nitrogen-containing species that can poison the catalyst.
-
Product Inhibition: The reaction product, which will also be a substituted pyridine, can compete with the starting material for the catalyst's active sites, leading to a slowdown or incomplete reaction.[1]
-
Leaching of the Active Metal: In the case of supported catalysts (e.g., Pd/C), the active metal may leach into the reaction mixture, reducing the number of available catalytic sites on the support.
-
Changes in Catalyst Morphology: High temperatures can lead to sintering, where the fine metal particles on the catalyst support aggregate, reducing the active surface area.
Q2: I'm observing the formation of unexpected byproducts. Could this be related to catalyst deactivation?
Yes, a change in selectivity is another key indicator of a compromised catalyst.[1] As the most active sites become poisoned or altered, the reaction may proceed through alternative, less favorable pathways, leading to the formation of byproducts. For instance, partial reduction of the nitro group or dehalogenation could become more prevalent.
Q3: What are the first steps I should take to troubleshoot a suspected catalyst deactivation issue?
A systematic approach is crucial for pinpointing the root cause.[2]
-
Confirm the Quality of Starting Materials: Ensure the purity of your this compound and other reagents. Impurities can act as catalyst poisons.[3]
-
Use a Fresh Batch of Catalyst: To determine if the catalyst is indeed the issue, run the reaction with a fresh batch from a reputable supplier.[1] If the reaction proceeds as expected, your previous catalyst is likely deactivated.
-
Optimize Reaction Conditions: Re-evaluate your reaction temperature, pressure, and solvent. Harsher conditions, sometimes used to push a sluggish reaction, can accelerate catalyst deactivation.[2]
-
Consider the Catalyst Loading: Increasing the catalyst loading might temporarily overcome the deactivation, but it's not a long-term solution and can be costly.
Visualizing the Deactivation Pathway
The following diagram illustrates the potential pathways for catalyst deactivation in reactions involving this compound.
Caption: Potential routes leading to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: Which catalysts are most susceptible to poisoning in this type of reaction?
Precious metal catalysts, especially those based on palladium (e.g., Pd/C), platinum (e.g., PtO₂), and rhodium (e.g., Rh/C), are highly susceptible to poisoning by nitrogen-containing compounds like your substrate.[1] Nickel catalysts, such as Raney Nickel, can also be affected.
Q2: Can I reactivate my deactivated catalyst?
In some cases, yes. For palladium on carbon (Pd/C) catalysts deactivated by organic impurities, a reactivation protocol can be attempted. However, the success of reactivation depends on the nature of the deactivation.
Experimental Protocol: Reactivation of Palladium on Carbon (Pd/C)
This protocol is a general guideline and may require optimization for your specific case.
-
Catalyst Recovery: Carefully filter the catalyst from the reaction mixture.
-
Solvent Washing: Wash the catalyst multiple times with a suitable solvent (e.g., ethanol, isopropanol) to remove adsorbed organic species. A reflux wash for 3-8 hours can be effective.[4]
-
Aqueous Base Wash: Prepare a dilute aqueous solution of an alkali metal carbonate or bicarbonate (e.g., sodium carbonate).[5] Wash the catalyst with this solution. This can help remove more strongly adsorbed species.
-
Water Wash: Wash the catalyst with deionized water until the filtrate is neutral.[6]
-
Drying: Dry the catalyst thoroughly under vacuum.
Note: This procedure is not always successful, and the reactivated catalyst may not exhibit the same activity as a fresh catalyst.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting catalyst deactivation.
Caption: A step-by-step troubleshooting workflow.
Data Presentation: Fresh vs. Deactivated Catalyst Performance
The following table provides a representative comparison of the performance of a fresh versus a deactivated palladium catalyst in a hypothetical reaction with this compound.
| Catalyst State | Reaction Time (hours) | Conversion of Starting Material (%) | Yield of Desired Product (%) |
| Fresh | 4 | >99 | 95 |
| Deactivated (1st Recycle) | 8 | 75 | 60 |
| Deactivated (2nd Recycle) | 12 | 40 | 30 |
This data illustrates a typical trend of increasing reaction time and decreasing conversion and yield with a deactivated catalyst.
Q4: How can I characterize my deactivated catalyst to better understand the deactivation mechanism?
Several analytical techniques can provide valuable insights into the state of your catalyst:[7]
-
Transmission Electron Microscopy (TEM): To visualize the size and distribution of metal nanoparticles on the support and identify sintering.[8][9]
-
X-ray Diffraction (XRD): To determine the crystalline structure of the catalyst and changes in the metal particle size.[8]
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the surface area and porosity of the catalyst support.[8]
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify adsorbed species on the catalyst surface.[8]
-
Inductively Coupled Plasma (ICP) Analysis: To quantify the amount of metal that has leached into the reaction mixture.
By understanding the specific cause of deactivation, you can develop a more targeted strategy to mitigate the issue, such as choosing a more robust catalyst, modifying the reaction conditions, or implementing a purification step for your starting materials.
References
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives - Benchchem.
- Acta Scientific Pharmaceutical Sciences. (2024-08-10).
- Catalyst Characterization Techniques - Hiden Analytical. (2021-11-29).
- US3959382A - Method for reactivating palladium catalysts - Google Patents.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15).
- An In-depth Technical Guide on the Reactivity of the Chloro and Nitro Groups - Benchchem.
- CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents.
- Troubleshooting common issues in pyridine synthesis - Benchchem.
- US3214385A - Reactivation of spent palladium-oncarbon hydrogenation catalyst - Google Patents.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23).
- Synthesis and Characterization of Metal Modified Catalysts for Decomposition of Ibuprofen from Aqueous Solutions - MDPI. (2020-07-14).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 5. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 6. US3214385A - Reactivation of spent palladium-oncarbon hydrogenation catalyst - Google Patents [patents.google.com]
- 7. Catalyst Characterization Techniques [hidenanalytical.com]
- 8. actascientific.com [actascientific.com]
- 9. Synthesis and Characterization of Metal Modified Catalysts for Decomposition of Ibuprofen from Aqueous Solutions | MDPI [mdpi.com]
Technical Support Center: Synthesis of 2-Chloro-5-fluoro-3-nitropyridin-4-amine
Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluoro-3-nitropyridin-4-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this highly functionalized pyridine derivative. The key to a successful synthesis lies in controlling the regioselectivity of the amination step and minimizing side reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide & FAQs
The most critical step in synthesizing this compound is typically the selective nucleophilic aromatic substitution (SNAr) of an amine at the C4 position of a multi-halogenated precursor, such as 2,4-dichloro-5-fluoro-3-nitropyridine. The electron-withdrawing effects of the nitro group and the pyridine nitrogen activate both the C2 and C4 positions, making regioselectivity a primary challenge.[1][2]
Core Reaction Pathway
Below is a diagram illustrating the critical final amination step, which is the focus of this guide.
Caption: Final amination step in the synthesis pathway.
Q1: My final product is contaminated with a significant amount of the C2-aminated regioisomer. How can I improve selectivity for the C4 position?
Answer: This is a classic problem of kinetic versus thermodynamic control in SNAr reactions on activated pyridine rings. While both the C2 and C4 positions are electronically activated, their reactivity can be modulated by controlling the reaction conditions. The formation of the undesired 4-Chloro-5-fluoro-3-nitro-pyridin-2-amine isomer can be suppressed through careful optimization.
Causality:
-
Electronic Effects: The nitro group at C3 and the ring nitrogen activate both ortho (C2) and para (C4) positions. The inductive effect of the nitro group strongly activates the adjacent C2 and C4 positions.[3]
-
Steric Hindrance: The C2 position is adjacent to the ring nitrogen, which can present slightly more steric hindrance to an incoming nucleophile compared to the C4 position.[2]
-
Kinetic Control: The C4 position is generally more accessible and often reacts faster, leading to the kinetically favored product.[2] Harsh conditions (e.g., high temperatures) can allow for equilibration or reaction at the less favored C2 site, leading to isomeric impurities.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. Perform the amination at a low temperature (e.g., 0°C to room temperature). A solution of the precursor in a suitable solvent should be cooled before the slow, dropwise addition of the ammonia solution.[4] Avoid high temperatures, which can overcome the small energy barrier difference between C2 and C4 attack.
-
Choice of Aminating Agent: Use a less sterically hindered and less reactive ammonia source. A solution of ammonia in methanol or using aqueous ammonia are common choices that offer good control.[2][4]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to quench the reaction as soon as the starting material is consumed, preventing the formation of side products over extended reaction times.
Q2: I am observing a di-aminated by-product (2,4-Diamino-5-fluoro-3-nitropyridine). How can this be avoided?
Answer: The formation of a di-substituted product occurs when the second chlorine atom at the C2 position also undergoes substitution. This is a common issue when reaction conditions are too forcing.
Causality: The initial amination at C4 yields the desired product, which still contains an activated C2-chloro group. While less reactive than the C4-chloro in the starting material, it can still react with excess amine, especially at elevated temperatures or with prolonged reaction times.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the aminating agent. A molar ratio of approximately 1.1 to 1.5 equivalents of ammonia relative to the dichloropyridine precursor is a good starting point.
-
Minimize Reaction Time and Temperature: As with controlling regioselectivity, lower temperatures and shorter reaction times are crucial. Stop the reaction once the mono-aminated product is the major species in the reaction mixture.
-
Slow Addition: Add the ammonia solution slowly to the precursor solution. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.
Caption: Common impurity formation pathways.
Q3: The reaction is sluggish and I have a lot of unreacted starting material. What can I do to drive it to completion?
Answer: An incomplete reaction can result from several factors, including insufficient activation, reagent quality, or the generation of by-products that inhibit the reaction.
Causality: The SNAr reaction with ammonia produces hydrochloric acid (HCl) as a by-product. This acid can protonate the ammonia nucleophile, converting it into the non-nucleophilic ammonium ion (NH₄⁺), thereby stalling the reaction.
Troubleshooting Steps:
-
Incorporate a Base: Add a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, to the reaction mixture.[2] This base will scavenge the HCl produced, ensuring the ammonia remains a free nucleophile to drive the reaction forward.
-
Verify Reagent Quality: Ensure that the aminating agent has not degraded and is of the correct concentration. Use anhydrous solvents to prevent potential hydrolysis side reactions.
-
Moderate Temperature Increase: If the reaction is clean but slow at low temperatures, a modest increase in temperature (e.g., to 40-50°C) can be beneficial.[2] However, this must be done cautiously while monitoring for the formation of the impurities mentioned above.
Q4: What is the most effective protocol for purifying the final product and removing these impurities?
Answer: A multi-step purification process involving an aqueous workup followed by either recrystallization or column chromatography is typically required.
Self-Validating Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete (as determined by TLC/LC-MS), concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.[4]
-
To the residue, add a suitable organic solvent like ethyl acetate or dichloromethane and water.[2]
-
Transfer the mixture to a separatory funnel. The organic layer will contain the product and organic-soluble impurities. The aqueous layer will contain salts (e.g., ammonium chloride).
-
Separate the layers. Wash the organic layer sequentially with water and then a saturated brine solution to remove residual water.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude product.[5]
-
-
Final Purification (Choose one):
-
Recrystallization: If the crude product is a solid and relatively pure (>90%), recrystallization is an efficient method. Experiment with solvent systems such as ethanol/water, toluene, or ethyl acetate/hexane to find conditions where the product is soluble at high temperatures but precipitates upon cooling, leaving impurities behind in the mother liquor.
-
Silica Gel Column Chromatography: This is the most robust method for separating the target product from its regioisomer and other by-products.[5][6] A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30% ethyl acetate).[4] Collect fractions and analyze them by TLC to isolate the pure product.
-
Data Summary: Impurity Troubleshooting
| Impurity ID | Structure Name | Potential Cause(s) | Recommended Solution(s) |
| IMP-01 | 4-Chloro-5-fluoro-3-nitro-pyridin-2-amine | High reaction temperature, extended reaction time | Lower reaction temperature (0°C to RT), monitor reaction closely and quench upon completion. |
| IMP-02 | 2,4-Diamino-5-fluoro-3-nitropyridine | Excess aminating agent, high temperature | Use 1.1-1.5 equivalents of ammonia, maintain low temperature, slow addition of nucleophile. |
| IMP-03 | 2,4-Dichloro-5-fluoro-3-nitropyridine | Incomplete reaction, deactivated nucleophile | Add a non-nucleophilic base (e.g., TEA), ensure anhydrous conditions, moderate temperature increase if necessary. |
| IMP-04 | 2-Chloro-4-hydroxy-5-fluoro-3-nitropyridine | Presence of water in the reaction | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (N₂ or Ar). |
Detailed Experimental Protocol: Controlled Amination
This protocol is a representative example and may require optimization based on your specific laboratory conditions and precursor.
Materials:
-
2,4-Dichloro-5-fluoro-3-nitropyridine (1.0 equiv)
-
Ammonia in Methanol (7N solution, 1.2 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloro-5-fluoro-3-nitropyridine in anhydrous DCM.
-
Add triethylamine to the solution and cool the mixture to 0°C using an ice bath.
-
Slowly add the solution of ammonia in methanol dropwise to the cooled precursor solution over 20-30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon consumption of the starting material, quench the reaction by adding deionized water.
-
Proceed with the aqueous workup and final purification steps as described in Q4 .
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
- Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with achieving high conversion rates in their reactions involving the pyridine moiety. The unique electronic properties of the pyridine ring often present significant hurdles, but a systematic and mechanistically informed approach can overcome these issues. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Foundational Troubleshooting - The First-Pass Checklist
This section addresses the most common and universal issues that can lead to low conversion in pyridine functionalization reactions. Before delving into reaction-specific problems, always verify these fundamental parameters.
Q1: My pyridine functionalization reaction has stalled or shows low conversion. What are the first things I should check?
Answer: When a reaction involving pyridine underperforms, it's crucial to rule out common experimental errors before investigating more complex mechanistic issues. The electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom make these reactions particularly sensitive to subtle variations in conditions.[1][2]
Here is a primary checklist:
-
Reagent Purity and Integrity:
-
Pyridine Substrate: Is it pure? Was it stored correctly? Some functionalized pyridines can be hygroscopic or degrade over time.
-
Catalyst/Pre-catalyst: Many transition metal catalysts, particularly palladium complexes, are sensitive to air and moisture. Has the catalyst been handled under an inert atmosphere? Consider using a fresh batch or a more stable pre-catalyst.
-
Solvents and Additives: Ensure all solvents are anhydrous and degassed. The presence of oxygen can lead to catalyst decomposition (e.g., formation of inactive Pd(black)) and unwanted side reactions. Bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) must be anhydrous and finely powdered for optimal reactivity. For Suzuki couplings, the quality of the boronic acid or ester is critical, as they can degrade via protodeboronation.[3]
-
-
Inert Atmosphere and Reaction Setup:
-
Cause: The lone pair on the pyridine nitrogen can coordinate strongly to transition metal catalysts, often leading to catalyst inhibition or deactivation.[4][5] This problem is exacerbated by the presence of oxygen, which can irreversibly oxidize the active catalyst.
-
Solution: The reaction vessel must be meticulously oven-dried or flame-dried. The system should be purged thoroughly with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the reaction. A rigorous "Schlenk" or glovebox technique is highly recommended.
-
-
Reaction Concentration and Stoichiometry:
-
Cause: Bimolecular reactions, which include most cross-coupling and C-H activation steps, are concentration-dependent. If the reaction is too dilute, the rate will be slow, potentially allowing side reactions or catalyst decomposition to dominate.
-
Solution: For many palladium-catalyzed reactions, a concentration of 0.1 M to 0.5 M is a good starting point.[6] Carefully verify the stoichiometry of all reagents. For challenging couplings, it may be necessary to use a slight excess of one coupling partner.
-
Troubleshooting Workflow: Initial Reaction Failure
Below is a decision-making workflow for the initial steps after a reaction yields low conversion.
Caption: Initial troubleshooting workflow for low conversion.
Section 2: Troubleshooting Specific Reaction Classes
If the foundational checks do not resolve the issue, the problem is likely specific to the reaction mechanism. This section is divided by common functionalization strategies.
Palladium-Catalyzed Cross-Coupling Reactions
Low yields in Suzuki-Miyaura or Buchwald-Hartwig reactions involving pyridines are a classic and frequent challenge, often termed the "2-Pyridyl Problem" in cross-coupling literature.[7]
Q2: I'm seeing a low yield in my Suzuki-Miyaura coupling of a pyridine boronic acid. What's going wrong?
Answer: This is a multifaceted problem rooted in the pyridine's electronics and coordinating ability.
-
Catalyst Inhibition: The pyridine nitrogen lone pair can bind strongly to the palladium center, occupying a coordination site needed for the catalytic cycle (e.g., oxidative addition or transmetalation) and effectively poisoning the catalyst.[5][7]
-
Slow Transmetalation: The electron-withdrawing nature of the pyridine ring makes the attached boronic acid less nucleophilic, slowing down the crucial transmetalation step with the palladium complex.
-
Protodeboronation: Pyridyl boronic acids can be unstable and susceptible to cleavage of the C-B bond by trace amounts of water or protic solvents, especially under basic conditions.[3]
Troubleshooting & Optimization Strategy:
| Parameter | Problem | Recommended Solution & Rationale |
| Catalyst & Ligand | Standard catalysts (e.g., Pd(PPh₃)₄) are often inefficient. | Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands accelerate the rate-limiting reductive elimination step and can sterically discourage N-coordination to the metal center.[3] |
| Base Selection | The base is critical for activating the boronic acid for transmetalation. | An inorganic base is often required. K₂CO₃ or K₃PO₄ are common choices. For sluggish reactions, Cs₂CO₃ can be more effective due to its higher solubility. The addition of a small amount of water can sometimes be beneficial when using K₃PO₄.[3] |
| Solvent System | Poor solubility of reactants or catalyst deactivation. | Aprotic polar solvents or mixtures are preferred. Common systems include dioxane/water, THF/water, or toluene. Ensure all reactants are soluble in the chosen system at the reaction temperature.[3][8] |
| Boronic Acid Stability | Degradation of the boronic acid before it can react. | Use fresh, high-purity pyridyl boronic acid. Alternatively, use more stable derivatives like MIDA boronates or pinacol esters , which release the boronic acid slowly under the reaction conditions, minimizing decomposition.[3] |
| Temperature | Reaction is sluggish at lower temperatures. | Most Suzuki couplings require heating, typically between 80-110 °C. A moderate increase in temperature can significantly improve the rate, but be mindful of potential substrate or catalyst decomposition at excessive temperatures.[3] |
Experimental Protocol: Ligand Screening for a Challenging Pyridine Suzuki Coupling
-
Setup: In a glovebox, prepare an array of reaction vials (e.g., in a 24-well plate).
-
Reagents: To each vial, add the halopyridine (1.0 equiv, e.g., 0.1 mmol), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst/Ligand Addition: Prepare stock solutions of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and various ligands (e.g., SPhos, XPhos, P(tBu)₃, PCy₃; 10 mol %). Add the appropriate catalyst and ligand solution to each designated vial.
-
Solvent & Sealing: Add the degassed solvent (e.g., dioxane, 0.1 M), seal the vials tightly, and remove the plate from the glovebox.
-
Reaction: Place the plate in a pre-heated block (e.g., at 100 °C) and stir for the designated time (e.g., 12-24 h).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
Transition-Metal Catalyzed C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy, but achieving high conversion and regioselectivity with pyridines is a significant challenge.
Q3: My directed C-H activation on a pyridine ring is inefficient. How can I improve it?
Answer: When a directing group is used to guide a metal to a specific C-H bond (typically at the C2 position), low conversion often arises from catalyst poisoning or an unfavorable equilibrium.
-
The Challenge of Catalyst Poisoning: Even with a directing group, the pyridine nitrogen remains a potent ligand for the transition metal catalyst (e.g., Pd, Rh, Ru). This creates a competitive binding scenario where the catalyst can be sequestered in an off-cycle, non-productive state.[5]
-
Reversibility and Product Inhibition: The C-H activation step can be reversible. Furthermore, the newly functionalized pyridine product might be a better ligand for the catalyst than the starting material, leading to product inhibition.
Troubleshooting & Optimization Strategy:
-
Masking the Pyridine Nitrogen: The most effective strategy is to temporarily reduce the Lewis basicity of the pyridine nitrogen.
-
Lewis Acids: Adding a Lewis acid (e.g., AlCl₃, B(C₆F₅)₃) can coordinate to the nitrogen, making it less available to bind to the active catalyst. This approach has been shown to override the intrinsic electronic bias and enable reactivity.[4]
-
N-Oxide Strategy: Converting the pyridine to a pyridine N-oxide serves a dual purpose. It deactivates the nitrogen as a coordinating atom and electronically activates the C2 position for metallation.[6] The N-oxide can be easily removed post-functionalization.
-
-
Ligand Choice: For Pd-catalyzed reactions, using ligands that are less susceptible to displacement or that promote the desired C-H activation can be effective. Bidentate ligands can sometimes be used to control the coordination sphere of the metal.[1]
-
Solvent and Additives: The solvent can play a crucial role in stabilizing intermediates. In some cases, acidic additives (e.g., pivalic acid) can act as proton shuttles, facilitating the C-H activation step.
Diagram: Mitigating Catalyst Poisoning in C-H Activation
This diagram illustrates how masking the pyridine nitrogen can free up the catalyst to perform the desired C-H activation.
Caption: Masking the pyridine nitrogen prevents catalyst poisoning.
Radical Functionalization (Minisci-type Reactions)
The Minisci reaction is a classic method for alkylating electron-deficient heterocycles like pyridine. Low yields are often due to inefficient radical generation or competing side reactions.
Q4: My Minisci reaction is sluggish and gives low yields. What are the key parameters to optimize?
Answer: Successful Minisci reactions depend on a delicate balance between the rate of radical generation, the rate of radical addition to the protonated pyridine, and the rate of rearomatization.
-
Inefficient Radical Generation: The method used to generate the alkyl radical is paramount. Classical methods (e.g., AgNO₃/ (NH₄)₂S₂O₈) can be sensitive. Photoredox catalysis has emerged as a milder and often more efficient alternative.[9][10]
-
Insufficient Pyridine Protonation: The reaction requires the pyridine to be protonated to increase its electrophilicity towards the nucleophilic radical. If the acid is too weak or used in insufficient quantity, the rate of addition will be slow.
-
Radical Dimerization/Side Reactions: If the concentration of the radical is too high relative to the activated pyridine, or if the addition is slow, the radical may dimerize or engage in other unproductive pathways.
Troubleshooting & Optimization Strategy:
| Parameter | Problem | Recommended Solution & Rationale |
| Radical Generation | Slow or inefficient formation of the key radical intermediate. | Consider photoredox catalysis. Using a suitable photocatalyst (e.g., an iridium or acridinium complex) and a light source can provide a steady, low concentration of radicals under mild conditions, often improving yields and scope.[11][12] |
| Acid | Incomplete protonation of the pyridine substrate. | Use a strong acid like trifluoroacetic acid (TFA) or H₂SO₄. The pKa of the acid should be significantly lower than that of the pyridinium ion. Stoichiometry is key; ensure at least one equivalent of acid is present. |
| Oxidant | The radical adduct must be oxidized to the final product. | In classical Minisci reactions, the persulfate acts as both the initiator and the terminal oxidant. Ensure it is used in stoichiometric or excess amounts. In photoredox systems, an external oxidant may be required. |
| Solvent | The solvent must be stable to the oxidative and acidic conditions. | Acetonitrile (MeCN), water, or mixtures are common. Avoid solvents with weak C-H bonds that could be abstracted by the generated radicals. |
Section 3: Advanced Strategies - The Role of Pyridine N-Oxides
Q5: How can converting my substrate to a Pyridine N-Oxide help overcome low conversion?
Answer: The use of pyridine N-oxides is one of the most powerful and versatile strategies for overcoming the inherent challenges of pyridine functionalization.[13]
-
Mitigates Catalyst Poisoning: The N-oxide oxygen atom significantly reduces the Lewis basicity of the nitrogen lone pair, preventing it from coordinating to and deactivating transition metal catalysts.[6] This is highly effective in cross-coupling and C-H activation reactions.
-
Alters Electronic Properties: The N-O bond is highly polarized, with a partial positive charge on the nitrogen and negative charge on the oxygen. This makes the C2 and C4 positions more electron-deficient and thus more susceptible to metallation or nucleophilic attack.[6][14]
-
Enables Novel Reactivity: Pyridine N-oxides can act as hydrogen atom transfer (HAT) agents in photoredox catalysis, generating oxygen-centered radicals that can abstract strong C-H bonds to initiate functionalization.[9][10][11][12]
-
Facile Removal: The N-oxide can typically be removed in a final step via reduction (e.g., using PCl₃, PPh₃, or catalytic hydrogenation) to yield the desired functionalized pyridine.
This strategy is broadly applicable across many reaction types and should be considered a primary tool when direct functionalization of the parent pyridine fails.
References
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
- Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv.
- Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes.
- Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions. Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
- Photoinduced Site-Selective C-H Functionalization by Pyridine N- oxide Based HAT C
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
- C-H Functionalization of Pyridines.
- Functionalization of Pyridines at the C4 Position via Metal
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry.
- Optimization of Conditions for the Preparation of Coupled Pyridine 2a a.
- C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society.
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatiz
- Pyridine C(sp 2 )
- c-h-functionalization-of-pyridines. Bohrium.
- Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing.
- Influence of base and solvent on the regioselective sulfonyation of pyridine.
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange.
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
- Pyridine Ligands. Alfa Chemistry.
- Directing Group-Free Regioselective meta-C-H Functionaliz
- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Electronic nature of pyridine and its deactivation via Lewis acid.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed.
- Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. PMC - NIH.
- Pd(II)
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenyl
- Bypassing the Limitations of Directed C–H Functionaliz
- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society.
Sources
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Selective Substitution Control in Poly-halogenated Pyridines
Welcome to the technical support center for navigating the complexities of selective substitution reactions on poly-halogenated pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenges of achieving predictable and high-yielding transformations on these crucial heterocyclic scaffolds. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot effectively and innovate in your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity
This section addresses the most common questions regarding why certain substitution patterns are favored in poly-halogenated pyridines.
Question 1: Why does nucleophilic aromatic substitution (SNAr) on a poly-halogenated pyridine preferentially occur at the C4 and C2/C6 positions, but rarely at C3/C5?
Answer: The regioselectivity of SNAr reactions on the pyridine ring is fundamentally governed by the ability of the electron-withdrawing nitrogen atom to stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.
-
Attack at C4 (para-position): When a nucleophile attacks the C4 position, the negative charge can be delocalized onto the ring nitrogen through resonance. This provides significant stabilization to the intermediate, lowering the activation energy for this pathway.[1]
-
Attack at C2/C6 (ortho-positions): Similarly, attack at the C2 or C6 positions allows for direct delocalization of the negative charge onto the nitrogen atom, leading to a stabilized intermediate. Generally, substitution at C4 is faster than at C2/C6, though this can be influenced by the nucleophile and reaction conditions.[2]
-
Attack at C3/C5 (meta-positions): In contrast, when a nucleophile attacks the C3 or C5 positions, the resulting negative charge cannot be delocalized onto the nitrogen atom through resonance. The intermediate is therefore significantly less stable, making this pathway energetically unfavorable. Consequently, SNAr reactions at the C3 and C5 positions are much slower and rarely observed under standard conditions.[2]
Question 2: I am observing a mixture of C2 and C4 substitution products. How can I favor one over the other?
Answer: Achieving selectivity between the C2 and C4 positions often requires a nuanced understanding of steric and electronic factors.
-
Steric Hindrance: The C2 and C6 positions are adjacent to the ring nitrogen, making them more sterically hindered than the C4 position. Using a bulkier nucleophile can disfavor attack at the C2/C6 positions, thereby increasing selectivity for the C4 position. Conversely, if the pyridine substrate has a bulky substituent at the C3 or C5 position, this can hinder attack at the C4 position, potentially favoring substitution at C2 or C6.
-
Chelation Effects: In some cases, a nucleophile with a coordinating group can be directed to the C2 position through chelation with a Lewis acidic additive or a substituent on the pyridine ring.
-
The "Silyl Trick": A clever strategy to divert nucleophiles from the C4 to the C2/C6 position involves introducing a bulky trialkylsilyl group at the 3-position. This sterically blocks the C4 position, forcing the nucleophile to attack the C2 or C6 position. The silyl group can then be removed in a subsequent step.[3]
Question 3: Under what conditions can I achieve substitution at the challenging C3 position?
Answer: Direct SNAr at the C3 position is generally not feasible. However, several advanced strategies can be employed:
-
Directed Ortho-Metalation: If a directing group is present on the pyridine ring (e.g., at C2 or C4), it can direct a strong base (like an organolithium reagent) to deprotonate the C3 position. The resulting organometallic species can then be trapped with an electrophilic halogen source.[4]
-
Halogen/Metal Exchange: Starting with a di- or tri-halogenated pyridine, a halogen-metal exchange can sometimes be selectively performed at the 3-position, followed by quenching with an electrophile.
-
Ring-Opening/Ring-Closing Strategy (Zincke Chemistry): A more recent and powerful method involves reacting the pyridine with a Zincke salt to open the ring, forming an acyclic "Zincke imine." This intermediate can then undergo highly regioselective halogenation at the position that corresponds to the original C3 of the pyridine. Subsequent ring-closing reforms the 3-halopyridine. This approach transforms the electronically "mismatched" pyridine into a reactive series of alkenes, enabling electrophilic substitution.[4][5]
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during selective substitution reactions on poly-halogenated pyridines.
Guide 1: Problem - Low or No Conversion of Starting Material
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Insufficiently Activated Pyridine Ring | Review the electronic properties of your substrate. Are there any electron-donating groups that deactivate the ring towards SNAr? | 1. Increase Reaction Temperature: SNAr reactions often require elevated temperatures. 2. Switch to a More Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP can accelerate SNAr reactions. 3. Activate the Pyridine Ring: Consider converting the pyridine to its N-oxide, which significantly activates the ring towards nucleophilic attack, especially at the C2 and C4 positions.[6] 4. Use a Stronger Nucleophile: A more potent nucleophile will have a lower activation barrier. |
| Poor Leaving Group | The typical reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. Is your leaving group on the lower end of this reactivity scale? | 1. Switch to a More Activated Substrate: If possible, synthesize the corresponding fluoro- or chloro-pyridine, as these are better leaving groups in SNAr. 2. Use a Catalyst: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be effective for less reactive halides like bromides and iodides.[2] |
| Decomposition of Reagents | Is your nucleophile or base stable under the reaction conditions? Are you using anhydrous conditions when necessary? | 1. Verify Reagent Purity and Stability: Use freshly opened or purified reagents. 2. Ensure Anhydrous Conditions: If using moisture-sensitive reagents (e.g., organometallics, strong bases), ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N2 or Ar). |
Guide 2: Problem - Poor or Incorrect Regioselectivity
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Competing Reactive Sites (e.g., C2 vs. C4) | Analyze the product mixture by 1H NMR, LC-MS, or GC-MS to identify the isomeric ratio. | 1. Modify Steric Environment: As discussed in the FAQs, use a bulkier nucleophile to favor C4 substitution, or introduce a blocking group to direct to C2/C6.[3] 2. Lower the Reaction Temperature: In some cases, the activation energies for substitution at different positions are sufficiently different that lowering the temperature can favor the formation of the thermodynamically or kinetically preferred product. |
| Unintended Halogen Scrambling | This can occur under harsh basic conditions, especially with organolithium reagents, leading to a mixture of halogenated pyridines. | 1. Use Milder Bases: If possible, switch to a non-nucleophilic base like Cs2CO3 or K3PO4. 2. Use a Directed Metalation Strategy: Employ a directing group to ensure deprotonation occurs at a single, desired position.[4] |
| Reaction Mechanism is Not SNAr | Are you using conditions that could promote other mechanisms, such as benzyne formation (strong base) or radical pathways? | 1. Avoid Very Strong Bases: Unless a benzyne mechanism is desired, avoid bases like NaNH2 or LDA at high temperatures. 2. Control for Radical Reactions: Ensure the reaction is free of radical initiators and run in the dark if photochemically induced radical reactions are a possibility. |
Part 3: Key Experimental Protocols & Workflows
This section provides step-by-step protocols for common and advanced selective substitution strategies.
Protocol 1: Selective SNAr at C4 using a Sterically Hindered Nucleophile
-
Objective: To selectively substitute the chlorine at C4 of 2,4-dichloropyridine with a secondary amine, leaving the C2 chlorine intact.
-
Principle: The greater steric hindrance at the C2 position will disfavor attack by the bulky secondary amine, leading to high selectivity for the C4 position.
Step-by-Step Methodology:
-
To a solution of 2,4-dichloropyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in an oven-dried flask under a nitrogen atmosphere, add diisopropylamine (1.2 equiv).
-
Add potassium carbonate (K2CO3, 2.0 equiv) as the base.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-(diisopropylamino)-2-chloropyridine.
Workflow Visualization: Choosing a Strategy for Regiocontrol
The following diagram outlines a decision-making process for selecting a synthetic strategy based on the desired substitution pattern.
Caption: Decision workflow for selecting a regioselective substitution strategy.
Part 4: Advanced Topic - 4-Selective Halogenation via Phosphonium Salts
For instances where a C-H bond needs to be selectively converted to a C-Hal bond at the 4-position, a novel strategy involving phosphonium salts has emerged.[7][8]
-
Mechanism Overview: This method involves a two-step process:
-
Phosphonium Salt Formation: A specially designed phosphine reagent is reacted with the pyridine. This reaction is highly selective for the 4-position, forming a stable pyridylphosphonium salt.
-
Halide Displacement: The phosphonium group at the 4-position acts as an excellent leaving group and is subsequently displaced by a nucleophilic halide source (e.g., LiCl, NaBr, KI) in an SNAr-type reaction to yield the 4-halopyridine.
-
-
Key Advantages:
-
High Regioselectivity: The initial phosphine addition is highly specific to the 4-position.
-
Mild Conditions: The displacement step often proceeds under milder conditions than traditional halogenation methods.
-
Late-Stage Functionalization: This method has proven effective for the late-stage halogenation of complex molecules, including pharmaceuticals.[7][8]
-
Mechanism Visualization: 4-Selective Halogenation
Caption: Two-step process for 4-selective halogenation via a phosphonium salt intermediate.
References
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
- Haloselectivity of Heterocycles.Baran Lab
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC.
- Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.RCS Research Chemistry Services
- SNAr Reaction of Polyhalogenated Heterocycles.RCS Research Chemistry Services
- Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents.ChemRxiv
- Polyhalogenated heterocyclic compounds. Part 47.1 Syntheses of multi-substituted pyridine derivatives from pentafluoropyridine.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC.
- Nucleophilic substitution of pyridines.Chemistry Online
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.PubMed
Sources
- 1. chemistry-online.com [chemistry-online.com]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Workup & Troubleshooting for 2-Chloro-5-fluoro-3-nitropyridin-4-amine Reactions
Introduction: Welcome to the technical support center for 2-Chloro-5-fluoro-3-nitropyridin-4-amine. This versatile intermediate is a cornerstone in medicinal chemistry and materials science, prized for its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the unique electronic properties conferred by its substituents—the activating nitro group, the halogen leaving groups, and the coordinating amine and pyridine nitrogen—can present challenges during reaction workup and product purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It moves beyond simple procedural lists to explain the chemical principles behind each step, empowering you to make informed decisions and adapt protocols to your specific needs.
Section 1: Critical Safety & Handling
Before initiating any experiment, it is paramount to understand the hazards associated with this class of compounds. Aromatic nitro compounds and halogenated pyridines require careful handling.
Q1: What are the primary safety precautions for working with this compound and its derivatives?
A1: Your primary concerns are inhalation, skin/eye contact, and ingestion. Aromatic nitro compounds can have systemic effects, and halogenated heterocycles are often irritants.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility with your solvents), and safety goggles or a face shield.[2][3]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to minimize inhalation of dust or vapors.[4]
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in accordance with your institution's hazardous waste protocols. Do not allow the material to enter drains or the environment.[4]
-
Spill Response: In case of a spill, evacuate the immediate area. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal. Ensure you are wearing appropriate PPE during cleanup.[1]
Section 2: General Workup Procedures & FAQs
This section addresses the foundational steps of quenching, extraction, and washing that are common to most reaction types involving the title compound.
Q2: My reaction is complete. What is the very first step I should take?
A2: The first step is to "quench" the reaction. This involves deactivating any remaining reactive species to ensure a safe and controlled workup. The quenching agent and procedure depend entirely on the reagents used.
-
For reactions with strong bases (e.g., NaH, LDA): Carefully and slowly add a proton source like saturated aqueous ammonium chloride (NH₄Cl) or even just water, typically at a reduced temperature (e.g., 0 °C) to manage any exotherm.
-
For reactions with pyrophoric reagents (e.g., n-BuLi): Quench at low temperature (-78 °C) with a less reactive source, like isopropanol, before adding water or saturated NH₄Cl.
-
For reactions involving chlorinating agents (e.g., POCl₃): A common procedure is to cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.[5][6] This hydrolyzes the excess reagent. The resulting solution will be highly acidic and may require subsequent neutralization.
Q3: My reaction was run in a high-boiling polar aprotic solvent like DMF or DMSO. How do I effectively remove it?
A3: This is a classic workup challenge. These solvents are fully miscible with both water and many organic solvents, making them difficult to remove via a simple extraction. The most effective method is to dilute the reaction mixture with a large volume of water and perform multiple extractions with a nonpolar organic solvent like ethyl acetate or diethyl ether.
The underlying principle is partitioning. By adding a large excess of water, you force the less polar product into the organic layer while the highly polar DMF or DMSO preferentially stays in the aqueous phase.
Rule of Thumb: For every 5 mL of DMF or DMSO, use at least 50 mL of water in the initial wash. Repeat the wash of the organic layer with brine (saturated NaCl solution) multiple times to further draw out the residual high-boiling solvent.[7]
Q4: I'm struggling with emulsion formation during my liquid-liquid extraction. What can I do?
A4: Emulsions are common when working with amine-containing compounds, which can act as surfactants. Here are several strategies to break them:
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the less polar organic layer.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets forming the emulsion.
-
Change the Solvent: Add a small amount of a different organic solvent to change the overall polarity of the organic phase.
Section 3: Troubleshooting Guide for Specific Reactions
Case Study 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This is one of the most common reactions for this substrate, where an incoming amine displaces the chlorine at the C2 position.
Q5: I've performed an SNAr reaction with an excess of a primary amine. How do I remove the unreacted amine during workup?
A5: Excess amine is a common basic impurity. The best strategy is an acid wash.
-
After the initial quench and extraction into an organic solvent (e.g., ethyl acetate), wash the organic layer several times with a dilute acidic solution.[7]
-
Recommended Wash: A 1 M aqueous solution of hydrochloric acid (HCl) is effective. The amine will be protonated to form an ammonium salt (R-NH₃⁺Cl⁻), which is highly water-soluble and will partition into the aqueous layer.
-
Caution: This method is only suitable if your desired product is stable to acidic conditions. The nitro and amino groups on the pyridine ring are generally stable, but other functional groups in your molecule may not be.
-
Alternative: For sensitive compounds, a wash with 10% aqueous copper (II) sulfate (CuSO₄) can be used. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[7]
Experimental Protocol: Standard SNAr Workup
This protocol outlines a typical workup for the reaction of this compound with a generic primary amine (R-NH₂).
-
Cool & Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. If the reaction was run at high temperature, cool to 0 °C in an ice bath. Quench by the slow addition of water (approx. 5-10 volumes relative to the reaction solvent).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 20 mL for a 1 mmol scale reaction).
-
Combine & Wash (Base Removal): Combine the organic layers. Wash with 1 M HCl (2 x 20 mL) to remove excess amine.
-
Wash (Neutralization): Wash with saturated aqueous sodium bicarbonate (NaHCO₃) (1 x 20 mL) to neutralize any remaining acid.
-
Wash (Final): Wash with brine (1 x 20 mL) to remove bulk water.
-
Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[8]
-
Purification: Purify the crude material by flash column chromatography on silica gel.
Case Study 2: Suzuki-Miyaura Cross-Coupling
In this reaction, the C-Cl bond is coupled with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst. The workup is focused on removing the catalyst and boron-containing byproducts.
Q6: My crude product after a Suzuki coupling is a black, messy solid. How do I remove the palladium catalyst residues?
A6: The black color is characteristic of palladium black (Pd(0)), which forms as the catalyst degrades.
-
Filtration through Celite®: After quenching the reaction, dilute the mixture with a suitable organic solvent like ethyl acetate. Filter the entire mixture through a short plug of Celite® in a fritted funnel.[9] The Celite® will trap the fine, insoluble palladium particles.
-
Wash the Pad: Wash the Celite® pad thoroughly with more of the organic solvent to ensure you recover all of your product.
-
Aqueous Wash: Subsequent aqueous washes, such as with saturated aqueous NH₄Cl, can help remove any remaining soluble palladium salts.[9]
Q7: How can I effectively remove boronic acid and its byproducts?
A7: Boron-containing impurities can be persistent.
-
Aqueous Base Wash: A wash with an aqueous base (e.g., 1 M NaOH) can deprotonate the boronic acid (Ar-B(OH)₂ -> Ar-B(OH)₃⁻ Na⁺), making it more water-soluble and pulling it into the aqueous layer. Caution: Use this method only if your product is not base-sensitive.
-
Fluoride Wash: A wash with 1 M aqueous potassium fluoride (KF) is highly effective. The fluoride ion has a very high affinity for boron, forming a tetrafluoroborate salt (BF₄⁻) that is easily removed in the aqueous phase.[7]
-
Azeotropic Removal: For stubborn boron residues, after concentrating the crude product, repeatedly add methanol (MeOH) and re-concentrate under reduced pressure. This process forms volatile trimethyl borate (B(OMe)₃), which is removed with the solvent.[7]
Visualization of Workup Logic
The following diagrams illustrate the general workflow and a troubleshooting decision path.
Caption: A decision tree for troubleshooting common purification issues.
Section 4: Quantitative Data Summary
Effective purification relies on choosing the correct solvent system for extraction and chromatography.
Table 1: Common Solvents for Extraction & Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| Hexanes | 0.1 | 69 | Nonpolar eluent for chromatography |
| Diethyl Ether | 2.8 | 35 | Good for extracting less polar products; volatile |
| Dichloromethane (DCM) | 3.1 | 40 | Excellent extraction solvent, but can be too polar |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Versatile, common choice for extraction & chromatography |
| Methanol (MeOH) | 5.1 | 65 | Polar eluent for chromatography; used for azeotroping |
References
- Vertex AI Search. (n.d.). Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine. Retrieved January 7, 2026.
- BenchChem. (n.d.). 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling. Retrieved January 7, 2026.
- Jubilant Ingrevia. (2024, February 19).
- ChemicalBook. (n.d.). 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis. Retrieved January 7, 2026.
- BenchChem. (2025, November). Personal protective equipment for handling 3-Amino-4-nitropyridine. Retrieved January 7, 2026.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Hydroxy-3-nitropyridine. Retrieved January 7, 2026.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- BenchChem. (n.d.). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Retrieved January 7, 2026.
- BenchChem. (2025, December). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Retrieved January 7, 2026.
- Journal of Applied Pharmaceutical Science. (2011).
- PubChem. (n.d.). 2-Chloro-5-nitropyridine.
- PubChem. (n.d.). This compound.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved January 7, 2026.
- BenchChem. (n.d.). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions. Retrieved January 7, 2026.
- PubChem. (n.d.). 2-Chloro-5-fluoropyridin-3-amine.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Retrieved January 7, 2026.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved January 7, 2026.
- PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine.
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved January 7, 2026.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: Featuring the Versatile 2-Chloro-5-fluoro-3-nitropyridin-4-amine Building Block
Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design
In the landscape of modern oncology and targeted therapy, protein kinase inhibitors (PKIs) represent a cornerstone of precision medicine.[1] Their success hinges on the intricate dance between potency, selectivity, and favorable pharmacokinetic properties. At the heart of every inhibitor lies its core molecular framework, or "scaffold," which dictates how the molecule anchors within the ATP-binding pocket of the target kinase.[2] The choice of scaffold is arguably one of the most critical decisions in the drug discovery cascade, influencing everything from target engagement and selectivity profile to synthetic tractability and the potential to overcome drug resistance.
This guide provides an in-depth comparison of several "privileged scaffolds"—molecular frameworks that have proven highly successful in generating clinical candidates. We will objectively evaluate established scaffolds such as quinazoline, pyrimidine, and indole, and introduce the strategic utility of highly functionalized building blocks like 2-Chloro-5-fluoro-3-nitropyridin-4-amine . Rather than being a final scaffold itself, this versatile pyridine derivative serves as a powerful synthetic intermediate, enabling rapid access to complex and novel heterocyclic systems designed to meet the evolving challenges of kinase inhibition, including acquired drug resistance.[3][4]
The Strategic Advantage of this compound
The compound this compound is a trifunctionalized pyridine ring, making it an exceptionally valuable starting material for medicinal chemists.[5] Its utility is derived from the distinct reactivity of its substituents:
-
C2-Chloro Group: A reactive site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains that can probe different regions of the kinase active site.
-
C3-Nitro Group: An electron-withdrawing group that activates the ring for SNAr. Crucially, it is readily reduced to an amino group, which can then be used as a handle for cyclization reactions to form fused ring systems, such as the potent imidazo[4,5-b]pyridine scaffold.[6][7]
-
C4-Amino Group: Provides a key hydrogen bond donor and a point for further derivatization.
-
C5-Fluoro Group: Modulates the electronic properties (pKa) of the pyridine ring and can form favorable interactions within the protein target, potentially enhancing binding affinity and selectivity.
This strategic arrangement of functional groups allows chemists to systematically build complex molecules, moving from a simple building block to a sophisticated, multi-ring kinase inhibitor scaffold.
Caption: EGFR signaling, resistance via T790M, and inhibitor action.
Experimental Protocols
To facilitate the exploration of novel scaffolds, we provide the following validated, step-by-step protocols. The causality behind key steps is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of a 4-Substituted-Imidazo[4,5-b]pyridine Scaffold
This protocol describes a representative synthesis starting from this compound to create a core scaffold for further elaboration.
Objective: To synthesize a versatile imidazo[4,5-b]pyridine core via a reductive cyclization pathway.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., 4-(trifluoromethoxy)benzaldehyde)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aldehyde (1.2 eq) in a 3:1 mixture of Ethanol and Water.
-
Rationale: Ethanol acts as the primary solvent, while the presence of water is necessary to dissolve the sodium dithionite reductant.
-
-
Reduction and Cyclization: Heat the mixture to reflux (approx. 80-85 °C). Add a freshly prepared aqueous solution of sodium dithionite (4.0 eq) dropwise over 30 minutes.
-
Rationale: Sodium dithionite is a powerful yet gentle reducing agent that converts the nitro group to an amine in situ. At reflux temperature, this newly formed diamine intermediate immediately condenses with the aldehyde and cyclizes to form the thermodynamically stable imidazole ring in a one-pot reaction. This avoids the need to isolate the unstable diamine intermediate.
-
-
Reaction Monitoring: Continue heating at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude solid under vacuum. If necessary, purify further by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the pure imidazo[4,5-b]pyridine product.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a robust method for determining the potency (IC₅₀) of a synthesized inhibitor against a target kinase.
Objective: To quantify the binding affinity of a test compound to a specific kinase by measuring the displacement of a fluorescent tracer.
Materials:
-
Test inhibitor compound (serially diluted in DMSO)
-
Target Kinase (e.g., EGFR T790M)
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ligand)
-
Assay Buffer
-
384-well microplate
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-antibody, and tracer in the assay buffer at 2X the final desired concentration.
-
Compound Dispensing: Add 5 µL of each concentration of the serially diluted test compound to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) controls for maximum signal and "no kinase" controls for background.
-
Kinase/Antibody Addition: Add 5 µL of the 2X kinase/antibody mixture to each well. Incubate for 15 minutes at room temperature.
-
Rationale: This pre-incubation allows the inhibitor to bind to the kinase before the tracer is introduced, ensuring the measurement reflects a competitive binding equilibrium.
-
-
Tracer Addition: Add 10 µL of the 2X tracer solution to each well to initiate the binding competition.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Rationale: This allows the binding reaction to reach equilibrium.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor). Calculate the emission ratio (665/615).
-
Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the tracer.
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Conclusion
The landscape of kinase inhibitor design is a continuous cycle of innovation driven by the need for greater selectivity and the challenge of clinical drug resistance. While established scaffolds like quinazoline and pyrimidine form the bedrock of many approved therapies, the future lies in the development of novel molecular frameworks. Versatile and highly functionalized building blocks such as This compound are indispensable tools in this endeavor. They provide medicinal chemists with the synthetic power to rapidly generate diverse libraries of next-generation scaffolds, ultimately accelerating the discovery of more durable and effective targeted therapies for patients.
References
- The pharmacogenomics of drug resistance to protein kinase inhibitors. PMC.
- Exploring the scaffold universe of kinase inhibitors. PubMed.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PMC.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
- Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Str
- Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
- Kinase Inhibitor Indole Derivatives as Anticancer Agents: A P
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. DovePress.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Taylor & Francis Online.
- A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. Benchchem.
- Reusing Approved Kinase Inhibitors May Minimize Drug Resistance. CancerNetwork.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- Trends in kinase drug discovery: targets, indic
- Distribution of physicochemical properties of PKIs.
- Properties of FDA-approved small molecule protein kinase inhibitors. ScienceDirect.
- Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evalu
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central.
- This compound. PubChem.
- De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments.
- Examples of the three main classes of kinase inhibitors.
- 2-Chloro-3-fluoro-4-nitropyridine. Benchchem.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- 2-aminothiazole as a novel kinase inhibitor templ
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis. Benchchem.
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.
- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science.
- 2-Chloro-5-fluoropyrimidin-4-amine. PubChem.
Sources
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacogenomics of drug resistance to protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C5H3ClFN3O2 | CID 22284013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Halogen Reactivity on Nitropyridines: A Chloro vs. Fluoro Comparison
Introduction
In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring is a ubiquitous motif, and its derivatization via Nucleophilic Aromatic Substitution (SNAr) is a fundamental strategy for introducing diverse functionalities, particularly amino groups.[1][2][3][4] This guide provides an in-depth comparison of the reactivity of two common synthons: chloro- and fluoro-nitropyridines.
A frequent point of confusion for researchers accustomed to aliphatic substitution (SN1/SN2) is the leaving group ability of halogens in SNAr reactions. In aliphatic systems, the C-F bond is strong and fluoride is a poor leaving group.[5][6] However, on electron-deficient aromatic systems like nitropyridines, the opposite is often true. This phenomenon, known as the "element effect," dictates a reactivity order of F > Cl > Br > I.[7][8] This guide will dissect the mechanistic underpinnings of this counterintuitive reactivity, provide supporting experimental context, and offer a practical protocol for direct comparison.
The Mechanism: Why Attack is More Important Than Departure
The SNAr reaction on nitropyridines proceeds via a two-step addition-elimination mechanism. The success and rate of this reaction are critically dependent on the stability of a key intermediate.
-
Step 1 (Rate-Determining): Nucleophilic Attack. A nucleophile attacks the electron-deficient carbon atom bearing the halogen (the ipso-carbon). This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[9]
-
Step 2 (Fast): Elimination & Aromatization. The aromaticity is restored through the expulsion of the halide leaving group. This step is rapid as it leads to a more stable product.[9]
The crucial takeaway is that the first step—the formation of the Meisenheimer complex—is the energetic bottleneck and therefore the rate-determining step of the overall reaction.[9] Consequently, any factor that stabilizes this intermediate will lower the activation energy and accelerate the reaction.
This is where the electron-withdrawing groups (EWGs) play their part. The pyridine ring nitrogen itself is electron-withdrawing, making the ring more susceptible to nucleophilic attack than benzene.[10] The addition of a strongly electron-withdrawing nitro group (–NO₂) further depletes the ring of electron density, providing powerful stabilization for the negative charge of the Meisenheimer complex, especially when positioned ortho or para to the leaving group.[11][12][13]
Caption: The two-step Addition-Elimination mechanism of SNAr.
Head-to-Head: Fluoro vs. Chloro Substituents
The superior reactivity of fluoro-nitropyridines stems directly from the influence of the halogen on the rate-determining step.
The Decisive Factor: The Inductive Effect
Fluorine is the most electronegative element. Its powerful inductive electron-withdrawing effect (-I) has two profound consequences on the rate-determining step:
-
Increased Electrophilicity: Fluorine strongly pulls electron density from the ipso-carbon it is attached to, making this carbon significantly more electron-poor (electrophilic) and thus a more attractive target for the incoming nucleophile.[14]
-
Intermediate Stabilization: This same inductive effect provides potent stabilization for the negative charge that develops in the Meisenheimer complex. By lowering the energy of this key intermediate and the transition state leading to it, fluorine dramatically lowers the activation barrier for the reaction.[9]
While chlorine is also electronegative, its inductive effect is considerably weaker than fluorine's. Therefore, it activates the ring to a lesser extent.
The Misleading Factor: Leaving Group Ability
In SN1 and SN2 reactions, C-X bond cleavage is integral to the rate-determining step. In that context, Cl⁻ is a much better leaving group than F⁻ because it is a weaker base (the conjugate acid HCl is stronger than HF).[6] However, in SNAr, the C-X bond is broken in the fast, non-rate-determining second step. Because this step has a very low activation barrier to begin with, the difference in intrinsic leaving group ability between fluoride and chloride has a negligible impact on the overall reaction rate.
The reaction rate is dictated by the height of the first energy barrier, which is lowered more effectively by fluorine's electronic properties.
Caption: Energy profile comparing Fluoro- vs. Chloro-nitropyridine SNAr.
Quantitative Comparison
While specific rate constants vary with substrate, nucleophile, and solvent, the trend of F > Cl is well-established. For the classic SNAr reaction of 2,4-dinitrophenyl halides with piperidine in methanol, the element effect is clearly demonstrated by the differences in activation enthalpies, which govern the reaction rate.[7] The fluoro-substituted compound reacts significantly faster than the chloro-substituted one.
| Feature | Fluoro-Nitropyridine | Chloro-Nitropyridine | Rationale |
| Inductive Effect (-I) | Very Strong | Strong | Fluorine's superior electronegativity leads to greater polarization of the C-X bond and stronger stabilization of the Meisenheimer complex.[9] |
| Rate-Determining Step | Faster Attack | Slower Attack | The ipso-carbon is more electrophilic and the transition state is better stabilized.[14] |
| Leaving Group Ability | Poorer | Better | Cl⁻ is a weaker base than F⁻. However, this occurs in the fast, non-rate-determining step.[6] |
| Overall SNAr Rate | Higher | Lower | The reaction rate is governed by the energy of the first transition state, which is lower for the fluoro-substituted analog.[7] |
| Typical kF/kCl Ratio | > 1 (often > 10) | 1 | The ratio can be substantial, indicating a significant rate enhancement for fluorine. |
Experimental Protocol: A Competition Experiment for Direct Reactivity Comparison
To empirically validate the principles discussed, a competition experiment is an elegant and self-validating method. By reacting a mixture of a chloro- and a fluoro-nitropyridine with a sub-stoichiometric amount of a nucleophile, the product ratio will directly reflect the relative reactivity of the starting materials.
Caption: Workflow for a competitive reactivity experiment.
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately prepare stock solutions of the chosen chloro-nitropyridine (e.g., 2-chloro-5-nitropyridine) and its fluoro-analog (e.g., 2-fluoro-5-nitropyridine) at the same concentration (e.g., 0.1 M) in a suitable aprotic solvent (e.g., DMSO, DMF).
-
Prepare a stock solution of the nucleophile (e.g., morpholine) at the same concentration in the same solvent.
-
-
Reaction Setup:
-
In a clean, dry reaction vial equipped with a stir bar, combine equal volumes of the chloro- and fluoro-nitropyridine stock solutions (e.g., 1.0 mL of each, providing 1.0 equivalent of each substrate).
-
Place the vial in a temperature-controlled heating block (e.g., 50 °C).
-
Initiate the reaction by adding a sub-stoichiometric volume of the nucleophile stock solution (e.g., 0.5 mL, providing 0.5 equivalents). This ensures that the substrates are competing for a limited amount of nucleophile.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir for a predetermined time (e.g., 2 hours). The reaction can be monitored by taking small aliquots and analyzing via TLC or LC-MS to ensure partial consumption of starting materials.
-
-
Workup and Analysis:
-
Quench the reaction by adding water.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate in vacuo.
-
Analyze the resulting crude mixture by ¹H NMR or GC-MS.
-
¹H NMR: Compare the integration of characteristic signals for the fluoro-derived product, the chloro-derived product, and the remaining starting materials.
-
GC-MS: Determine the relative peak areas of the two products.
-
-
-
Interpretation:
-
The ratio of the fluoro-derived product to the chloro-derived product directly indicates the relative reactivity (kF/kCl). A significantly higher amount of the fluoro-derived product is expected.
-
Conclusion
For researchers engaged in the synthesis of functionalized pyridines, understanding the nuances of SNAr reactivity is paramount. The prevailing principle for nitropyridine systems is that fluoro-substituents are more reactive than chloro-substituents . This counterintuitive "element effect" is a direct consequence of the reaction mechanism. The rate is determined not by the ease of leaving group departure, but by the rate of nucleophilic attack. Fluorine's unparalleled inductive effect makes the reaction site more electrophilic and, crucially, provides superior stabilization to the rate-determining Meisenheimer intermediate. This fundamental understanding allows for more informed substrate selection and reaction design, ultimately accelerating the discovery and development of novel chemical entities.
References
- Benchchem. (n.d.). Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Aromatic Substitution.
- Buncel, E., & Um, I. H. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 19(9), 14567–14585.
- Kodimuthali, A., Mungara, A., Prasunamba, P. L., & Pal, M. (2010). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 21(8), 1439-1445.
- Buncel, E., & Um, I. H. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5657-5667.
- Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?.
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- Ito, E., & Ohta, S. (2018). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 23(11), 2949.
- Chemistry LibreTexts. (2022). 8.5: Leaving Groups.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution.
- Londregan, A. T., et al. (2010). A new, two-step synthesis of 2-aminopyridines from 2-mercaptopyridine. Tetrahedron Letters, 51(48), 6241-6243.
- The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution. YouTube.
- Chapman, N. B., & Parker, R. E. (1951). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society (Resumed), 3301-3307.
- Ashenhurst, J. (2025). What Makes A Good Leaving Group?. Master Organic Chemistry.
- Shein, S. M., et al. (1977). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 46(9), 808-824.
- Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.
- ResearchGate. (2010). (PDF) A simple synthesis of aminopyridines: use of amides as amine source.
- INIS-IAEA. (2010). A simple synthesis of aminopyridines: use of amides as amine source.
- Szatylowicz, H., et al. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31, 1347-1360.
- Londregan, A. T., Jennings, S., & Wei, L. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254-5257.
Sources
- 1. scielo.br [scielo.br]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
A Comprehensive Guide to the Structural Validation of 2-Chloro-5-fluoro-3-nitropyridin-4-amine by Nuclear Magnetic Resonance (NMR) Spectroscopy
In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For novel heterocyclic compounds such as 2-Chloro-5-fluoro-3-nitropyridin-4-amine, a potential building block in drug discovery, precise structural elucidation is paramount.[1] This guide provides an in-depth, experimentally grounded framework for the validation of this specific molecular architecture using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple recitation of data, delving into the causal relationships between the molecule's electronic environment and its spectral output, thereby creating a self-validating analytical system.
The target molecule, this compound, possesses a unique substitution pattern on the pyridine ring. The interplay of potent electron-withdrawing groups (NO₂, Cl, F) and an electron-donating group (NH₂) creates a distinct electronic environment that serves as a spectral fingerprint, perfectly suited for interrogation by multi-dimensional NMR.
The Analytical Strategy: A Multi-Nuclear Approach
A single NMR experiment is often insufficient for absolute structural proof. Our strategy employs a synergistic combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by two-dimensional correlation spectroscopy, to build an unassailable case for the proposed structure. This multi-pronged approach allows for the complete assignment of all proton, carbon, and fluorine signals and, crucially, establishes the connectivity between these atoms.
Figure 2: Structure of this compound with atom numbering. [1]
¹H NMR Spectroscopy: The Lone Proton's Tale
The most striking feature of the ¹H NMR spectrum is the presence of only one signal in the aromatic region.
-
H-6 Proton: This proton is adjacent to the pyridine nitrogen and ortho to the fluorine atom. The strong deshielding effect of the ring nitrogen and the cumulative electron-withdrawing effects of the substituents will push this signal significantly downfield, likely in the range of δ 8.0-8.5 ppm . Crucially, this proton will couple to the nearby fluorine atom, resulting in a doublet. The through-space coupling constant, ³JHF, is typically in the range of 6-10 Hz .
-
Amine (NH₂) Protons: These protons are exchangeable and will likely appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature but can be expected around δ 7.0-8.0 ppm in DMSO-d₆. A definitive confirmation of this signal can be achieved by adding a drop of D₂O to the NMR tube, which will cause the amine proton signal to disappear due to proton-deuterium exchange.
¹⁹F NMR Spectroscopy: A Singular and Definitive Signal
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for fluorinated compounds. [2][3]
-
A single fluorine environment in the molecule means the ¹⁹F NMR spectrum will display one primary signal.
-
For a fluorine atom on an aromatic ring, the chemical shift is expected in the range of δ -110 to -130 ppm (relative to CFCl₃). [4]* This signal will be split by the adjacent H-6 proton. Therefore, the signal should appear as a doublet with a coupling constant (³JFH) that perfectly matches the ³JHF observed in the ¹H NMR spectrum, providing a powerful correlative confirmation.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum should exhibit five distinct signals for the five carbons of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents. Furthermore, C-F coupling provides an additional layer of structural verification. [5]
-
C-2 (bearing Cl): Expected around δ 145-155 ppm . Will exhibit a small coupling to fluorine (³JCF ≈ 3-5 Hz).
-
C-3 (bearing NO₂): Expected around δ 130-140 ppm . Will show a significant coupling to fluorine (³JCF ≈ 15-25 Hz).
-
C-4 (bearing NH₂): Expected around δ 140-150 ppm . Will show a large coupling to fluorine (²JCF ≈ 20-30 Hz).
-
C-5 (bearing F): This carbon is directly bonded to fluorine and will thus show the largest coupling constant (¹JCF ≈ 230-260 Hz). Its chemical shift will be around δ 150-160 ppm .
-
C-6 (bearing H): Expected to be the most upfield of the ring carbons, around δ 125-135 ppm . It will exhibit a significant two-bond coupling to fluorine (²JCF ≈ 20-30 Hz).
Table 1: Predicted NMR Data for this compound
| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | H-6 | 8.0 - 8.5 | Doublet (d) | ³JHF = 6-10 |
| -NH₂ | 7.0 - 8.0 (broad) | Singlet (br s) | - | |
| ¹⁹F | F-5 | -110 to -130 | Doublet (d) | ³JFH = 6-10 |
| ¹³C | C-2 | 145 - 155 | Doublet (d) | ³JCF ≈ 3-5 |
| C-3 | 130 - 140 | Doublet (d) | ³JCF ≈ 15-25 | |
| C-4 | 140 - 150 | Doublet (d) | ²JCF ≈ 20-30 | |
| C-5 | 150 - 160 | Doublet (d) | ¹JCF ≈ 230-260 | |
| C-6 | 125 - 135 | Doublet (d) | ²JCF ≈ 20-30 |
The Power of 2D NMR: Unambiguous Connectivity
While 1D NMR provides strong evidence, 2D correlation experiments like HSQC and HMBC are the final arbiters, leaving no room for ambiguity. [6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates protons with the carbons they are attached to. In this case, it will show a clear cross-peak connecting the ¹H signal of H-6 to the ¹³C signal of C-6. This definitively assigns both resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away. The following correlations are expected and would serve as conclusive proof of the structure:
-
H-6 will show cross-peaks to C-5 , C-4 , and C-2 .
-
The NH₂ protons will show correlations to C-4 , C-3 , and C-5 .
-
Figure 3: Expected key HMBC correlations for structural confirmation.
Comparison with Plausible Isomers
To demonstrate the discriminatory power of this NMR strategy, let's consider a plausible isomer and predict its divergent spectral features.
Alternative Structure: 2-Chloro-3-fluoro-5-nitropyridin-4-amine
| Feature | Target Molecule | Isomeric Alternative | Rationale for Difference |
| ¹H Signal (H-6) | Doublet (due to ³JHF) | Singlet | In the isomer, H-6 is too far from the fluorine atom (at C-3) for significant coupling. |
| ¹⁹F Signal | Doublet (due to ³JFH) | Singlet or very finely split multiplet | The fluorine at C-3 has no adjacent protons, so no large doublet splitting would be observed. |
| ¹³C Signal (C-3) | δ ≈ 130-140 ppm, d (³JCF ≈ 15-25 Hz) | δ ≈ 150-160 ppm, d (¹JCF ≈ 230-260 Hz) | The carbon is now directly bonded to fluorine, resulting in a massive one-bond coupling constant and a downfield shift. |
| ¹³C Signal (C-5) | δ ≈ 150-160 ppm, d (¹JCF ≈ 230-260 Hz) | δ ≈ 135-145 ppm, s | The carbon now bears a nitro group and is four bonds away from fluorine, so C-F coupling would be negligible. |
| HMBC from H-6 | Correlations to C-5(F) and C-4(NH₂) | Correlations to C-5(NO₂) and C-4(NH₂) | The HMBC correlations would map out a completely different connectivity pattern, immediately disproving the isomeric structure. |
This comparative analysis shows that the predicted NMR data for the correct structure is unique and can be easily distinguished from that of a closely related isomer.
Detailed Experimental Protocol
5.1. Sample Preparation
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to slow the exchange rate of the amine protons, allowing for their observation.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
5.2. NMR Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe for ¹H, ¹⁹F, and ¹³C frequencies.
-
Locking and Shimming: Lock on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to achieve optimal magnetic field homogeneity (indicated by narrow, symmetrical solvent peaks).
5.2.1. ¹H NMR Spectrum
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32, depending on concentration.
5.2.2. ¹⁹F NMR Spectrum
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Spectral Width: A range covering approximately -100 to -180 ppm.
-
Number of Scans: 64-128.
-
Reference: No external standard is needed if the spectrometer is calibrated, but data will be referenced to CFCl₃.
5.2.3. ¹³C{¹H} NMR Spectrum
-
Pulse Sequence: Standard proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus.
-
Relaxation Delay: 2 seconds.
5.2.4. 2D HSQC Spectrum
-
Pulse Sequence: Gradient-enhanced HSQC (e.g., hsqcedetgpsisp2.3).
-
Spectral Width: F2 (¹H): 0-10 ppm; F1 (¹³C): 0-180 ppm.
-
Number of Increments: 256 in the F1 dimension.
-
Number of Scans: 8-16 per increment.
5.2.5. 2D HMBC Spectrum
-
Pulse Sequence: Gradient-enhanced HMBC (e.g., hmbcgpndqf).
-
Spectral Width: F2 (¹H): 0-10 ppm; F1 (¹³C): 0-180 ppm.
-
Number of Increments: 400-512 in the F1 dimension.
-
Number of Scans: 16-32 per increment.
-
Key Parameter: Set the long-range coupling delay (typically optimized for J = 8-10 Hz) to observe 2- and 3-bond correlations.
Conclusion
The structural validation of this compound is not merely a matter of data collection but of logical deduction. By combining 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) NMR spectroscopy, a complete and irrefutable picture of the molecular architecture can be assembled. The predicted chemical shifts, multiplicities, and through-bond correlations detailed in this guide provide a robust template against which experimental data can be compared. Any significant deviation from this template would cast doubt on the proposed structure, while a close match provides authoritative confirmation. This rigorous, multi-faceted approach ensures the high level of scientific integrity required in modern chemical research.
References
- Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data.
Sources
- 1. This compound | C5H3ClFN3O2 | CID 22284013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
spectroscopic analysis of 2-Chloro-5-fluoro-3-nitropyridin-4-amine
An In-Depth Comparative Guide to the Spectroscopic Analysis of 2-Chloro-5-fluoro-3-nitropyridin-4-amine
Authored by: A Senior Application Scientist
Introduction: Defining the Molecular Signature
In the landscape of drug discovery and development, this compound (C₅H₃ClFN₃O₂) is a highly functionalized heterocyclic compound with significant potential as a synthetic intermediate.[1][2] Its utility stems from the unique arrangement of substituents on the pyridine ring: a chloro group, a fluoro group, a nitro group, and an amine group. Each of these moieties imparts distinct electronic and steric properties, making precise structural verification and purity assessment paramount.
This guide provides a comprehensive, comparative analysis of the spectroscopic profile of this compound. We move beyond a mere recitation of data, delving into the causal relationships between the molecular structure and its spectral output. By comparing its expected spectroscopic signature with that of structurally related analogues, we aim to equip researchers with the nuanced understanding required for unambiguous characterization. This document is designed to serve as a practical, field-proven resource for scientists engaged in medicinal chemistry, chemical synthesis, and quality control.
Strategic Overview of Spectroscopic Interrogation
The analytical workflow for a novel or complex small molecule like this compound involves a multi-technique approach to build a cohesive and irrefutable structural assignment. Each technique provides a unique piece of the puzzle, and their combined data constitute a robust analytical package.
Caption: General workflow for the spectroscopic characterization of a small molecule.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the initial and most crucial step, providing the molecular weight and, with high-resolution instruments, the elemental formula. The "nitrogen rule" is a foundational principle here: a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.
Expected Spectrum for this compound:
-
Molecular Formula: C₅H₃ClFN₃O₂
-
Molecular Weight: 191.55 g/mol [1]
-
Expected M+ Peak: The molecular ion peak (M⁺˙) in Electron Ionization (EI) MS would appear at m/z 191. Due to the presence of chlorine, a characteristic M+2 peak at m/z 193 will be observed with an intensity of approximately one-third that of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Comparative Analysis:
| Compound | Formula | MW (Nominal) | Key Difference from Target | Expected MS Signature Difference |
| Target: this compound | C₅H₃ClFN₃O₂ | 191 | - | M⁺˙ at m/z 191; M+2 at m/z 193. |
| Analogue 1: 2-Chloro-5-nitropyridin-4-amine | C₅H₄ClN₃O₂ | 173 | Lacks Fluorine | M⁺˙ shifts down by 18 amu to m/z 173. M+2 at 175. |
| Analogue 2: 2-Amino-4-chloro-5-nitropyridine [2] | C₅H₄ClN₃O₂ | 173 | Isomeric Form | While MW is the same, fragmentation patterns will differ due to substituent positions. |
Fragmentation Pathways: The fragmentation in EI-MS is driven by the stability of the resulting ions and radicals. For substituted pyridines, fragmentation can be complex, often involving rearrangements.[3][4] A plausible fragmentation pathway for the target compound would involve initial losses of small, stable molecules or radicals from the molecular ion.
Caption: Plausible EI-MS fragmentation pathways for the target molecule.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Shimadzu GCMS-QP series or equivalent).[5]
-
Ionization Method: Electron Ionization (EI) is chosen for its ability to produce rich, reproducible fragmentation patterns useful for library matching and structural elucidation.
-
Electron Energy: Set to 70 eV, the industry standard that provides sufficient energy to ionize and fragment most organic molecules effectively without causing excessive fragmentation.[6]
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms or equivalent).
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.[6]
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.
-
Infrared (IR) Spectroscopy: Mapping the Functional Groups
IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular "fingerprint."
Expected Spectrum and Key Vibrational Modes:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale and Commentary |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3400–3250 (two bands) | The presence of two distinct bands is a hallmark of a primary amine (-NH₂).[7] Their position indicates some degree of hydrogen bonding. |
| Amine (N-H) | Scissoring Bend | 1650–1580 | This bending vibration further confirms the primary amine.[7] |
| Nitro (N=O) | Asymmetric Stretch | 1550–1475 | Aromatic nitro groups display a very strong, characteristic absorption in this region.[8][9] This is one of the most easily identifiable peaks in the spectrum. |
| Nitro (N=O) | Symmetric Stretch | 1360–1290 | This second strong peak, coupled with the asymmetric stretch, provides definitive evidence for the -NO₂ group.[8][9] |
| Aromatic Ring | C=C / C=N Stretches | 1600–1450 | Multiple sharp bands are expected, characteristic of the pyridine ring. |
| Aryl-F | C-F Stretch | 1250–1100 | Strong absorption due to the high polarity of the C-F bond. |
| Aryl-Cl | C-Cl Stretch | 850–550 | Typically weaker and in the fingerprint region, but contributes to the overall spectral pattern. |
Comparative Analysis:
-
vs. 2-Chloro-5-nitropyridin-4-amine (Analogue 1): The IR spectrum of the target compound will be highly similar to this analogue, with the key addition of a strong C-F stretching band around 1250–1100 cm⁻¹.
-
vs. 2-Chloro-5-fluoro-3-aminopyridine (Hypothetical Analogue): This comparison highlights the nitro group. The spectrum of the analogue would lack the two intense N=O stretching bands at ~1500 cm⁻¹ and ~1350 cm⁻¹, which are dominant features in the target compound's spectrum.
Experimental Protocol: FTIR Analysis
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum, Bruker Tensor).
-
Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation. Alternatively, the KBr disk method can be used.[10]
-
Sample Preparation (ATR): Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact using the pressure clamp.
-
Data Acquisition:
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Perform a background scan of the empty ATR crystal before the sample scan. The instrument software will automatically subtract the background spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Analysis
The molecule has only one aromatic proton and two amine protons.
Expected Spectrum (in DMSO-d₆):
| Proton | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale and Commentary |
| -NH₂ | Broad singlet | 8.0 - 9.0 | Amine protons are exchangeable and often appear as a broad signal.[11] Their downfield shift is due to the electron-withdrawing nature of the nitro-substituted ring and potential intramolecular hydrogen bonding with the nitro group. The ¹H NMR for the non-fluorinated analogue shows this peak at 8.10 ppm.[12] |
| H-6 | Doublet | 8.5 - 9.0 | This lone aromatic proton is flanked by the ring nitrogen and the electron-withdrawing nitro group, leading to significant deshielding. It will be split into a doublet by the adjacent fluorine atom (³JHF coupling). Data for a similar compound, 2-chloro-5-nitropyridine, shows the H-6 proton at 9.2 ppm.[13] |
Causality Behind Choices: DMSO-d₆ is selected as the solvent because it is polar enough to dissolve the compound and its ability to form hydrogen bonds helps in observing the -NH₂ protons, which might be too broad or exchange too rapidly in other solvents.
¹³C NMR Analysis
The pyridine ring has five distinct carbon atoms.
Expected Spectrum (in DMSO-d₆):
| Carbon | Multiplicity (due to ¹⁹F) | Approx. Chemical Shift (δ, ppm) | Rationale and Commentary |
| C-2 (C-Cl) | Doublet | 145-155 | The carbon bearing the chlorine will be downfield. It will show a small coupling to the fluorine atom (³JCF). |
| C-3 (C-NO₂) | Doublet | 130-140 | The direct attachment to the strongly electron-withdrawing nitro group causes a downfield shift. It will exhibit coupling to the fluorine (²JCF). |
| C-4 (C-NH₂) | Doublet | 150-160 | The carbon attached to the amine group is typically shifted downfield. It will show coupling to the fluorine (²JCF). |
| C-5 (C-F) | Doublet | 155-165 | This carbon will be the most downfield due to the direct attachment of the highly electronegative fluorine atom. It will exhibit a very large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).[14] |
| C-6 (C-H) | Doublet | 140-150 | This carbon is adjacent to the ring nitrogen. It will be coupled to the fluorine atom (²JCF). |
Comparative Analysis: The key differentiator in the ¹³C NMR spectrum compared to the non-fluorinated analogue (Analogue 1) is the presence of C-F coupling. Every carbon signal will appear as a doublet (or a more complex multiplet if long-range H-C coupling is resolved). The C-5 signal, in particular, will be split by a very large coupling constant, immediately confirming the position of the fluorine atom.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (zgpg30).
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment without proton decoupling.
-
Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm relative to CFCl₃). The signal should appear as a doublet due to coupling with H-6.
-
Conclusion
The is a textbook example of leveraging a suite of analytical techniques for unambiguous structural confirmation. Mass spectrometry establishes the molecular formula, while IR spectroscopy provides a rapid check for the essential nitro and amine functional groups. It is, however, the detailed multiplet patterns in ¹H, ¹³C, and ¹⁹F NMR spectroscopy that deliver the final, irrefutable evidence of the precise arrangement of substituents on the pyridine core. By comparing the expected data with that of closely related analogues, researchers can confidently identify the unique spectral signatures—particularly those introduced by the fluorine atom—that define this valuable synthetic intermediate. The protocols and comparative data presented in this guide offer a robust framework for the successful characterization of this and other complex heterocyclic molecules.
References
- Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry.
- IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder.
- The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. (n.d.). ResearchGate.
- Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- Glenn, D. F., & Edwards, W. B. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 36(11), 1599-1604.
- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate.
- Sastrohamidjojo, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- This compound. (n.d.). PubChem.
- Nitropyridines: Synthesis and reactions. (2015). ResearchGate.
- Nitropyridines, Their Synthesis and Reactions. (1994). ResearchGate.
- Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry.
- 2-Chloro-5-nitropyridine. (n.d.). PubChem.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2011). ResearchGate.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Jaiswal, K., & Pandey, J. P. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science, 10(9), 525-529.
- 2-Chloro-5-nitropyridin-4-amine. (n.d.). PubChem.
- Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- 2-Chloro-5-nitropyridine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). MDPI.
- Structure of 2-chloro-5-nitro pyridine. (n.d.). ResearchGate.
- Le Guével, R., et al. (2011). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. The Journal of Organic Chemistry, 76(24), 10085–10095.
- 2-Chloro-5-fluoropyridin-3-amine. (n.d.). PubChem.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 2-Chloro-5-nitropyridine. (n.d.). NIST WebBook.
- 2-Chloro-5-nitropyridine. (n.d.). NIST WebBook.
- NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. (n.d.). ElectronicsAndBooks.
- Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
- 2-Amino-5-nitropyridine. (n.d.). NIST WebBook.
- 2-Amino-5-chloropyrimidine. (n.d.). NIST WebBook.
- 2-Amino-5-nitropyridine. (n.d.). NIST WebBook.
Sources
- 1. This compound | C5H3ClFN3O2 | CID 22284013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
- 13. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum [chemicalbook.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to 2-Chloro-5-fluoro-3-nitropyridin-4-amine Analogs as Kinase Inhibitors
This guide provides an in-depth comparative analysis of analogs based on the 2-chloro-5-fluoro-3-nitropyridin-4-amine scaffold, a promising framework in the design of targeted kinase inhibitors. We will delve into the synthetic rationale, structure-activity relationships (SAR), and the experimental methodologies used to evaluate these compounds, drawing upon field-proven insights and publicly available research data. While direct comparative studies on a broad series of this compound analogs are not extensively published, we will leverage data from closely related aminopyridine and aminopyrimidine scaffolds to elucidate the principles of their design and optimization as potent and selective kinase inhibitors.
Introduction: The Significance of the Substituted Pyridine Scaffold in Kinase Inhibition
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atom provides a key hydrogen bond acceptor, crucial for interaction with the hinge region of many protein kinases. The this compound core (Figure 1) is a highly functionalized starting point for the synthesis of a diverse library of kinase inhibitors. The electron-withdrawing nitro group and halogen atoms activate the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various side chains to probe the ATP-binding pocket of kinases.
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of small molecule kinase inhibitors that can selectively target specific kinases is a major focus of modern drug discovery. This guide will focus on analogs designed as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of kinases, which are frequently implicated in tumorigenesis.
Synthetic Strategies for Analog Development
The synthesis of analogs of this compound typically involves a multi-step process. A general synthetic route is outlined below, which allows for the introduction of diversity at the 2-position of the pyridine ring.
Step 1: Nucleophilic Aromatic Substitution. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic attack by a variety of amines. This allows for the introduction of a wide range of substituents, which can be designed to interact with different regions of the kinase ATP-binding pocket.
Step 2: Further Modification. The introduced substituent can be further modified to optimize properties such as potency, selectivity, and pharmacokinetic parameters.
Comparative Biological Evaluation: A Case Study on FGFR4 Inhibitors
To illustrate the principles of a comparative study, we will examine a series of aminopyrimidine and aminopyridine derivatives designed as selective inhibitors of FGFR4, a key oncogenic driver in certain cancers.[2] While the core of these molecules is slightly different from our primary topic, the structure-activity relationships (SAR) derived from this study provide invaluable insights for the design of this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of a selection of these analogs against FGFR4 is summarized in Table 1. The data highlights the critical role of specific substituents in determining potency and selectivity.
| Compound ID | Core Scaffold | R1 Group (at 2-position) | FGFR4 IC50 (nM) |
| BLU9931 (Reference) | Aminopyrimidine | 2,6-difluoro-3,5-dimethoxyphenyl | 3 |
| 6A | Aminopyridine | 2,6-difluoro-3,5-dimethoxyphenyl | 10 |
| 6O | Aminopyrimidine | 2-fluoro-3,5-dimethoxyphenyl | 5 |
| 6S | Aminopyrimidine | 2-fluoro-3,5-dimethoxyphenyl-6-methyl | 15 |
| 6E | Aminopyridine | 3,5-dimethoxyphenyl | >1000 |
| 6G | Aminopyrimidine | 3,5-dimethoxyphenyl | >1000 |
From this data, several key SAR insights can be drawn:
-
Importance of the 2-Anilino Moiety: The presence of a substituted aniline ring at the 2-position is crucial for potent FGFR4 inhibition.
-
Fluorine Substitution is Key: The presence of at least one fluorine atom on the aniline ring is critical for high potency. Compounds lacking this feature (6E and 6G) are significantly less active.[2]
-
Core Scaffold Influence: Both aminopyridine and aminopyrimidine cores can yield potent inhibitors, although the aminopyrimidine scaffold appears to be slightly more favorable in this series.
-
Impact of Methyl Groups: The addition of methyl groups to the core scaffold can influence activity, as seen in the slightly reduced potency of 6S compared to 6O.[2]
These findings strongly suggest that for the design of potent this compound based FGFR inhibitors, the focus should be on introducing appropriately substituted anilino groups at the 2-position, with a particular emphasis on fluorine-containing moieties.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a detailed methodology for a typical in vitro kinase inhibition assay used to determine the IC50 values of the compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human FGFR4 kinase domain.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ATP (Adenosine triphosphate).
-
Synthetic peptide substrate (e.g., poly-Glu-Tyr).
-
Test compounds serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
Procedure:
-
Add 5 µL of kinase buffer containing the FGFR4 enzyme to each well of a 384-well plate.
-
Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for ATP).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system. This involves a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mechanism of Action: Targeting the FGFR Signaling Pathway
FGFRs are receptor tyrosine kinases that, upon binding to their fibroblast growth factor (FGF) ligands, dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and differentiation. In many cancers, aberrant FGFR signaling drives tumor growth. The this compound analogs, by acting as ATP-competitive inhibitors, block the kinase activity of FGFR, thereby inhibiting these downstream signaling pathways and ultimately leading to a reduction in tumor cell proliferation and survival.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The comparative analysis of closely related aminopyridine and aminopyrimidine analogs has highlighted the critical importance of the 2-anilino substituent, particularly the presence of fluorine atoms, for achieving high potency against FGFR4.
Future research in this area should focus on the synthesis and evaluation of a broader range of 2-substituted analogs of this compound. Systematic exploration of the substituent effects on the aniline ring, as well as modifications to the core pyridine scaffold, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and the understanding of the underlying signaling pathways provided in this guide will serve as a valuable resource for researchers in this exciting field of drug discovery.
References
- Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link][3]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry. [Link][2]
Sources
- 1. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring the Purity of 2-Chloro-5-fluoro-3-nitropyridin-4-amine
For researchers, scientists, and drug development professionals, the integrity of a synthetic building block is paramount. The efficacy and safety of a final active pharmaceutical ingredient (API) are directly linked to the purity of its intermediates. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-Chloro-5-fluoro-3-nitropyridin-4-amine, a key intermediate in modern medicinal chemistry. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure the highest confidence in your material's quality.
The Synthetic Landscape: Anticipating Impurities in this compound
A robust purity assessment begins with an understanding of the synthetic route and the potential impurities that may arise. While specific proprietary syntheses may vary, a plausible route to this compound can be extrapolated from related pyridine chemistries. A likely precursor is a di- or tri-substituted pyridine that undergoes a series of halogenation, nitration, and amination steps.
A key challenge in the synthesis of polysubstituted pyridines is the control of regioselectivity. The directing effects of the existing substituents on the pyridine ring can lead to the formation of positional isomers. For instance, in the nitration of a chlorofluoropyridine precursor, the nitro group may be introduced at an undesired position, leading to isomeric impurities that can be difficult to separate due to their similar physicochemical properties.
Potential Impurities to Consider:
-
Starting Materials: Unreacted precursors from any stage of the synthesis.
-
Isomeric Impurities: Positional isomers arising from non-selective reactions, such as 2-Chloro-3-fluoro-5-nitropyridin-4-amine.[1]
-
Related Substances: Byproducts from side reactions, such as hydrolysis of the chloro group to a hydroxyl group or over-nitration.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Inorganic Salts: Byproducts from reactions and work-up procedures.
A Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is essential for a comprehensive purity profile. No single technique can provide all the necessary information. Here, we compare the most powerful and commonly employed methods for the analysis of this compound.
Workflow for Comprehensive Purity Assessment
Caption: A typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC with UV detection is the cornerstone of purity assessment for non-volatile organic compounds. Its versatility and sensitivity make it ideal for separating the target compound from a wide range of potential impurities.
Why HPLC is a Primary Choice:
-
Broad Applicability: HPLC is suitable for a wide range of compounds, including those that are non-volatile or thermally labile, which is a key advantage over GC-MS.[2][3][4]
-
High Resolution: Modern HPLC columns provide excellent separation of closely related compounds, including positional isomers.
-
Quantitative Accuracy: When properly validated, HPLC-UV provides highly accurate and precise quantification of the main component and its impurities.
Experimental Protocol: A Validated HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to resolve a range of impurities with different polarities. A typical mobile phase could be a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20-22 min: Linear gradient back to 95% A, 5% B
-
22-27 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of around 254 nm is likely to provide good sensitivity for the parent compound and related aromatic impurities.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach
While HPLC is the primary technique, GC-MS serves as an excellent orthogonal method, providing separation based on a different principle (volatility and boiling point). This is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.
The Value of GC-MS:
-
Superior for Volatiles: GC-MS is the gold standard for analyzing residual solvents and other volatile organic impurities.[3][4]
-
Orthogonal Selectivity: Provides a different separation mechanism compared to HPLC, increasing the confidence in the overall purity assessment.
-
Structural Information: The mass spectrometer provides valuable structural information for the identification of unknown impurities.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A GC system coupled with a mass spectrometer and a headspace autosampler.
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 250°C at 10°C/min.
-
Final hold: 5 minutes at 250°C.
-
-
Headspace Parameters:
-
Vial equilibration temperature: 80°C.
-
Vial equilibration time: 20 minutes.
-
-
Mass Spectrometer: Operated in full scan mode to identify a wide range of potential solvents.
Quantitative NMR (qNMR): The Power of Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment.[5] Unlike chromatographic techniques that provide a relative purity based on peak area percentages, qNMR can determine the absolute purity (w/w %) of a compound against a certified internal standard.
Why qNMR is a Game-Changer:
-
Absolute Quantification: Provides a direct measure of the mass fraction of the analyte in a sample.[5]
-
Universal Detection: NMR is inherently quantitative for all molecules containing the observed nucleus (e.g., ¹H or ¹⁹F), provided that a signal can be resolved and integrated.
-
Structural Confirmation: Simultaneously provides structural confirmation of the main component and any observable impurities.
Given the presence of fluorine in this compound, both ¹H and ¹⁹F qNMR are highly valuable. ¹⁹F qNMR is particularly advantageous due to the wider chemical shift range and lower background noise, which often leads to better signal separation and higher accuracy.[6][7]
Experimental Protocol: ¹⁹F qNMR for Absolute Purity
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Internal Standard: A certified reference material with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluoroacetic acid or another suitable fluorinated standard).[8]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-precision NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to allow for full relaxation of the nuclei.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate the signals of the analyte and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Elemental Analysis: The Fundamental Check of Composition
Elemental analysis provides the percentage composition of elements (C, H, N, Cl, F) in the sample. This technique is a fundamental and independent verification of the compound's identity and purity. For a pure sample of this compound (C₅H₃ClFN₃O₂), the theoretical elemental composition should be met within a narrow tolerance (typically ±0.4%).[9]
The Role of Elemental Analysis:
-
Confirms Empirical Formula: Verifies that the elemental composition of the synthesized compound matches the theoretical values.
-
Detects Inorganic Impurities: Can indicate the presence of inorganic salts or other non-carbon-containing impurities that may not be detected by other methods.
-
Orthogonal Purity Check: Provides a purity assessment that is independent of the chromatographic and spectroscopic properties of the molecule.
Data Interpretation:
The experimentally determined percentages of C, H, N, Cl, and F are compared to the calculated theoretical values. A significant deviation can indicate the presence of impurities. For instance, a higher-than-expected carbon percentage might suggest the presence of a solvent impurity with a high carbon content.
Comparison of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for isomers, excellent for routine quality control, quantitative. | Not suitable for volatile compounds, requires a chromophore for detection. | Primary purity assessment, detection of non-volatile organic impurities. |
| GC-MS | Separation based on volatility and boiling point. | Excellent for volatile and semi-volatile compounds, provides structural information (MS). | Not suitable for non-volatile or thermally labile compounds.[3][4] | Analysis of residual solvents and other volatile impurities. |
| qNMR | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei. | Absolute quantification, provides structural information, non-destructive.[5] | Lower sensitivity than chromatographic methods, requires a certified internal standard. | Accurate determination of absolute purity (w/w %), structural confirmation. |
| Elemental Analysis | Combustion of the sample to determine the percentage of each element. | Confirms elemental composition, detects inorganic impurities. | Does not provide information on the nature of organic impurities, less sensitive to small amounts of impurities with similar elemental composition. | Verification of the empirical formula and detection of inorganic impurities. |
Alternatives to this compound in Drug Discovery
In medicinal chemistry, the concept of bioisosteric replacement is often employed to optimize the properties of a lead compound. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[10] While this compound is a valuable building block, medicinal chemists may explore alternatives to fine-tune a molecule's ADME (absorption, distribution, metabolism, and excretion) properties, potency, or selectivity.
Examples of Bioisosteric Replacements for the Nitropyridine Scaffold:
-
Replacement of the Nitro Group: The nitro group is often a liability in drug candidates due to potential metabolic reduction to toxic species. It can be replaced with other electron-withdrawing groups such as a cyano (-CN), trifluoromethyl (-CF₃), or a sulfone (-SO₂R) group.
-
Modification of the Pyridine Ring: The pyridine ring itself can be replaced with other heterocycles like pyrimidines, pyrazines, or even non-aromatic bicyclic systems to alter the molecule's three-dimensional shape and basicity.[11]
The choice of an alternative is highly dependent on the specific biological target and the desired property modulations.
Conclusion
Ensuring the purity of this compound is a critical step in the drug development process. A comprehensive analytical strategy employing a combination of orthogonal techniques is essential for a complete and accurate purity assessment. HPLC-UV serves as the primary tool for routine analysis, while GC-MS is crucial for volatile impurities. Quantitative NMR provides an invaluable method for determining absolute purity and confirming the structure. Finally, elemental analysis offers a fundamental check of the compound's elemental composition. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can have the highest confidence in the quality of this important pharmaceutical intermediate.
References
- Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw m
- Exploring 2-Chloro-3-fluoro-5-nitropyridine: A Key Pharmaceutical Intermedi
- Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different dosage forms. Uppsala University.
- CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Scientific.
- Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separ
- Quantitative Method of Fluorine-NMR. HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- 4-Amino-2-chloro-3-nitropyridine Formula. ECHEMI.
- Process for preparation of nitropyridine derivatives.
- Process for preparing 2-amino-5-chloropyridine.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- Method for preparing 2-chloro-5-nitropyridine.
- Preparation method of high-yield 2-chloro-5-nitropyridine.
- The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- 2-Amino-4-chloro-5-nitropyridine. Chem-Impex.
- Determination of Fluorine and Chlorine in Organic Compounds.
- GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
- HPLC vs GC: Wh
- Laboratory of Organic Elemental Analysis.
- GC Vs.
- An International Study Evaluating Elemental Analysis. PMC - PubMed Central.
- Determination of Fluorine and Chlorine in Organic Compounds. Analytical Chemistry.
- This compound | C5H3ClFN3O2 | CID 22284013. PubChem.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Unexpected Discovery of Satur
- HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
- 4-Amino-2-chloropyridine: Applic
- 4-Amino-2-chloro-5-nitro pyridine. Chem-Impex.
- Bioisosteres of Common Functional Groups.
- bioisosteres. Enamine.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Ester and Amide Bioisosteres. Cambridge MedChem Consulting.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Pyrimidine synthesis. Organic Chemistry Portal.
- 2-Chloro-5-nitropyridine. PMC - NIH.
Sources
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different dosage forms [uu.diva-portal.org]
- 7. Quantitative Method of Fluorine-NMR - HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD [en.chemfish.com]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drughunter.com [drughunter.com]
- 11. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers
This guide offers an objective comparison of the biological efficacy of different nitropyridine isomers, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. While direct comparative studies on the parent nitropyridine isomers (2-nitropyridine, 3-nitropyridine, and 4-nitropyridine) are limited in publicly available literature, this document synthesizes findings from various studies on their derivatives to provide critical insights into their structure-activity relationships and therapeutic potential.[1] Experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways are presented to aid researchers, scientists, and drug development professionals in their work.
The position of the electron-withdrawing nitro group on the pyridine ring fundamentally alters the molecule's electronic distribution, polarity, and steric profile. These changes, in turn, dictate how each isomer and its derivatives interact with biological targets, leading to a diverse range of activities. This guide will explore these differences, providing a framework for understanding and predicting the biological function of this important class of heterocyclic compounds.[1][2]
Comparative Biological Activity: A Data-Driven Overview
The therapeutic potential of nitropyridine derivatives spans multiple domains. The following sections consolidate experimental data to highlight the distinct activities associated with the isomeric forms.
Anticancer Activity
Nitropyridine derivatives have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the isomer.[3][4] Notably, derivatives of 3-nitropyridine have shown exceptional potency.
3-Nitropyridine Derivatives as Potent Microtubule-Targeting Agents: Certain analogues of 3-nitropyridine have been identified as highly effective microtubule-destabilizing agents.[5] They function by binding to the colchicine-binding site on tubulin, which inhibits its polymerization into microtubules. This disruption of the cellular microtubule network is catastrophic for rapidly dividing cancer cells, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis.[1][5] This mechanism is particularly effective as it selectively targets the proliferative nature of cancer cells.[5]
Cytotoxicity Across Isomeric Derivatives: The cytotoxic effects of various nitropyridine derivatives have been evaluated against a range of human cancer cell lines. The data, summarized in Table 1, reveals that while derivatives from all isomers can exhibit activity, 3-nitropyridine analogues often display superior potency with IC50 values in the nanomolar range.[1]
Data Presentation: Comparative Anticancer Activity
Table 1: Anticancer Activity of Representative Nitropyridine Derivatives (IC₅₀ Values)
| Isomer Base | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2-Nitropyridine | 2-Amino-5-nitropyridine derivative | MCF-7 (Breast) | 6.41 | [1] |
| 2-Nitropyridine | 2-Amino-5-nitropyridine derivative | HepG2 (Liver) | 7.63 | [1] |
| 3-Nitropyridine | Analogue (4AZA2891) | HT-29 (Colon) | 0.0054 | [1] |
| 3-Nitropyridine | Analogue (4AZA2996) | HT-29 (Colon) | 0.0040 | [1] |
| 2-Nitropyridine | 5-Nitropicolinic acid | Human NEU3 Inhibition | 0.04-0.079 | [1] |
| 2-Nitropyridine | Platinum(II) complex | DLD-1 (Colon) | Varies |[3] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.
Antimicrobial Activity
The nitropyridine scaffold is a well-established pharmacophore in antimicrobial drug discovery.[6][7] The nitro group is often crucial for activity, as it can be bioreduced within microbial cells to generate reactive nitrogen species (e.g., nitroso and hydroxylamine intermediates) that damage DNA and other critical macromolecules.[7][8][9]
The position of the nitro group influences the compound's reduction potential and its ability to penetrate the microbial cell wall. Derivatives of 2- and 3-nitropyridine have demonstrated broad-spectrum activity. For instance, certain 2-amino-5-nitropyridine complexes show antibacterial efficacy comparable to standard antibiotics like ciprofloxacin.[3][10] Furthermore, 4-nitropyridine-N-oxide has been noted for its ability to inhibit the formation of bacterial biofilms, a key factor in persistent infections.[10]
Data Presentation: Comparative Antimicrobial Activity
Table 2: Antimicrobial Activity of Representative Nitropyridine Derivatives (MIC Values)
| Isomer Base | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 2-Nitropyridine | 2-Amino-5-nitropyridine complex | S. aureus | 12.5–50 | [1] |
| 2-Nitropyridine | 2-Amino-5-nitropyridine complex | E. coli | 12.5–50 | [1] |
| 2-Nitropyridine | 2-Amino-5-nitropyridine complex | C. albicans | 12.5-25 | [1] |
| 2-Nitropyridine | Pyrido[2,3-d]pyrimidine (2-Nitrophenyl) | S. aureus | 50 | [1] |
| 3-Nitropyridine | 2-chloro-5-nitropyridine derivative | B. subtilis | 62.5 | [3] |
| 4-Nitropyridine | Pyrido[2,3-d]pyrimidine (4-Nitrophenyl) | S. aureus | >100 |[1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. A lower value indicates higher potency.
Enzyme Inhibition
Beyond cytotoxicity and antimicrobial effects, nitropyridine isomers serve as scaffolds for potent enzyme inhibitors.[11][12] This activity is highly specific, with the isomeric structure being key to fitting into the active site of the target enzyme. For example, a derivative of 2-nitropyridine has been shown to be a dual inhibitor of chymotrypsin and urease, enzymes implicated in digestive processes and bacterial pathogenesis, respectively.[3] Other derivatives have been developed as potent inhibitors of various kinases, such as JAK2 and GSK3, which are critical targets in cancer and inflammatory diseases.[13]
Mechanisms of Action and Signaling Pathways
The biological activities of nitropyridine isomers are mediated through diverse mechanisms. The position of the nitro group is a key determinant of the molecule's interaction with its biological target.[1]
Inhibition of Tubulin Polymerization by 3-Nitropyridine Analogues
As previously mentioned, 3-nitropyridine derivatives can act as potent anticancer agents by disrupting microtubule dynamics. The process begins with the compound binding to the colchicine site on β-tubulin, preventing its polymerization with α-tubulin to form microtubules. This leads to a cascade of cellular events culminating in apoptosis.
Caption: General mechanisms of nitropyridine-induced cellular cytotoxicity.
Key Experimental Methodologies
To ensure the reproducibility and validity of findings, standardized protocols are essential. The following are detailed, self-validating methodologies for assessing the key biological activities of nitropyridine isomers.
Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the nitropyridine isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is the lowest concentration that inhibits visible growth.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the nitropyridine isomer in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) directly in a 96-well plate (50 µL/well).
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Conclusion
The analysis of nitropyridine isomers and their derivatives reveals a rich and diverse landscape of biological activity. The position of the nitro group is a critical determinant of function, profoundly influencing the compound's therapeutic potential.
-
3-Nitropyridine derivatives stand out for their potent anticancer activity, particularly as microtubule-targeting agents with nanomolar efficacy. [1][5]* 2-Nitropyridine derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents. [1][3]* 4-Nitropyridine derivatives , such as 4-nitropyridine-N-oxide, show promise in specialized applications like the inhibition of bacterial biofilms. [10] While this guide synthesizes data from a wide array of derivatives to infer structure-activity relationships, it also highlights a clear gap in the literature: the lack of direct, side-by-side comparative studies of the parent 2-, 3-, and 4-nitropyridine isomers. Such research would be invaluable for establishing baseline activities and providing a more robust foundation for the rational design of next-generation therapeutic agents based on this versatile chemical scaffold.
References
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]
- van der Meer, D., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PMC - PubMed Central. [Link]
- PubChem. (n.d.). 3-Nitropyridine.
- PubChem. (n.d.). 4-Nitropyridine.
- Dastmalchi, S., et al. (n.d.). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
- PubChem. (n.d.). 4-Nitropyridine N-oxide.
- Bakke, J. M., & Ranes, E. (2025). Nitropyridines, Their Synthesis and Reactions.
- Houston, D. R., et al. (n.d.). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition.
- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]
- van der Meer, D., et al. (n.d.). Structure-dependent in vitro cytotoxicity of the isomeric complexes [Ru(L)2Cl2] (L=o-tolylazopyridine and 4-methyl-2-phenylazopy. SciSpace. [Link]
- Bakke, J. M., & Ranes, E. (2025). Nitropyridines: Synthesis and reactions.
- Semantic Scholar. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- Chempanda. (n.d.).
- Kaczmarek, K., et al. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]
- Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. [Link]
- Staszowska-Karkut, M., & Materska, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
- Dongre, R. S., et al. (n.d.). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry (RSC Publishing). [Link]
- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
- El-Sayed, N. F., et al. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC - PubMed Central. [Link]
- Staszowska-Karkut, M., & Materska, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. PMC - PubMed Central. [Link]
- Alpan, A. S., et al. (2023).
- Orozco-Castañeda, C. E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Chloro-5-fluoro-3-nitropyridin-4-amine
Introduction
2-Chloro-5-fluoro-3-nitropyridin-4-amine is a highly functionalized pyridine derivative, a structural motif of significant interest to researchers in medicinal and agricultural chemistry. Its array of functional groups—a halogen at C2, a fluorine at C5, a nitro group at C3, and an amine at C4—makes it a versatile intermediate for the synthesis of complex molecular targets, including kinase inhibitors and other biologically active compounds.
The synthesis of such an electron-deficient and sterically hindered molecule is non-trivial. Traditional synthetic routes often rely on aggressive, hazardous, and sometimes low-yielding reagents. This guide provides a comparative analysis of established versus alternative reagents for a plausible synthetic pathway. We will dissect each critical transformation, evaluating reagents based on yield, safety, operational simplicity, and environmental impact. The insights provided are intended to empower researchers, scientists, and drug development professionals to make informed decisions that enhance efficiency and safety in the laboratory and during scale-up.
Proposed Synthetic Pathway: A Strategic Overview
A logical and convergent synthesis begins with a readily available precursor and strategically introduces the required functional groups in an order that leverages their inherent directing effects. We propose a four-step sequence starting from 4-hydroxy-2-pyridone. This pathway is designed to control regiochemistry and build molecular complexity systematically.
Caption: Proposed four-step synthetic pathway to the target compound.
Step 1: Electrophilic Fluorination of 4-Hydroxy-2-pyridone
The introduction of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. This initial step establishes the crucial C5-F bond. The enolic nature of the starting material makes it susceptible to electrophilic attack.
Reagent Comparison
| Reagent | Typical Conditions | Advantages | Disadvantages & Safety Concerns |
| Elemental Fluorine (F₂) | Diluted in inert gas (N₂), specialized apparatus | High atom economy. | Extremely toxic, corrosive, and violently reactive; requires expert handling and dedicated equipment.[1][2] |
| Selectfluor® (F-TEDA-BF₄) | Acetonitrile or other polar aprotic solvents, room temp. to 80 °C | Crystalline solid, stable, easy to handle, high yields, excellent regioselectivity.[1][2] | Relatively expensive, generates stoichiometric amine waste. |
| N-Fluorobenzenesulfonimide (NFSI) | Aprotic solvents (DCM, MeCN), often with a catalyst | Stable crystalline solid, milder than Selectfluor®, versatile for C-H fluorination.[3][4] | May require catalytic activation for less reactive substrates. |
Scientific Rationale: While elemental fluorine is the most atom-economical source, its extreme reactivity and toxicity make it unsuitable for general laboratory use.[1][2] Modern electrophilic N-F reagents, such as Selectfluor®, have become the gold standard. These reagents are stable, crystalline solids that are significantly safer and easier to handle while providing excellent yields and selectivity for the fluorination of electron-rich aromatic and heterocyclic systems.[4][5] NFSI offers a similar safety profile and is also a viable alternative, sometimes offering complementary reactivity.[3]
Experimental Protocol: Fluorination with Selectfluor®
-
To a stirred solution of 4-hydroxy-2-pyridone (1.0 eq) in acetonitrile (10 mL/g), add Selectfluor® (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-6 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 5-fluoro-4-hydroxy-2-pyridone.
Step 2: Dichlorination of 5-Fluoro-4-hydroxy-2-pyridone
This transformation converts the pyridone tautomer into the corresponding dichloro derivative, which is essential for the subsequent selective amination. This step effectively aromatizes the ring and installs a key leaving group.
Reagent Comparison
| Reagent | Typical Conditions | Advantages | Disadvantages & Safety Concerns |
| Phosphorus Oxychloride (POCl₃) | Neat or with PCl₅, 100-120 °C | Inexpensive, widely used, effective for pyridone chlorination.[6][7] | Highly corrosive and moisture-sensitive; generates acidic phosphorus byproducts requiring careful quenching and disposal. |
| Phosgene (COCl₂) / Diphosgene | With a catalyst (e.g., DMF) in an inert solvent | Can be used at lower temperatures; byproducts (HCl, CO₂) are gaseous. | Phosgene is extremely toxic; requires a well-ventilated fume hood and careful handling procedures.[8] |
| Oxalyl Chloride / SOCl₂ with DMF | Inert solvent (e.g., DCE, Toluene), 60-110 °C | Forms Vilsmeier-Haack reagent in situ; milder than POCl₃; gaseous byproducts (CO, CO₂, HCl, SO₂). | Can be expensive for large-scale synthesis; oxalyl chloride and thionyl chloride are corrosive and moisture-sensitive. |
Scientific Rationale: Phosphorus oxychloride is the traditional workhorse for this transformation due to its low cost and effectiveness.[6][7] However, its harsh reaction conditions and problematic waste stream have driven the search for alternatives. Reagents like phosgene or its safer liquid surrogate, diphosgene, can achieve the chlorination under milder conditions.[8] An increasingly popular alternative is the use of oxalyl chloride or thionyl chloride with a catalytic amount of DMF. This system generates the reactive Vilsmeier reagent in situ, which efficiently chlorinates the pyridone, often with a cleaner reaction profile and simpler workup.
Experimental Protocol: Dichlorination with POCl₃
-
Caution: Perform this reaction in a well-ventilated fume hood. POCl₃ is highly corrosive.
-
Carefully add 5-fluoro-4-hydroxy-2-pyridone (1.0 eq) to phosphorus oxychloride (5-10 eq) at room temperature.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a solid base (e.g., sodium carbonate) or a concentrated aqueous solution of sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-5-fluoropyridine.
Step 3: Selective Amination of 2,4-Dichloro-5-fluoropyridine
Regioselectivity is the primary challenge in this step. Nucleophilic aromatic substitution (SNAr) must occur selectively at the C4 position over the C2 position. The inherent electronics of the pyridine ring, influenced by the fluorine at C5, typically favor attack at C4.
Sources
- 1. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Fluorination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 6. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 8. JP3346011B2 - Method for producing pyridines having chlorine atom at α-position - Google Patents [patents.google.com]
A Comparative Guide to the Characterization of 2-Chloro-5-fluoro-3-nitropyridin-4-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization data for 2-Chloro-5-fluoro-3-nitropyridin-4-amine, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data for this specific compound in the public domain, this guide also presents a comparative analysis with its close structural analogs. By examining the characterization data of these related compounds, we can infer the expected properties of this compound and provide a robust framework for its analysis and utilization.
Introduction to this compound
This compound belongs to the class of substituted pyridines, which are pivotal scaffolds in the development of novel pharmaceuticals and functional materials. The presence of multiple reactive sites—a chloro group, a fluoro group, a nitro group, and an amine group—on the pyridine ring makes it a versatile intermediate for a wide range of chemical transformations. Understanding its physicochemical and spectroscopic properties is crucial for its effective application in research and development.
Physicochemical Properties
| Property | This compound[1] | 2-Chloro-5-nitropyridin-4-amine[2] | 2-Chloro-5-fluoropyridin-3-amine[3] | 2-Amino-4-chloro-5-nitropyridine[4] |
| Molecular Formula | C₅H₃ClFN₃O₂ | C₅H₄ClN₃O₂ | C₅H₄ClFN₂ | C₅H₄ClN₃O₂ |
| Molecular Weight | 191.55 g/mol | 173.56 g/mol | 146.55 g/mol | 173.56 g/mol |
| CAS Number | 405230-90-2 | 2604-39-9 | 884495-37-8 | 24484-96-6 |
| Appearance | Not available | Light yellow to brown powder[4] | Not available | Light yellow to brown powder[4] |
| Melting Point | Not available | 155-156 °C | Not available | Not available |
Comparative Spectroscopic Analysis
To predict the spectroscopic characteristics of this compound, we will analyze the available data for its structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectrum of this compound:
The ¹H NMR spectrum is expected to show two main signals: a broad singlet for the amine protons (-NH₂) and a singlet or a doublet for the aromatic proton on the pyridine ring.
-
Amine Protons (-NH₂): A broad signal is anticipated in the region of 5.0-8.0 ppm. The chemical shift and broadness are influenced by solvent, concentration, and temperature due to hydrogen bonding and proton exchange.[5]
-
Aromatic Proton (C6-H): A single aromatic proton is present. Due to coupling with the adjacent fluorine atom, this proton is expected to appear as a doublet in the downfield region (δ 8.0-9.0 ppm).
¹H NMR Data of an Analog: 4-Amino-2-chloro-3-nitropyridine [6]
-
δ 7.91 (d, J = 6.0 Hz, 1H)
-
δ 7.37 (s, 2H, -NH₂)
-
δ 6.83 (d, J = 6.0 Hz, 1H)
Expected ¹³C NMR Spectrum of this compound:
The ¹³C NMR spectrum will provide information about the carbon framework. The chemical shifts are influenced by the electronegativity of the substituents.
-
C-Cl (C2): Expected around δ 145-155 ppm.
-
C-NO₂ (C3): Expected around δ 130-140 ppm.
-
C-NH₂ (C4): Expected around δ 140-150 ppm.
-
C-F (C5): Expected to show a large coupling constant (¹JCF) and resonate around δ 150-160 ppm.
-
C-H (C6): Expected around δ 110-120 ppm.
¹³C NMR Data of an Analog: 4-Amino-2-chloro-3-nitropyridine [6]
-
δ 149.54, 149.24, 142.69, 142.33, 122.45
Infrared (IR) Spectroscopy
Expected FT-IR Spectrum of this compound:
The IR spectrum will show characteristic absorption bands for the amine, nitro, and aromatic moieties.
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are expected for the primary amine group (asymmetric and symmetric stretching).[7]
-
N-O Stretching (Nitro Group): Two strong absorption bands are anticipated, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.[8]
-
C=C and C=N Stretching (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretching: A strong band in the 1000-1400 cm⁻¹ region.
-
C-Cl Stretching: A band in the 600-800 cm⁻¹ region.
FT-IR Data of a Related Compound: 2-Chloro-5-nitropyridine While not a direct analog with an amine group, the IR spectrum of 2-chloro-5-nitropyridine shows the characteristic nitro group absorptions, which would be expected to be similar in the target molecule.
Mass Spectrometry (MS)
Expected Mass Spectrum of this compound:
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 191, with an isotopic peak at m/z 193 due to the presence of the ³⁷Cl isotope. The relative intensity of the M+2 peak should be approximately one-third of the M⁺ peak.
-
Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂), the chloro group (-Cl), and other small molecules.
Mass Spectrometry Data of an Analog: 2-Chloro-5-nitropyridine
-
The GC-MS data for 2-chloro-5-nitropyridine shows a molecular ion at m/z 158 and a prominent fragment at m/z 112, corresponding to the loss of NO₂.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra. The causality behind these steps is to obtain high-resolution spectra for accurate structural elucidation.
Workflow for NMR Analysis
Caption: Standard workflow for NMR analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for polar compounds containing amine protons.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Tune and match the probe for the appropriate nuclei (¹H and ¹³C). This maximizes the signal-to-noise ratio.
-
Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set appropriate parameters, including the spectral width, number of scans, and relaxation delay. A longer relaxation delay is crucial for accurate integration, especially in quantitative NMR.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the raw data to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts and coupling patterns to the corresponding nuclei in the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes how to obtain an FT-IR spectrum, which is essential for identifying the functional groups present in the molecule.
Workflow for FT-IR Analysis
Caption: Standard workflow for FT-IR analysis.
Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.
-
Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
-
Background Spectrum:
-
Acquire a background spectrum. This measures the absorbance of the ambient atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify the wavenumbers of the major absorption bands and correlate them to specific functional groups.
-
Mass Spectrometry (MS)
This protocol details the acquisition of a mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Workflow for Mass Spectrometry Analysis
Caption: Standard workflow for Mass Spectrometry analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Set the ionization source parameters (e.g., electrospray ionization - ESI) and mass analyzer settings. Positive ion mode is typically suitable for amine-containing compounds.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to gain further structural information. Tandem mass spectrometry (MS/MS) can be employed for more detailed fragmentation analysis.[5]
-
Conclusion
While a complete experimental dataset for this compound is not currently available in the public literature, this guide provides a comprehensive framework for its characterization. By leveraging the data from structurally similar compounds and employing standardized analytical protocols, researchers can confidently identify and utilize this versatile building block in their synthetic endeavors. The provided protocols and comparative data serve as a valuable resource for drug development professionals and scientists working with substituted pyridines.
References
- Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587.
- Kleinpeter, E., Thomas, S., Brühl, I., & Heilmann, D. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(6), 1198-1205.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10910058, 2-Chloro-5-nitropyridin-4-amine.
- Grube, M., & Zarina, D. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology & Biotechnology, 35(11), 1545–1549.
- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
- Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS.
- Oregon State University. (n.d.). Spectroscopy of Amines.
- ResearchGate. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
- PubMed Central. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4071694, 4-Chloro-3-nitropyridin-2-amine.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
- ResearchGate. (2015). Detection of hazardous aromatic amines by mass spectrometry methods.
- Google Patents. (n.d.). EP1064265B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
- InfinityLab. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 22284013, this compound.
- The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
- Massachusetts Institute of Technology. (n.d.). FTIR SPECTROPHOTOMETER.
- UCLA Chemistry. (n.d.). IR: nitro groups.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 44754868, 2-Chloro-5-fluoropyridin-3-amine.
- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- PubMed Central. (2014). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega, 4(1), 8799-8809.
- PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302.
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 607248, 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
- PubMed. (2008). 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o430.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine.
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
- ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
Sources
- 1. sciex.com [sciex.com]
- 2. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. agilent.com [agilent.com]
- 5. 4-Amino-2-chloro-3-nitropyridine | 2789-25-5 [chemicalbook.com]
- 6. shimadzu.com [shimadzu.com]
- 7. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Chloro-5-fluoro-3-nitropyridin-4-amine Derivatives
Introduction: The Criticality of Selectivity in Drug Discovery
The journey of a drug candidate from a promising hit to a marketable therapeutic is fraught with challenges, with a significant number of failures attributed to off-target effects. These unintended interactions, arising from the cross-reactivity of a compound with proteins other than its intended target, can lead to a spectrum of adverse outcomes, from diminished efficacy to severe toxicity. For medicinal chemists and drug development professionals working with novel scaffolds like 2-Chloro-5-fluoro-3-nitropyridin-4-amine derivatives, a thorough understanding and early assessment of cross-reactivity are not just regulatory hurdles but fundamental pillars of a successful drug discovery program.
This guide provides a comprehensive, experience-driven framework for designing, executing, and interpreting cross-reactivity studies for this specific class of compounds. We will move beyond rote protocol recitation to explore the underlying scientific rationale, enabling you to build a robust and self-validating selectivity profile for your molecules of interest.
The this compound core is a versatile scaffold, and its derivatives are being investigated for a range of therapeutic applications. However, the electron-withdrawing nature of the nitro and fluoro groups, combined with the reactivity of the chloro substituent, necessitates a proactive approach to identifying potential off-target interactions. This guide will equip you with the necessary tools and intellectual framework to de-risk your lead candidates and accelerate their path to the clinic.
Designing a Cross-Reactivity Screening Strategy
A well-designed cross-reactivity study begins not in the lab, but with a careful in silico and literature-based assessment. The goal is to intelligently select a panel of off-targets that are most likely to interact with your compound class.
Target Nomination: Where to Look for Off-Targets
The initial step is to identify potential off-targets based on several factors:
-
Structural Homology: Compare the primary target of your this compound derivatives with other proteins that share a similar binding site architecture. For instance, if your primary target is a kinase, your cross-reactivity panel should include a diverse set of kinases from different families.
-
Known "Promiscuous" Targets: A number of proteins are notorious for their ability to bind a wide range of small molecules. These "frequent hitters" should always be included in a standard cross-reactivity panel. Key examples include certain cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6), the hERG channel, and various G-protein coupled receptors (GPCRs).
-
In Silico Profiling: Utilize computational tools to dock your lead compounds against a virtual library of protein structures. While not a substitute for experimental data, this approach can help prioritize potential off-targets and highlight unexpected interactions.
Workflow for Designing a Cross-Reactivity Study
The following diagram illustrates a logical workflow for designing a comprehensive cross-reactivity study.
Caption: A logical workflow for designing and executing a cross-reactivity study.
Experimental Protocols for Cross-Reactivity Assessment
The choice of experimental assay is critical for generating meaningful data. A combination of biochemical and cell-based assays is often the most powerful approach.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays measure the direct interaction between your compound and a purified protein. They are excellent for initial screening and for determining the potency of off-target interactions.
Protocol: Competitive Binding Assay (Radioligand Displacement)
This protocol is a gold standard for assessing binding to receptors and ion channels.
-
Preparation of Reagents:
-
Prepare a membrane preparation from cells expressing the target of interest.
-
Select a suitable radioligand with high affinity and specificity for the target.
-
Prepare a stock solution of the this compound derivative and create a serial dilution series.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
-
Detection:
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays: Probing Functional Consequences
Cell-based assays are essential for understanding the functional consequences of off-target binding in a more physiologically relevant context.
Protocol: Calcium Flux Assay for GPCRs
This assay is widely used to assess the agonist or antagonist activity of compounds at GPCRs that signal through calcium mobilization.
-
Cell Culture and Plating:
-
Culture cells stably expressing the GPCR of interest in a suitable medium.
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 1 hour to allow the cells to take up the dye.
-
-
Compound Addition:
-
Prepare a serial dilution of the this compound derivative.
-
For antagonist mode, add the test compound to the wells and incubate for a specified period. Then, add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
For agonist mode, add the test compound directly to the wells.
-
-
Signal Detection:
-
Measure the fluorescence intensity before and after the addition of the compound/agonist using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
For agonist mode, plot the fluorescence change against the log concentration of the test compound to determine the EC50.
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Data Interpretation and Comparative Analysis
The ultimate goal of cross-reactivity studies is to generate a selectivity profile that can guide lead optimization.
Quantifying Selectivity: The Selectivity Window
The selectivity window is a critical parameter that quantifies the difference in potency between the on-target and off-target activities of a compound. It is typically calculated as the ratio of the off-target IC50/EC50 to the on-target IC50/EC50.
Selectivity Window = Off-target IC50 / On-target IC50
A larger selectivity window (typically >100-fold) is desirable, as it indicates a lower probability of off-target effects at therapeutic concentrations.
Comparative Data for this compound Derivatives
The following table presents hypothetical, yet representative, data for a series of this compound derivatives against a primary kinase target and two common off-targets.
| Compound ID | R-Group Modification | Primary Target IC50 (nM) | Off-Target 1 (hERG) IC50 (µM) | Off-Target 2 (CYP3A4) IC50 (µM) | Selectivity Window (vs. hERG) | Selectivity Window (vs. CYP3A4) |
| CFNP-001 | -H | 15 | 2.5 | > 50 | 167 | > 3333 |
| CFNP-002 | -CH3 | 12 | 1.8 | 45 | 150 | 3750 |
| CFNP-003 | -OCH3 | 25 | 8.0 | > 50 | 320 | > 2000 |
| CFNP-004 | -Cl | 8 | 0.5 | 15 | 63 | 1875 |
Analysis of the Comparative Data:
-
CFNP-001 and CFNP-002 show good potency against the primary target but exhibit moderate off-target activity against hERG, with selectivity windows around 150-170-fold.
-
CFNP-003 , with the methoxy substitution, displays a slightly lower primary target potency but a significantly improved selectivity profile against hERG. This suggests that the methoxy group may sterically hinder binding to the hERG channel.
-
CFNP-004 , while being the most potent derivative against the primary target, shows a concerningly low IC50 for hERG, resulting in a much smaller selectivity window. This highlights a potential liability for this modification.
This type of comparative analysis is crucial for establishing a Structure-Selectivity Relationship (SSR) and guiding the design of next-generation compounds with improved safety profiles.
Conclusion: A Proactive Approach to De-risking Drug Candidates
Cross-reactivity profiling is an indispensable component of modern drug discovery. For novel chemical series such as the this compound derivatives, a proactive and well-designed screening strategy can identify potential liabilities early, saving valuable time and resources. By combining in silico predictions, robust biochemical and cell-based assays, and rigorous data analysis, researchers can build a comprehensive understanding of their compounds' selectivity and make informed decisions to advance the most promising candidates. This guide provides a foundational framework for this critical endeavor, emphasizing the importance of scientific rationale and data-driven decision-making in the pursuit of safer and more effective medicines.
References
- Principles of Early Drug Discovery. (2022).
- The Importance of Selectivity in Drug Discovery. (2019). Drug Discovery Today. [Link]
- Assay Guidance Manual. (2023).
- Cytochrome P450 Enzymes and Drug Metabolism. (2021).
- hERG Channel Blockade: A Common Cause of Drug-Induced Cardiotoxicity. (2020). Journal of Medicinal Chemistry. [Link]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Chloro-5-fluoro-3-nitropyridin-4-amine
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work not only with innovation but with an unwavering commitment to safety and environmental stewardship. The compound 2-Chloro-5-fluoro-3-nitropyridin-4-amine, a halogenated nitropyridine derivative, is a potent intermediate in synthetic chemistry. However, its chemical properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for managing this chemical waste, ensuring the safety of laboratory personnel and adherence to regulatory standards.
The causality behind these stringent disposal protocols is rooted in the compound's classification as a hazardous material. Like many halogenated organic compounds, it poses significant health risks upon exposure and can persist in the environment if not properly neutralized.[1][2][3] The procedures outlined below are designed as a self-validating system to mitigate these risks at every stage of the disposal process.
Part 1: Immediate Safety & Hazard Assessment
Before initiating any disposal-related tasks, a thorough understanding of the hazards is critical. This compound is harmful if swallowed, inhaled, or absorbed through the skin, and it is known to cause serious skin and eye irritation.[4][5][6] All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]
Personal Protective Equipment (PPE)
A non-negotiable first line of defense is the correct use of PPE. The selection of specific PPE is dictated by the compound's reactivity and potential for exposure.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles with side-shields.[8] | Protects against splashes and potential dust particles from reaching the eyes, preventing serious irritation.[3][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Viton®). Inspect for integrity before each use.[4][9] | Prevents skin contact, which can cause irritation and harmful absorption of the chemical.[4] |
| Body Protection | A fully-buttoned laboratory coat. An impervious apron is recommended for larger quantities.[4] | Protects the body and personal clothing from contamination by spills or splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is necessary if dust formation is likely.[4][5] | Prevents inhalation of airborne particles, which can cause respiratory irritation.[3][6] |
Managing Spills
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Ventilate : Immediately alert others and evacuate non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a fume hood.[4]
-
Contain : Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials such as paper towels to absorb the chemical.[4]
-
Collect : Carefully sweep or scoop the absorbed material into a designated, sealable, and compatible container for hazardous waste.[4][7]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent (such as methanol or acetone), followed by soap and water. All cleaning materials, including contaminated wipes, must be collected as hazardous waste.[4]
-
Report : Report all spills to your institution's Environmental Health and Safety (EHS) department, regardless of size.[4]
Part 2: Step-by-Step Disposal Protocol
Waste this compound is classified as hazardous waste and must be managed in accordance with all applicable local, state, and federal regulations.[4][10] Disposal down the drain is strictly prohibited.
Waste Collection & Segregation
The principle of waste segregation is fundamental to laboratory safety. Incompatible chemicals, when mixed, can lead to dangerous reactions. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][11][12]
-
Select a Container : Collect all waste forms of this compound (solid, solutions, and contaminated materials) in a designated, compatible, and sealable container.[4][9] Glass or high-density polyethylene (HDPE) containers are typically appropriate.
-
Label Correctly : The container must be clearly labeled with the words "HAZARDOUS WASTE" .[10] The label must also include the full chemical name ("this compound") and the approximate concentration or quantity.[10] Do not use abbreviations or chemical formulas.
-
Keep Closed : Waste containers must remain sealed at all times, except when actively adding waste.[10] This prevents the release of vapors into the laboratory atmosphere.
On-site Storage (Satellite Accumulation)
Laboratories can accumulate hazardous waste in designated "Satellite Accumulation Areas" at or near the point of generation.[10]
-
Location : Store the sealed waste container in a designated satellite accumulation area within the lab.
-
Segregation : Ensure the container is stored separately from incompatible materials, such as strong acids, bases, and oxidizing agents.[7][9] Secondary containment is recommended to isolate containers and prevent the spread of potential leaks.[10]
-
Time & Quantity Limits : Adhere to institutional and regulatory limits on the amount of waste that can be stored and for how long. Once a container is full, it must be dated and moved for pickup within a specified timeframe (often 3 days).
Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[4]
-
Triple Rinsing : The standard procedure is to triple-rinse the container with a suitable solvent that can dissolve the compound (e.g., acetone or methanol).[4]
-
Collect Rinsate : Crucially, all rinsate from this process must be collected and managed as hazardous waste.[4]
-
Final Disposal : Once decontaminated, obliterate or remove the original label. The clean container can then be disposed of as non-hazardous solid waste or recycled, according to institutional policy.[4]
Arranging for Final Disposal
The final step is to coordinate with certified professionals for the removal and ultimate disposal of the waste.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4]
-
Provide Information : Accurately describe the waste, referencing the information on your hazardous waste label.
-
Treatment Method : The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration at a specially permitted facility.[1][4] This process ensures the complete destruction of the hazardous molecule.
Part 3: Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Waste Disposal Workflow for this compound.
References
- Proper Disposal of 2-Chloro-4-nitropyridine: A Procedural Guide. Benchchem.
- Safety Data Sheet for 6-Chloro-3-nitropyridin-2-ylamine. (2014-01-21).
- Safety Data Sheet for 2-Chloro-5-nitropyridine. Fisher Scientific.
- Safety Data Sheet for 2-Fluoro-5-nitropyridine.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Safety Data Sheet for 2-Chloro-5-nitropyridine. ECHEMI.
- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- Safety Data Sheet for 5-Chloro-2-nitropyridine. Jubilant Ingrevia.
- Safety Data Sheet for 2,6-Dichloro-3-nitropyridin-4-amine. Biosynth. (2022-04-26).
- Chemical Hygiene Plan - Waste Disposal. MIT Environmental Health & Safety.
- Recycling & Disposal. European Chlorinated Solvents Association.
- Safety Data Sheet for BASE CAMP 4 AMINE.
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
- Hazardous Waste Management and Disposal Program. Princeton University Environmental Health & Safety.
- Appendix III List of Halogenated Organic Compounds. California Code of Regulations.
- 40 CFR Appendix III to Subpart E of Part 268. Cornell Law School Legal Information Institute.
- Safety Data Sheet for 2-Chloro-5-nitropyridine. Jubilant Ingrevia Limited.
- Standard Operating Procedure for Pyridine.
- 2-Chloro-5-nitropyridin-4-amine Compound Summary. PubChem, National Center for Biotechnology Information.
- Incompatible Chemicals. Cornell University Environmental Health and Safety.
- 2-Chloro-5-iodo-3-nitropyridin-4-amine. EvitaChem.
- 2-Amino-4-chloro-5-nitropyridine. CymitQuimica.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
A Senior Scientist's Guide to Handling 2-Chloro-5-fluoro-3-nitropyridin-4-amine: A Framework for Safety and Control
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-5-fluoro-3-nitropyridin-4-amine, a compound whose hazard profile necessitates stringent control measures. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.
Hazard Profile: Understanding the Risks
This compound is classified with several key hazards that dictate our handling procedures.[1] The primary risks are associated with acute toxicity and irritation. A comprehensive understanding of these hazards is the first step in mitigating risk.
| Hazard Classification | GHS Code | Potential Effect |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin.[1][2] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[1][2][3][4][5] |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation.[1][2][3][4][5][6] |
| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled.[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335 | May cause respiratory irritation.[2][3][4][5] |
Aggregated GHS information based on reports from notifications to the ECHA C&L Inventory and data from analogous compounds.[1]
The causality is clear: the compound's chemical structure and reactivity present a multi-route exposure risk. Inhalation of dust, direct skin contact, eye contact, and accidental ingestion can all lead to adverse health effects.[4][7][8] Therefore, our primary objective is to establish barriers that prevent the chemical from entering the body.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final line of defense. A robust safety plan begins with engineering and administrative controls that minimize exposure potential at the source.
-
Engineering Controls : These are the most effective controls as they involve physically isolating the hazard.
-
Chemical Fume Hood : All work involving the weighing, handling, or transfer of solid this compound, or solutions thereof, must be conducted within a certified chemical fume hood. This ensures that any dust or vapors are captured at the source.
-
Ventilation : The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[2][3][5][8][9]
-
Safety Equipment : Eyewash stations and safety showers must be readily accessible and tested regularly.[2][3]
-
-
Administrative Controls : These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs) : A detailed, chemical-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.
-
Restricted Access : Clearly designate areas where this compound is stored and handled. Access should be limited to authorized and trained personnel.
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[4][5] Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[3][4][5][6][7][8][9]
-
Mandatory Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, the correct selection and use of PPE provide the necessary barrier against residual exposure.
| Task | Minimum Required PPE |
| Storage & Retrieval | Flame-resistant lab coat, safety glasses with side shields, nitrile gloves. |
| Weighing & Transfer (Solid) | Flame-resistant lab coat, chemical splash goggles, face shield, double-gloving (e.g., nitrile inner, neoprene outer), N95 respirator (or higher if indicated by risk assessment). |
| Solution Preparation & Use | Flame-resistant lab coat, chemical splash goggles, double-gloving (nitrile). |
| Waste Disposal | Flame-resistant lab coat, chemical splash goggles, heavy-duty nitrile or butyl rubber gloves. |
| Spill Cleanup | Chemical-resistant coveralls, shoe covers, butyl rubber gloves, full-face respirator with appropriate cartridges, chemical splash goggles. |
Detailed PPE Specifications:
-
Eye and Face Protection : Chemical splash goggles are mandatory when handling liquids to protect against splashes.[10][11] A face shield must be worn over goggles during procedures with a high risk of splashing or when handling the solid outside of a contained system.[10][11]
-
Dermal (Skin) Protection :
-
Gloves : There is no single glove that protects against all chemicals.[11] For this compound, double-gloving is recommended for handling the solid or concentrated solutions. An inner nitrile glove provides dexterity, while a more robust outer glove (such as neoprene or butyl rubber) provides enhanced chemical resistance. Always inspect gloves for tears or degradation before use.[12] Contaminated gloves must be removed and disposed of properly.
-
Lab Coat : A flame-resistant lab coat that fastens completely is required.[10] Cuffs should be snug around the wrist. The lab coat should be removed immediately if it becomes contaminated.
-
-
Respiratory Protection : A NIOSH-approved respirator is necessary when dust can be generated, such as during weighing.[2] The specific type of respirator and cartridge should be determined by a formal risk assessment. At a minimum, an N95 respirator should be used for handling powders. For emergency situations or large spills, a self-contained breathing apparatus (SCBA) is required.[3][5][7]
Procedural Guidance: Step-by-Step Workflows
Adherence to standardized procedures is critical for safety. The following workflows provide a clear, step-by-step process for key operations.
Workflow 1: PPE Donning and Doffing Sequence
The order in which PPE is put on and, more importantly, taken off is crucial to prevent cross-contamination.
Caption: Logical sequence for donning and doffing PPE to minimize contamination.
Workflow 2: Operational Handling and Disposal Plan
-
Preparation :
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).
-
Prepare a designated waste container for contaminated solids and another for contaminated sharps.
-
-
Chemical Handling :
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container inside the fume hood. Avoid creating dust.[3][6][9][13]
-
Use a spatula to transfer the desired amount of solid to a tared weigh boat.
-
Proceed with your experimental procedure (e.g., dissolving in a solvent) within the fume hood.
-
-
Decontamination and Disposal :
-
All disposable items that have come into contact with the chemical (e.g., weigh boats, pipette tips, gloves) must be placed in a clearly labeled, sealed hazardous waste container.
-
Non-disposable items (glassware, spatulas) should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.
-
Dispose of all waste through your institution's approved hazardous waste disposal program.[3][6][7][8][9] Do not pour waste down the drain.[2]
-
Wipe down the work area within the fume hood with an appropriate cleaning agent.
-
-
Post-Handling :
-
Doff PPE in the correct order to prevent contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
| Exposure Type | Immediate First Aid Action |
| Skin Contact | Immediately remove contaminated clothing.[3][6] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][6][7] Seek immediate medical attention if irritation persists.[3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][7] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[3][6][7] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][6][7][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][7][8] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[3][8] |
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues. Trust in these procedures is built upon the understanding that they are designed to be a self-validating system, where each step reinforces the overall goal of minimizing risk and enabling scientific progress to continue safely.
References
- CHEMM. Personal Protective Equipment (PPE).
- PubChem. 2-Chloro-5-nitropyridin-4-amine. National Center for Biotechnology Information.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
Sources
- 1. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. hsa.ie [hsa.ie]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. 2-Amino-5-chloro-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
